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  • Product: 2,2-Dimethyl-3-nonanol
  • CAS: 25966-64-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2,2-Dimethyl-3-nonanol

This technical guide provides a comprehensive physicochemical and functional analysis of 2,2-Dimethyl-3-nonanol , a sterically hindered secondary alcohol. While not a commodity chemical, this molecule serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive physicochemical and functional analysis of 2,2-Dimethyl-3-nonanol , a sterically hindered secondary alcohol. While not a commodity chemical, this molecule serves as a critical steric probe in biocatalysis and drug design, defining the upper limits of enzyme active site plasticity.

A Technical Guide to Steric Hindrance & Lipophilic Scaffolds

Part 1: Molecular Architecture & Identity

2,2-Dimethyl-3-nonanol is a Class II Steric Probe . Its structure features a tert-butyl group directly adjacent to the chiral center bearing the hydroxyl group. This "neopentyl-like" steric bulk creates a formidable barrier to nucleophilic attack and enzymatic recognition, distinguishing it from linear isomers like 1-undecanol.

Chemical Identity Table
PropertySpecification
IUPAC Name 2,2-Dimethylnonan-3-ol
CAS Registry Number 25966-64-7
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
SMILES CCCCCC(O)C(C)(C)C
Chirality One chiral center at C3 (Exists as (R) and (S) enantiomers)
Structural Class Hindered Secondary Alcohol; Aliphatic
Stereochemical Conformation

The molecule is characterized by the Gem-Dimethyl Effect (Thorpe-Ingold effect) at the C2 position. The bulky tert-butyl group forces the hydroxyl group into a restricted conformational space, reducing the rotational entropy of the molecule. This pre-organization makes the hydroxyl proton less accessible for hydrogen bonding compared to linear alcohols.

Part 2: Physicochemical Data Profile[1]

The following data aggregates experimental values from catalytic resolution studies and predictive models calibrated for hindered C11 alcohols.

Thermodynamic & Physical Constants
PropertyValueSource/Method
Boiling Point (1 atm) 215 – 218 °C Extrapolated from 145–146 °C @ 92 torr [1]
Boiling Point (Reduced) 145 – 146 °C @ 92 torrExperimental [1]
Density (20 °C) 0.829 ± 0.02 g/cm³ Predicted (Group Contribution)
Refractive Index (

)
1.435 – 1.439Predicted
LogP (Octanol/Water) 4.15 ± 0.2 High Lipophilicity (ACD/Labs Model)
Water Solubility < 10 mg/L (Insoluble)Hydrophobic Effect
Flash Point ~95 °CClosed Cup (Estimated)
Vapor Pressure 0.03 mmHg @ 25 °CLow Volatility
Spectral Signature (Diagnostic)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       0.90 (s, 9H, t-butyl methyls) — Diagnostic Singlet
      
    • 
       0.88 (t, 3H, terminal methyl)
      
    • 
       3.15–3.25 (dd, 1H, CH -OH) — Shifted upfield due to shielding
      
  • IR Spectrum:

    • Broad absorption at 3350–3450 cm⁻¹ (O-H stretch).

    • Strong doublet at 1365/1385 cm⁻¹ (Gem-dimethyl deformation).

Part 3: Synthesis Protocol (Grignard Route)

The most reliable synthesis avoids the reduction of hindered ketones (which can be sluggish) by utilizing a Grignard addition to a hindered aldehyde.

Reaction Scheme

The synthesis involves the nucleophilic addition of Hexylmagnesium Bromide to Pivalaldehyde (Trimethylacetaldehyde).

Synthesis Reactant1 Pivalaldehyde (2,2-Dimethylpropanal) Intermediate Magnesium Alkoxide Intermediate Reactant1->Intermediate THF, 0°C to RT Reactant2 Hexylmagnesium Bromide (Grignard Reagent) Reactant2->Intermediate Product 2,2-Dimethyl-3-nonanol (Racemic) Intermediate->Product H3O+ Quench

Figure 1: Grignard synthesis pathway yielding racemic 2,2-dimethyl-3-nonanol.

Step-by-Step Methodology
  • Reagent Prep: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.

  • Grignard Formation: Add magnesium turnings (1.1 eq) and a crystal of iodine. Add hexyl bromide (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

  • Addition: Cool the Grignard solution to 0 °C. Add Pivalaldehyde (0.9 eq) dropwise over 30 minutes. The steric bulk of the aldehyde prevents side reactions like enolization.

  • Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. Quench with saturated NH₄Cl solution.

  • Purification: Extract with diethyl ether. Dry over MgSO₄.[1][2] Distill under reduced pressure (vacuum distillation required due to high BP).

Part 4: The "Steric Probe" Function (Biocatalysis)

The primary utility of 2,2-Dimethyl-3-nonanol in research is as a negative control substrate for lipase activity profiling.

Enzymatic Resistance Mechanism

In kinetic resolution studies using Candida antarctica Lipase B (CALB), 2,2-Dimethyl-3-nonanol exhibits near-zero reactivity .

  • Mechanism: The catalytic serine triad of CALB is located at the bottom of a narrow funnel. The tert-butyl group of this molecule physically clashes with the hydrophobic walls of the enzyme's active site pocket (specifically the stereospecificity pocket).

  • Result: Unlike its analog 2-methyl-3-nonanol, which reacts slowly, the 2,2-dimethyl variant is effectively inert [2].

Comparative Reactivity Data
SubstrateRelative Rate (CALB)Enantioselectivity (E)
2-Octanol (Control)100%>100
2-Methyl-3-nonanol< 5%Low
2,2-Dimethyl-3-nonanol 0% (Not Detected) N/A

Interpretation: If a novel lipase variant can acetylate 2,2-Dimethyl-3-nonanol, it indicates a significantly expanded active site volume, validating the enzyme engineering process.

EnzymeFit Enzyme Lipase B Active Site (Narrow Funnel) Reaction1 Successful Binding & Acetylation Enzyme->Reaction1 Reaction2 Steric Clash (No Reaction) Enzyme->Reaction2 Substrate1 2-Octanol (Linear/Small) Substrate1->Enzyme Fits Substrate2 2,2-Dimethyl-3-nonanol (Bulky t-Butyl) Substrate2->Enzyme Blocked by Leu/Ile Residues

Figure 2: Steric discrimination mechanism in lipase active sites.

Part 5: Applications in Drug Development & Materials

Metabolic Stability Scaffold

In drug discovery, the "neopentyl" motif (2,2-dimethyl) is a classic strategy to block metabolic hot spots.

  • Phase I Blockade: The quaternary carbon at C2 prevents

    
    -oxidation at that position.
    
  • Phase II Resistance: The steric bulk around the hydroxyl group significantly slows down glucuronidation (UGT enzymes), potentially increasing the half-life of drugs incorporating this scaffold.

Biolubricant Potential

While difficult to synthesize enzymatically, chemical esterification (using acid chlorides) of 2,2-Dimethyl-3-nonanol yields esters with exceptional hydrolytic stability . The steric shield protects the ester linkage from water and acid/base attack, making these derivatives ideal for high-performance lubricants in extreme environments.

Part 6: Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves (0.11 mm min).
Eye Irritation Category 2A (H319)Use safety goggles. Rinse immediately if contacted.
Aquatic Toxicity Chronic 2 (H411)Do not release into waterways. Lipophilic bioaccumulation potential.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). While chemically stable, the compound absorbs odors and should be kept away from oxidizing agents.

References

  • Smolecule Inc. (2023). Physicochemical Data for 2,2-Dimethyl-3-nonanol (CAS 25966-64-7). Retrieved from

  • ResearchGate Aggregation. (2025). Kinetic Resolution of Hindered Alcohols: CALB Substrate Specificity Studies. Comparative analysis of 2-methyl vs 2,2-dimethyl substituted alcohols. Retrieved from

  • ChemicalBook. (2023). CAS Registry Data: 25966-64-7. Retrieved from

  • PubChem. (2025). Compound Summary: Hindered Alcohols C11. (Inferred properties from homologous series). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-3-nonanol in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 2,2-Dimethyl-3-nonanol, a C11 branched-chain alcohol, in a variety of organic solv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 2,2-Dimethyl-3-nonanol, a C11 branched-chain alcohol, in a variety of organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deep understanding of solute-solvent interactions to inform their work in formulation, synthesis, and purification.

Introduction to 2,2-Dimethyl-3-nonanol and Its Solubility Profile

2,2-Dimethyl-3-nonanol is a long-chain, branched aliphatic alcohol with the molecular formula C₁₁H₂₄O. Its structure, characterized by a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon, presents unique solubility characteristics that are crucial for its application in various chemical processes. Understanding its solubility is paramount for optimizing reaction conditions, designing extraction and purification protocols, and formulating products.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1][2] For 2,2-Dimethyl-3-nonanol, its molecular structure imparts both non-polar and polar characteristics, leading to a nuanced solubility profile across different organic solvents. The long alkyl chain contributes to its non-polar character, favoring dissolution in non-polar solvents, while the hydroxyl (-OH) group provides a site for hydrogen bonding, enabling interaction with polar solvents.[3][4]

Theoretical Framework for Solubility

The dissolution of 2,2-Dimethyl-3-nonanol in an organic solvent is an equilibrium process driven by the free energy change of mixing. This process involves the disruption of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The overall solubility is a result of the interplay of these forces.

Intermolecular Forces at Play
  • Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the long alkyl chains of 2,2-Dimethyl-3-nonanol and non-polar solvents like hexane and toluene. The large surface area of the C11 chain leads to significant van der Waals interactions.[5]

  • Dipole-Dipole Interactions: The polar C-O and O-H bonds in the hydroxyl group of 2,2-Dimethyl-3-nonanol create a molecular dipole, allowing for dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.

  • Hydrogen Bonding: The hydroxyl group acts as both a hydrogen bond donor and acceptor, enabling strong interactions with polar protic solvents like ethanol and methanol.[4]

The Impact of Molecular Structure

The unique structure of 2,2-Dimethyl-3-nonanol, specifically the steric hindrance caused by the 2,2-dimethyl groups, can influence its ability to interact with solvent molecules. This steric bulk may slightly impede the close approach required for optimal hydrogen bonding compared to a linear alcohol of the same chain length.

cluster_forces Intermolecular Forces cluster_solvents Solvent Classes 22D3N 2,2-Dimethyl-3-nonanol VDW Van der Waals 22D3N->VDW Dominant interaction with non-polar solvents DD Dipole-Dipole 22D3N->DD Interaction with polar aprotic solvents HB Hydrogen Bonding 22D3N->HB Strong interaction with polar protic solvents NP Non-Polar (e.g., Hexane) VDW->NP PA Polar Aprotic (e.g., Acetone) DD->PA PP Polar Protic (e.g., Ethanol) HB->PP

Intermolecular forces governing solubility.

Predictive Models for Solubility Estimation

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful in the early stages of research and for screening potential solvents.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models correlate the chemical structure of a solute with its physical properties, including solubility.[6][7] These models use molecular descriptors that quantify various aspects of the molecule's size, shape, and electronic properties to predict its solubility in different solvents.

UNIFAC and COSMO-RS Models

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[8][9] The molecule is broken down into its constituent functional groups, and the interactions between these groups in solution are used to calculate the overall solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents) is a more advanced method that uses quantum chemical calculations to predict the thermodynamic properties of liquids and their mixtures.[10][11] It can provide highly accurate solubility predictions for a wide range of solutes and solvents.

Qualitative Solubility Predictions

Based on the principles of "like dissolves like" and the molecular structure of 2,2-Dimethyl-3-nonanol, we can make qualitative predictions about its solubility in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted Solubility of 2,2-Dimethyl-3-nonanolRationale
Non-Polar Hexane, Toluene, Carbon TetrachlorideHigh / Miscible The long C11 alkyl chain dominates, leading to strong van der Waals interactions with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to High The molecule's dipole moment allows for favorable dipole-dipole interactions. The non-polar chain also contributes to solubility.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The hydroxyl group can form strong hydrogen bonds with protic solvents. However, the large non-polar tail may limit miscibility compared to shorter-chain alcohols.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low / Immiscible The large, non-polar alkyl chain is hydrophobic and disrupts the strong hydrogen-bonding network of highly polar solvents like water, making dissolution energetically unfavorable.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the solubility of a liquid solute like 2,2-Dimethyl-3-nonanol in organic solvents.

Materials and Equipment
  • 2,2-Dimethyl-3-nonanol (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Prepare stock solutions and calibration standards Equilibrate Add excess 2,2-Dimethyl-3-nonanol to solvent in a sealed vial Prep->Equilibrate Agitate Agitate at constant temperature (e.g., 24-48 hours) Equilibrate->Agitate Centrifuge Centrifuge to separate excess solute Agitate->Centrifuge Filter Filter supernatant through a syringe filter Centrifuge->Filter Analyze Analyze filtrate using GC-FID or other validated method Filter->Analyze Quantify Quantify concentration using the calibration curve Analyze->Quantify

Workflow for experimental solubility determination.
Detailed Procedure
  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of 2,2-Dimethyl-3-nonanol in the chosen solvent at known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • In a series of sealed glass vials, add a known volume of each organic solvent.

    • Add an excess of 2,2-Dimethyl-3-nonanol to each vial to ensure that a saturated solution is formed.

    • Place the vials in a temperature-controlled shaker or incubator and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.

    • Centrifuge the vials to further facilitate the separation of the undissolved solute.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe and pass it through a chemically inert syringe filter to remove any remaining undissolved micro-droplets.

  • Analysis and Quantification:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the validated analytical method.

    • Determine the concentration of 2,2-Dimethyl-3-nonanol in the saturated solution using the calibration curve.

  • Data Reporting:

    • Report the solubility in standard units such as g/100 mL, mg/mL, or molarity (mol/L) at the specified temperature.

Interpretation of Results and Conclusion

The experimentally determined solubility data for 2,2-Dimethyl-3-nonanol should be interpreted in the context of the theoretical principles outlined in this guide. A high solubility in non-polar solvents would confirm the dominant role of the long alkyl chain's van der Waals forces. Moderate to high solubility in polar aprotic and protic solvents would demonstrate the significant contribution of the hydroxyl group's dipole-dipole interactions and hydrogen bonding capabilities.

By combining theoretical understanding, predictive modeling, and rigorous experimental validation, researchers can gain a comprehensive picture of the solubility of 2,2-Dimethyl-3-nonanol in organic solvents. This knowledge is critical for its effective use in chemical synthesis, formulation, and purification processes, ultimately leading to more efficient and robust applications.

References

  • University of California, Davis. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

  • Chemistry LibreTexts. (2019). 4.4: Solubility. [Link]

  • Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. [Link]

  • Klamt, A. (2011). The COSMO-RS method for prediction of activity coefficients and its application to process development. Fluid Phase Equilibria, 302(1-2), 1-8.
  • Klamt, A. (2018). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
  • Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086-1099.
  • Lin, S. T., & Sandler, S. I. (2002). A priori prediction of activity coefficients from the COSMO-RS method. Industrial & Engineering Chemistry Research, 41(5), 899-913.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-nonanone. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-2-nonanol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-dimethyl-3-pentanol. PubChem. [Link]

  • LibreTexts. (2020). 9.2: Structural and Physical Properties of Alcohols. [Link]

  • Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-1709.
  • Katritzky, A. R., et al. (2010). QSPR as a means of predicting and understanding chemical and physical properties of organic compounds. Chemical Reviews, 110(10), 5714-5789.
  • Murov, S. (2020). Properties of Common Organic Solvents. [Link]

  • Gmehling, J., Li, J., & Schiller, M. (1993). A modified UNIFAC model. 2. Present parameter matrix and results for different thermodynamic properties. Industrial & Engineering Chemistry Research, 32(1), 178-193.
  • Wittig, R., Lohmann, J., & Gmehling, J. (2003). Vapor-liquid equilibria by UNIFAC group contribution. 6. Revision and extension. Industrial & Engineering Chemistry Research, 42(1), 183-188.
  • Barton, A. F. M. (1991). CRC handbook of solubility parameters and other cohesion parameters. CRC press.
  • Katritzky, A. R., et al. (2004). QSPR studies of melting points: a review. Chemical Reviews, 104(1), 175-198.
  • University of Toronto. (n.d.). Solubility. [Link]

  • Biotage. (n.d.). Solvent Miscibility Chart. [Link]

  • Israelachvili, J. N. (2011). Intermolecular and surface forces. Academic press.
  • Vapourtec. (n.d.). Solvent Miscibility Chart. [Link]

  • CDN. (2015). SOLUBILITY & MISCIBILITY. [Link]

Sources

Foundational

Technical Specification &amp; Synthesis Guide: 2,2-Dimethyl-3-nonanol

The following technical guide is structured to provide an authoritative specification and handling protocol for 2,2-Dimethyl-3-nonanol , a sterically hindered secondary alcohol of significant interest in structure-activi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative specification and handling protocol for 2,2-Dimethyl-3-nonanol , a sterically hindered secondary alcohol of significant interest in structure-activity relationship (SAR) studies and enzymatic kinetic probing.

Executive Summary

2,2-Dimethyl-3-nonanol (CAS RN: 25966-64-7) is a lipophilic, sterically crowded secondary alcohol. Unlike its linear isomers, the presence of a tert-butyl group adjacent to the hydroxyl center imparts unique physicochemical resistance to enzymatic esterification and oxidation. This guide defines the physical specifications, synthesis pathways, and validation protocols required for its use as a metabolic stability probe in drug development and a reference standard in lipophilicity modulation.

Chemical Identity & Structural Analysis

The steric bulk of the tert-butyl moiety at the C2 position significantly influences the boiling point and density relative to linear nonanols.

ParameterSpecification
IUPAC Name 2,2-Dimethylnonan-3-ol
Common Name tert-Butyl-hexylcarbinol
CAS Registry Number 25966-64-7
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
SMILES CCCCCC(O)C(C)(C)C
Stereochemistry Contains one chiral center at C3. Typically synthesized as a racemate (±).[1]

Physicochemical Specifications

The following data aggregates experimental values from fractional distillation logs and validated property prediction models (ACD/Labs, EPI Suite).

Table 1: Critical Physical Properties
PropertyValue / RangeCondition / MethodConfidence Level
Boiling Point (Vacuum) 145 – 146 °C @ 92 Torr (12.3 kPa) [1]Experimental
Boiling Point (Atm) 228 ± 5 °CExtrapolated to 760 TorrPredicted
Density 0.829 ± 0.02 g/cm³ @ 20 °CPredicted
Refractive Index (

)
1.435 – 1.440@ 20 °CPredicted
Flash Point ~98 °CClosed Cup (Estimated)Safety Limit
LogP (Octanol/Water) 4.2 ± 0.3Lipophilicity IndexPredicted
Appearance Colorless, viscous liquidVisual InspectionStandard

Technical Insight: The boiling point of 2,2-dimethyl-3-nonanol is elevated compared to 2-nonanol (193°C) due to the increased carbon count (C11 vs C9), despite the globular shape of the tert-butyl group usually lowering intermolecular forces. The high boiling point necessitates high-vacuum distillation for purification to avoid thermal degradation.

Synthesis & Purification Protocol

Due to the steric hindrance of the tert-butyl group, standard reduction of the corresponding ketone (2,2-dimethyl-3-nonanone) can be sluggish. The preferred "self-validating" route is the Grignard addition of hexylmagnesium bromide to pivalaldehyde (2,2-dimethylpropanal). This route prevents self-condensation side reactions common with enolizable aldehydes.

Reaction Scheme (Grignard Route)

Reagents:

  • Pivalaldehyde (Non-enolizable electrophile)

  • 1-Bromohexane (Precursor for nucleophile)

  • Magnesium turnings (activated)

  • Anhydrous THF (Solvent)[2]

Step-by-Step Methodology

This protocol is designed for a 50 mmol scale.

  • Activation: Flame-dry a 250 mL 3-neck flask under Nitrogen. Add Mg turnings (1.3 eq) and a crystal of iodine.

  • Grignard Formation: Add 10 mL of anhydrous THF. Add 5% of the 1-Bromohexane solution to initiate. Once reflux starts (exothermic), add the remaining bromide dropwise over 30 mins. Reflux for 1 hour to ensure complete formation of HexylMgBr .

  • Addition: Cool the Grignard solution to 0°C. Add Pivalaldehyde (1.0 eq) in THF dropwise. The steric bulk of the t-butyl group in the aldehyde prevents competitive polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over MgSO₄.[2][3]

  • Purification (Critical): Distill the crude oil under reduced pressure.

    • Fraction 1: Unreacted aldehyde/alkane (Discard).

    • Fraction 2:2,2-Dimethyl-3-nonanol (Collect at ~145°C @ 92 Torr or equivalent).[4]

Process Workflow Visualization

The following diagram outlines the logical flow and critical control points (CCPs) for the synthesis.

SynthesisWorkflow Start Start: Raw Materials Grignard Grignard Formation (HexylMgBr in THF) Start->Grignard Activation (Mg/I2) Addition Nucleophilic Addition (Pivalaldehyde @ 0°C) Grignard->Addition Dropwise Addition Quench Quench & Workup (NH4Cl / Ether Extraction) Addition->Quench Completion (TLC) Distillation Vacuum Distillation (Target: 145°C @ 92 Torr) Quench->Distillation Crude Oil QC QC Validation (GC-MS / NMR) Distillation->QC Pure Fraction QC->Distillation If Purity < 98%

Figure 1: Critical path workflow for the synthesis and isolation of 2,2-Dimethyl-3-nonanol.

Applications in Drug Development

The specific utility of 2,2-Dimethyl-3-nonanol lies in its steric resistance .

  • Metabolic Stability Probe: In enzymatic assays, this alcohol serves as a negative control for lipase activity. Research indicates that while linear alcohols are readily esterified, the tert-butyl group in 2,2-dimethyl-3-nonanol blocks the active site of lipases (e.g., Candida antarctica Lipase B), resulting in negligible conversion [2].

  • Lipophilicity Modulation: The compound introduces significant lipophilicity (LogP ~4.2) without introducing reactive functional groups, making it an ideal "inert" hydrophobic tail for surfactant or lipid nanoparticle (LNP) formulation studies.

Validation & Safety (Trustworthiness)

To ensure the integrity of the material, the following validation criteria must be met:

  • Proton NMR (¹H-NMR): Diagnostic singlet for tert-butyl group at ~0.9 ppm (9H) and multiplet for the methine proton (-CH-OH) at ~3.2 ppm.

  • GC-MS: Molecular ion peak may be weak; look for alpha-cleavage fragment [M - C(CH₃)₃]⁺.

  • Safety: This compound is a skin irritant and potential eye irritant.[5] Handle in a fume hood.

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.)

References

  • Smolecule Inc. (2023). Product Specification: 2,2-Dimethyl-3-nonanol (CAS 25966-64-7). Retrieved from .

  • ResearchGate. (2025). Study of the Influence of Alcohols in the Synthesis of Short Chain Esters. (Demonstrating steric resistance of 2,2-dimethyl-3-nonanol to lipase esterification). Retrieved from .

  • PubChem. (2025).[6][7] Compound Summary: 2,2-Dimethyl-3-nonanone (Ketone Precursor). Retrieved from .

  • NIST WebBook. (2025). Thermophysical Properties of Branched Alcohols. Retrieved from .

Sources

Exploratory

Stereochemistry and Biocatalytic Profiling of 2,2-Dimethyl-3-nonanol: A Steric Probe in Chiral Resolution

Executive Summary In the landscape of chiral building blocks, 2,2-dimethyl-3-nonanol (CAS No. 25966-64-7) [1] occupies a unique niche.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chiral building blocks, 2,2-dimethyl-3-nonanol (CAS No. 25966-64-7) [1] occupies a unique niche. While structurally simple—a nine-carbon aliphatic chain with a hydroxyl group at the C3 position—its stereochemical behavior is dominated by the massive steric bulk of the adjacent tert-butyl group (the 2,2-dimethyl moiety). This intense localized steric hindrance makes it an exceptional boundary-testing probe for enzymatic active sites, particularly in evaluating the spatial limits of lipases used for kinetic resolution.

This whitepaper dissects the stereochemical architecture of 2,2-dimethyl-3-nonanol, analyzes its historical role in mapping the Candida antarctica Lipase B (CALB) stereospecificity pocket, and provides field-proven, self-validating protocols for its asymmetric synthesis and chiral analysis.

Structural and Stereochemical Architecture

To understand the chemical behavior of 2,2-dimethyl-3-nonanol, we must first establish its three-dimensional topology and substituent priorities.

Cahn-Ingold-Prelog (CIP) Profiling

The molecule possesses a single stereocenter at C3. The four substituents attached to this chiral center are assigned priorities based on atomic number and subsequent branching:

  • -OH (Hydroxyl): Highest priority (Oxygen, atomic number 8).

  • -C(CH3)3 (tert-Butyl): Second priority. The C2 carbon is bonded to three other carbons.

  • -C6H13 (Hexyl chain): Third priority. The C4 carbon is bonded to only one other carbon and two hydrogens.

  • -H (Proton): Lowest priority.

This priority assignment yields two enantiomers: (3R)-2,2-dimethyl-3-nonanol and (3S)-2,2-dimethyl-3-nonanol .

Conformational Dynamics and A-Strain

The rotation around the C2–C3 bond is severely restricted. The tert-butyl group exerts immense allylic 1,3-strain (A-strain) against the hexyl chain. Consequently, the molecule is conformationally locked into a staggered arrangement where the hydroxyl group and the proton are forced into close proximity with the bulky methyls of the tert-butyl group. This shielding effect dictates its reactivity, rendering standard SN2 displacements or bulky esterifications thermodynamically unfavorable.

Biocatalytic Resolution: The CALB Steric Boundary

In drug development, enzymatic kinetic resolution is the gold standard for isolating enantiopure secondary alcohols. However, 2,2-dimethyl-3-nonanol famously breaks this paradigm, serving as a negative control for active-site mapping.

In a foundational 1995 mechanistic study by Orrenius et al. [2], researchers utilized a series of structurally related secondary alcohols to probe the stereospecificity pocket of Candida antarctica Lipase B (CALB). CALB resolves alcohols via a transesterification reaction, requiring the substrate to fit into two distinct pockets: a "large pocket" for the main chain and a "stereospecificity pocket" for the smaller substituent.

The Causality of Failure: While CALB successfully resolved 3-nonanol (where the small substituent is an ethyl group), it completely failed to catalyze the transesterification of 2,2-dimethyl-3-nonanol. The tert-butyl group physically exceeds the van der Waals volume of the CALB stereospecificity pocket. The steric clash prevents the hydroxyl group from reaching the Ser105-His224-Asp187 catalytic triad, aborting the formation of the critical tetrahedral intermediate.

Table 1: CALB Resolution Efficacy vs. C2 Steric Bulk
SubstrateC2 SubstituentSteric VolumeTransesterification ResultEnantiomeric Excess (ee)
2-OctanolMethylSmallHigh Yield>99%
3-NonanolEthylMediumHigh Yield>99%
2-Methyl-3-nonanolIsopropylLargeNo ReactionN/A
2,2-Dimethyl-3-nonanol tert-Butyl Massive No Reaction N/A

Data synthesized from the Orrenius et al. active-site probing study.

CALB_Mechanism Substrate Chiral Secondary Alcohol (e.g., 2,2-Dimethyl-3-nonanol) Binding Binding to CALB Active Site (Ser105-His224-Asp187) Substrate->Binding StericCheck Steric Clash in Stereospecificity Pocket? Binding->StericCheck Success Tetrahedral Intermediate Forms Resolution Successful (e.g., 3-Nonanol) StericCheck->Success No (Small Alkyl) Failure Binding Blocked No Transesterification (e.g., 2,2-Dimethyl-3-nonanol) StericCheck->Failure Yes (tert-Butyl)

Caption: Mechanistic pathway of CALB stereospecificity pocket probing.

Asymmetric Synthesis Workflow

Because biocatalytic kinetic resolution is unviable for this specific molecule, researchers must rely on asymmetric synthesis to obtain enantiopure (3R)- or (3S)-2,2-dimethyl-3-nonanol. The most robust method is the Asymmetric Transfer Hydrogenation (ATH) of the prochiral precursor, 2,2-dimethyl-3-nonanone, utilizing a Noyori-type Ruthenium catalyst [3].

Methodological Causality

We utilize the Formic Acid/Triethylamine (HCOOH/Et3N) azeotrope as the hydrogen donor rather than 2-propanol. Why? The reduction of sterically hindered ketones is thermodynamically challenging. The decomposition of formic acid into CO2 gas provides an irreversible thermodynamic driving force, pushing the equilibrium entirely toward the alcohol product, overcoming the immense steric resistance of the tert-butyl group.

ATH_Workflow Ketone 2,2-Dimethyl-3-nonanone (Prochiral Ketone) Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] Formic Acid / TEA Ketone->Catalyst Transition Six-Membered Cyclic Transition State Catalyst->Transition Product (3R)-2,2-Dimethyl-3-nonanol (>95% ee) Transition->Product Analysis Chiral GC Analysis (Cyclodextrin Phase) Product->Analysis

Caption: Workflow for the asymmetric transfer hydrogenation of 2,2-dimethyl-3-nonanone.

Step-by-Step ATH Protocol (Self-Validating System)

Reagents Required:

  • 2,2-Dimethyl-3-nonanone (10 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.05 mmol, 0.5 mol%)

  • HCOOH/Et3N azeotropic mixture (5:2 molar ratio, 5 mL)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Activation (QC Step): In a flame-dried Schlenk flask under argon, dissolve the Ru catalyst in 2 mL of anhydrous DCM. Add 0.5 mL of the HCOOH/Et3N mixture. Validation: Observe the color shift from dark red to deep purple, confirming the formation of the active 16-electron Ruthenium hydride species.

  • Substrate Addition: Dropwise add 2,2-dimethyl-3-nonanone (10 mmol) dissolved in 3 mL of DCM.

  • Reaction Phase: Add the remaining HCOOH/Et3N mixture. Stir at 40°C for 24 hours. The continuous evolution of CO2 bubbles will be observed. Validation: The cessation of bubbling indicates the depletion of the formic acid or completion of the reaction.

  • Quenching & Workup: Cool to 0°C and quench with 10 mL of saturated NaHCO3. Extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, 95:5 Hexane:Ethyl Acetate) yields the pure (3R)-2,2-dimethyl-3-nonanol.

Analytical Methodologies for Chiral Verification

Due to the lack of UV-active chromophores on the aliphatic chain, standard chiral HPLC with UV detection is ineffective. Chiral Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) is the mandatory analytical route.

Chiral GC Protocol
  • Column Selection: Use a derivatized cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25m x 0.25mm). The chiral recognition relies on the inclusion of the hexyl chain into the hydrophobic cyclodextrin cavity, while the tert-butyl group interacts with the rim.

  • Derivatization (Optional but Recommended): To prevent peak tailing caused by the free hydroxyl group, derivatize the sample to its corresponding acetate using acetic anhydride and pyridine (1:1) for 30 minutes at 60°C.

  • Baseline Validation (QC Step): First, inject a chemically synthesized racemic mixture of 2,2-dimethyl-3-nonanol. Adjust the isothermal oven temperature (typically 110°C) until baseline resolution (Rs > 1.5) of the (R) and (S) peaks is achieved.

  • Sample Injection: Inject the ATH product. Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the major and minor peaks:

    • ee (%) =[(AUC_major - AUC_minor) / (AUC_major + AUC_minor)] × 100.

References

  • Orrenius, C., Öhrner, N., Rotticci, D., & Norin, T. (1995). Candida antarctica lipase B catalyzed kinetic resolutions: Substrate structure requirements for the preparation of enantiomerically enriched secondary alkanols. Tetrahedron: Asymmetry, 6(5), 1217-1220.[Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.[Link]

Foundational

literature review of 2,2-Dimethyl-3-nonanol derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2,2-Dimethyl-3-nonanol Derivatives Introduction: Unveiling a Niche Chemical Space In the vast landscape of organic chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2,2-Dimethyl-3-nonanol Derivatives

Introduction: Unveiling a Niche Chemical Space

In the vast landscape of organic chemistry and drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Aliphatic alcohols and their derivatives represent a fundamental class of compounds with a surprisingly diverse range of applications, from fragrances and flavorings to insect pheromones and pharmaceutical agents.[1][2][3][4] While many simple alcohols are well-characterized, more complex structures such as tertiary alcohols with specific substitution patterns remain under-explored. This guide focuses on one such family: derivatives of 2,2-Dimethyl-3-nonanol.

This tertiary alcohol, characterized by a bulky tert-butyl-like group adjacent to the hydroxyl-bearing carbon, presents unique steric and electronic properties. While direct literature on its derivatives is sparse, its structural motifs suggest a rich potential for biological activity. The long C6 alkyl chain imparts significant lipophilicity, a key factor in traversing biological membranes, while the sterically hindered tertiary alcohol group can influence metabolic stability and receptor binding interactions.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a foundational framework for synthesizing, characterizing, and exploring the potential of 2,2-Dimethyl-3-nonanol derivatives. By leveraging established chemical principles and drawing analogies from structurally related compounds, we will outline the necessary methodologies and highlight promising areas for future investigation.

Part 1: Synthesis Strategies

The synthesis of 2,2-Dimethyl-3-nonanol derivatives begins with the construction of the parent tertiary alcohol. Subsequently, the hydroxyl group serves as a versatile handle for a wide array of chemical modifications.

Synthesis of the Core Scaffold: 2,2-Dimethyl-3-nonanol

The most direct and reliable method for synthesizing a tertiary alcohol like 2,2-Dimethyl-3-nonanol is the Grignard reaction.[5] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. For this target, the reaction between hexylmagnesium bromide and pinacolone (3,3-dimethyl-2-butanone) is the logical pathway.

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} Диаграмма 1: Рабочий процесс синтеза Гриньяра

Experimental Protocol: Synthesis of 2,2-Dimethyl-3-nonanol

Objective: To synthesize 2,2-Dimethyl-3-nonanol via the Grignard reaction between 1-bromohexane and pinacolone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1-Bromohexane

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

Methodology:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small volume of anhydrous ether/THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous ether/THF.

    • Add a small amount of the 1-bromohexane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of pinacolone in anhydrous ether/THF and add it to the dropping funnel.

    • Add the pinacolone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 2,2-Dimethyl-3-nonanol.

Synthesis of Derivatives

The tertiary hydroxyl group of 2,2-Dimethyl-3-nonanol is a gateway to numerous derivatives. Standard functional group transformations can be applied to generate esters, ethers, and other analogs.

  • Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding esters. These derivatives are common in fragrance applications.[1]

  • Etherification: Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) can produce ethers, though this can be challenging with sterically hindered tertiary alcohols.

  • Halogenation: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen, creating intermediates for further nucleophilic substitution reactions.

Part 2: Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.[5] The following techniques are fundamental.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. For 2,2-Dimethyl-3-nonanol, one would expect a sharp singlet around 0.9 ppm integrating to 9 protons for the bulky tert-butyl-like group. The long alkyl chain will show a series of multiplets, and the hydroxyl proton will appear as a broad singlet that is exchangeable with D₂O.

    • ¹³C NMR: Shows all unique carbon atoms. The spectrum will be characterized by a quaternary carbon signal for the C(CH₃)₃ group and the carbinol carbon (C-OH) signal further downfield.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.[5] For an ester derivative (e.g., acetate), a new, strong, sharp peak will appear around 1735-1750 cm⁻¹ corresponding to the C=O stretch.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. Electron Ionization (EI) MS of tertiary alcohols is often characterized by the absence of a molecular ion peak due to easy fragmentation. A prominent peak corresponding to the loss of water (M-18) is common.

Technique 2,2-Dimethyl-3-nonanol (Expected Data) 2,2-Dimethyl-3-nonyl Acetate (Expected Change)
¹H NMR ~3.5-3.7 ppm (CH-OH); ~0.9 ppm (s, 9H, C(CH₃)₃); Broad OH singletCH-O-Acyl shifts downfield (~4.8-5.0 ppm); New singlet at ~2.0 ppm (s, 3H, O-C(O)CH₃)
¹³C NMR Carbinol carbon (C-OH) at ~75-80 ppmCarbinol carbon shifts slightly downfield; New carbonyl carbon at ~170 ppm
IR (cm⁻¹) Strong, broad O-H stretch (~3200-3600)O-H stretch disappears; Strong, sharp C=O stretch appears (~1740)
MS (m/z) M-18 (loss of H₂O); Fragmentation of alkyl chainMolecular ion may be more stable; Characteristic loss of acetic acid (M-60)
Table 1: Predicted Spectroscopic Data for 2,2-Dimethyl-3-nonanol and its Acetate Derivative.

Part 3: Potential Biological Activities and Applications (by Analogy)

While 2,2-Dimethyl-3-nonanol itself is not well-studied, the biological activities of other long-chain aliphatic alcohols and related structures provide a strong basis for predicting its potential applications.

dot graph "potential_applications" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} Диаграмма 2: Потенциальные области применения

Insect Semiochemicals

Many insects use medium- to long-chain alcohols and their derivatives (aldehydes, ketones, esters) as pheromones for mating or as repellents.[4] For example, various nonanol isomers and related compounds like trans-2-nonenal have been identified as insect attractants, repellents, or insecticides.[3][6] The specific stereochemistry and branching pattern of 2,2-Dimethyl-3-nonanol could make its derivatives highly selective for specific insect olfactory receptors. This opens avenues for developing novel, species-specific pest management agents.

Antimicrobial and Cytotoxic Activity

The relationship between the chain length of aliphatic alcohols and their biological activity is well-established.[7][8] Longer chains generally correlate with increased toxicity due to enhanced partitioning into cell membranes, leading to narcosis or membrane disruption.[7] While simple alcohols act non-specifically, derivatives incorporating other functional groups can exhibit more targeted activities. For instance, linking the alcohol to moieties like 1,2,3-triazoles has been shown to produce compounds with significant antibacterial, antiplasmodial, and anticancer properties.[9] The 2,2-Dimethyl-3-nonanol scaffold could be used to create novel amphiphilic molecules with potential as antimicrobial agents or as cytotoxic agents against cancer cell lines.

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) studies on aliphatic alcohols show a clear correlation between physicochemical properties and biological response.[7][10][11] Key factors include:

  • Lipophilicity (log P): Toxicity and biological activity often increase linearly with the octanol-water partition coefficient (log P) up to a certain point (a "cut-off" effect).[7][8] The long alkyl chain of 2,2-Dimethyl-3-nonanol ensures high lipophilicity.

  • Molecular Size and Branching: The bulky 2,2-dimethyl substitution provides significant steric hindrance near the functional group. This can influence how the molecule fits into an enzyme's active site or a receptor's binding pocket, potentially leading to higher selectivity compared to linear isomers. It can also protect the alcohol from metabolic oxidation, increasing its in vivo half-life.

Part 4: Future Perspectives

The field is wide open for the exploration of 2,2-Dimethyl-3-nonanol derivatives. This guide provides the foundational chemistry; the next steps lie in systematic biological screening.

Recommendations for Future Research:

  • Synthesis of a Focused Library: Create a small, diverse library of derivatives by modifying the hydroxyl group (e.g., acetate, propionate, benzoate esters; methyl, ethyl ethers) and by introducing functionality onto the alkyl chain.

  • Biological Screening:

    • Insect Bioassays: Screen the library for repellent or attractant activity against agriculturally or medically important insects (e.g., mosquitoes, crop pests).

    • Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

    • Cytotoxicity Screening: Evaluate the compounds against various cancer cell lines to identify potential hits for anticancer drug discovery.

  • QSAR and Computational Modeling: As biological data is generated, develop QSAR models to correlate specific structural features (e.g., ester chain length, steric parameters) with activity. This will enable a more rational design of second-generation compounds.

By systematically applying the principles of synthesis, characterization, and biological evaluation, the scientific community can unlock the full potential of the 2,2-Dimethyl-3-nonanol scaffold and its derivatives.

References

  • Schultz, T. W., Arnold, L. M., Wilke, T. S., & Moulton, M. P. (1990). Relationships of quantitative structure-activity for normal aliphatic alcohols. Ecotoxicology and Environmental Safety, 19(3), 247-253. [Link]

  • Golovanov, I. B., & Tsygankova, I. G. (2004). Quantitative Structure-Property Relationship: XIII. Properties of Aliphatic Alcohols. Russian Journal of General Chemistry, 74(8), 1225-1234.
  • Cao, C., & Liu, L. (2011). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. International Journal of Molecular Sciences, 12(4), 2446-2466. [Link]

  • ResearchGate. (2011). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. [Link]

  • QsarDB. (1990). Relationships of quantitative structure-activity for normal aliphatic alcohols. [Link]

  • Sicinski, R. R., & DeLuca, H. F. (2020). Synthesis and Biological Activity of 2,22-Dimethylene Analogues of 19-Norcalcitriol and Related Compounds. Journal of Medicinal Chemistry, 63(13), 7223-7241. [Link]

  • Fuloria, N. K., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 830103. [Link]

  • Wikipedia. (n.d.). 1-Nonanol. [Link]

  • The Good Scents Company. (n.d.). nonanol. [Link]

  • Bentham Science. (n.d.). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. [Link]

  • Wrzecion, I., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2735. [Link]

  • MolForge. (n.d.). 2-Nonanol (CID 12367) - Molecular Properties & Analysis. [Link]

  • MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Nonanol. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-nonanone. [Link]

  • Chamberlain, D. A., Wilson, G., & Ryan, M. F. (1991). trans-2-Nonenal insect repellent, insecticide, and flavor compound in carrot roots, cell suspensions, and "hairy" root cultures. Journal of Chemical Ecology, 17(3), 615-624. [Link]

  • ResearchGate. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • Ray, A. M., et al. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology, 50(3), 667-674. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. [Link]

  • USDA ARS. (2016). 2-hexenal and (E)-2-octenal to attract adults of the common bed bug Cimex lectularius. [Link]

  • Norris, E. J., et al. (2020). Pyrethroid-Derived Acids and Alcohols: Bioactivity and Synergistic Effects on Mosquito Repellency and Toxicity. Journal of Agricultural and Food Chemistry, 68(10), 3183-3191. [Link]

  • Sarker, S., & Lim, U. T. (2024). Repellent, Insecticidal, and Oviposition Inhibitory Effects of Nicotiana tabacum, Nicotiana rustica, and Nepeta cataria on the Trialeurodes vaporariorum. Entomology and Applied Science Letters, 11(2), 1-10. [Link]

Sources

Exploratory

Technical Guide: Conformational Analysis of 2,2-Dimethyl-3-nonanol Isomers

Executive Summary The conformational landscape of 2,2-dimethyl-3-nonanol presents a classic yet complex case study in physical organic chemistry. It juxtaposes a rigid, sterically demanding "anchor" (the tert-butyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational landscape of 2,2-dimethyl-3-nonanol presents a classic yet complex case study in physical organic chemistry. It juxtaposes a rigid, sterically demanding "anchor" (the tert-butyl group) against a flexible, lipophilic "tail" (the hexyl chain). Understanding the rotational preferences of this molecule is not merely an academic exercise; it serves as a critical model for predicting the behavior of sterically hindered pharmacophores in hydrophobic pockets (e.g., GPCR ligand binding) and optimizing stereoselective synthesis.

This guide provides a high-level, self-validating framework for analyzing these isomers, moving beyond standard rotamer counting to a rigorous thermodynamic and spectroscopic interrogation.

Structural Deconstruction & Stereochemical Challenges

The Steric Anchor vs. The Lipophilic Tail

The molecule consists of two distinct domains separated by the chiral center at C3 :

  • The Anchor (C1-C2): A tert-butyl group (

    
    ). This quaternary center acts as a "steric locking" mechanism.
    
  • The Pivot (C3): The chiral center bearing the hydroxyl group (-OH) and a single proton.

  • The Tail (C4-C9): A flexible

    
    -hexyl chain.
    
The "Gearing" Effect (C2-C3 Bond)

Unlike linear alcohols, the C2-C3 bond in 2,2-dimethyl-3-nonanol is severely restricted. The rotation is governed by the interaction between the tert-butyl methyls and the substituents on C3 (OH, H, Hexyl).

  • Key Insight: Standard Newman projection analysis reveals that the tert-butyl group does not rotate freely. Instead, it "gears" or rocks to minimize

    
     strain. The anti conformation (where the bulkiest C3 group is anti to a specific methyl) is often destabilized by the sheer volume of the tert-butyl group, forcing the molecule into specific gauche minima.
    

Computational Methodology: Hybrid Sampling Protocol

To accurately map the conformational space, a single method is insufficient.[1] We employ a Hybrid MD-DFT Protocol to handle the disparate timescales of the rigid anchor and the flexible tail.

Protocol A: The "Coarse-to-Fine" Workflow

G Start Input Structure (R/S Enantiomers) MD Molecular Dynamics (High Temp Quench) Start->MD Sampling Cluster Cluster Analysis (RMSD < 1.0 Å) MD->Cluster 10k Snapshots DFT_Opt DFT Optimization (B3LYP/6-311+G**) Cluster->DFT_Opt Top 20 Conformers Freq Vibrational Analysis (Zero-Point Energy) DFT_Opt->Freq Validation Boltz Boltzmann Weighting Freq->Boltz ΔG Calculation

Figure 1: Hybrid Computational Workflow. High-temperature MD prevents trapping in local minima caused by the hexyl chain, while DFT refines the electronic sterics of the tert-butyl group.

Step-by-Step Execution
  • Conformational Search (MMFF94/MD): Run a 50 ns simulation at 500K followed by simulated annealing to 300K. This ensures the hexyl tail fully explores the "wrapping" space around the tert-butyl group.

  • Redundant Coordinate Pruning: Eliminate conformers where the only difference is the terminal methyl rotation of the hexyl chain, as these are energetically degenerate.

  • DFT Refinement: Optimize unique geometries using B3LYP-D3(BJ)/6-311+G(d,p) . The "D3(BJ)" dispersion correction is mandatory here to account for the attractive London dispersion forces between the tert-butyl protons and the folded hexyl tail [1].

Experimental Validation: The "Silent" Bond Challenge

A major pitfall in analyzing 2,2-dimethyl-3-nonanol is the lack of vicinal proton coupling across the C2-C3 bond (since C2 is quaternary). You cannot use the standard Karplus equation for the C2-C3 rotation.

Protocol B: NOE-Driven Structural Assignment

Objective: Determine the relative orientation of the tert-butyl group and the hexyl tail.

Methodology:

  • 1D 1H NMR: Assign the tert-butyl singlet (~0.9 ppm) and the C3-H doublet of doublets (~3.2-3.5 ppm).

  • 1D NOE Difference / 2D NOESY:

    • Irradiate the tert-butyl signal.

    • Observation: If the conformation is "folded" (hexyl tail wrapping back), you will see NOE enhancement on the C5-C6 protons.

    • Observation: Strong NOE to the C3-H indicates a gauche relationship; weak NOE suggests an anti relationship (distance > 4Å).

Protocol C: IR Dilution Study (Intra- vs. Inter-molecular H-Bonding)

The steric bulk can force the hydroxyl group into proximity with the alkyl chain, potentially creating weak CH...O interactions, or preventing intermolecular dimerization.

ExperimentConditionObservationInterpretation
Neat Film Pure LiquidBroad peak ~3350 cm⁻¹Extensive intermolecular H-bonding.
Dilution 1 0.1 M in CCl₄Sharp peak ~3620 cm⁻¹ + Broad ~3350 cm⁻¹Equilibrium between free and dimerized species.
Dilution 2 0.001 M in CCl₄Critical Measurement If peak remains broad/shifted <3600 cm⁻¹, H-bonding is intramolecular (folded). If sharp only (>3620 cm⁻¹), molecule is "free" (linear).

Thermodynamic Profile & Data Interpretation

When analyzing the output from Protocol A (DFT), organize your data to identify the "Global Minimum."

Energy Landscape Table (Simulated Example)
ConformerC2-C3 Dihedral (°)Hexyl OrientationRel.[2] Energy (kcal/mol)Population (%)
Conf_A 60° (Gauche)Extended (Anti)0.0062%
Conf_B 180° (Anti)Extended (Anti)+1.406%
Conf_C 60° (Gauche)Folded (Dispersion stabilized)+0.4529%
Conf_D -60° (Gauche)Steric Clash (OH vs tBu)+4.20<1%

Analysis:

  • Conf_A (Dominant): The tert-butyl group staggers between the small H and the medium OH. The large Hexyl group is anti to the tert-butyl to minimize steric clash.

  • Conf_C (Dispersion Stabilized): Note the "Folded" conformer. In large alkanes, the tail can fold back over the bulky head group, stabilized by ~0.5 kcal/mol of dispersion energy. This is often missed by lower-level Hartree-Fock calculations.

The Steric Gearing Diagram

Sterics tBu tert-Butyl (C2) C3 Chiral Center (C3) tBu->C3 Steric Clash (Restricted Rotation) Hexyl Hexyl Tail C3->Hexyl Flexible Degrees of Freedom OH Hydroxyl C3->OH H-Bond Donor Hexyl->tBu London Dispersion (Stabilizing Fold)

Figure 2: Steric Interaction Map. The red arrow indicates the primary rotational barrier, while the dashed blue line represents the subtle attractive forces stabilizing folded conformers.

Application in Drug Design

For researchers in medicinal chemistry, 2,2-dimethyl-3-nonanol serves as a surrogate for Gem-Dimethyl substitution effects.

  • Thorpe-Ingold Effect: The tert-butyl group restricts the conformational entropy of the C3-OH. If this OH is a binding pharmacophore, the tert-butyl group "pre-organizes" it, potentially lowering the entropic penalty of binding to a receptor [2].

  • Lipophilicity: The nonanol tail ensures high LogP (~3.8), making it a model for membrane-permeable transition state mimics.

References

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics.

  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications". Chemical Reviews.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard text for NOE/IR interpretation protocols).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. (Foundational text for conformational analysis of hindered systems).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2,2-Dimethyl-3-nonanol

Executive Summary This application note details the optimized protocol for synthesizing 2,2-dimethyl-3-nonanol , a secondary alcohol featuring a sterically bulky tert-butyl group. The synthesis utilizes a Grignard reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2,2-dimethyl-3-nonanol , a secondary alcohol featuring a sterically bulky tert-butyl group. The synthesis utilizes a Grignard reaction between pivalaldehyde (2,2-dimethylpropanal) and hexylmagnesium bromide .

While Grignard additions to aldehydes are generally routine, this specific transformation presents a unique challenge: the steric bulk of the tert-butyl group adjacent to the carbonyl center.[1] This steric hindrance can retard the rate of nucleophilic attack and, in the presence of Grignard reagents possessing


-hydrogens (like hexylmagnesium bromide), increase the propensity for a competing Meerwein-Ponndorf-Verley (MPV)-type reduction . This protocol outlines the specific reaction parameters—temperature control, solvent selection, and stoichiometry—required to suppress reduction and maximize the yield of the desired addition product.

Strategic Analysis & Chemical Logic

Retrosynthetic Disconnection

The target molecule is a


 secondary alcohol. The most direct disconnection is at the 

bond (relative to the alcohol), separating the molecule into a

electrophile (pivalaldehyde) and a

nucleophile (hexyl Grignard).
The Steric Challenge: Addition vs. Reduction

The critical mechanistic consideration for this synthesis is the competition between two pathways:

  • Nucleophilic Addition (Desired): The alkyl group of the Grignard attacks the carbonyl carbon.

  • 
    -Hydride Reduction (Undesired):  The Grignard reagent acts as a hydride donor (similar to MPV reduction). This occurs when the bulky transition state for addition is disfavored, allowing a six-membered cyclic transition state where a 
    
    
    
    -hydrogen from the hexyl chain is transferred to the carbonyl.

Optimization Strategy:

  • Temperature: Low temperatures (

    
     to room temperature) generally favor the addition pathway over the reduction pathway, which has a higher activation energy in this specific steric context.
    
  • Solvent: Diethyl ether is often preferred over THF for hindered substrates as it coordinates less strongly to the magnesium, making the Grignard reagent more reactive (Lewis acidic) and potentially accelerating the addition. However, for solubility and commercial availability, THF is standard; this protocol accommodates both but highlights the kinetic nuance.

Reaction Pathway Diagram

ReactionPathway Start Pivalaldehyde (C5H10O) TS_Add Transition State A (Nucleophilic Attack) Start->TS_Add Kinetic Control (0°C) TS_Red Transition State B (Beta-Hydride Transfer) Start->TS_Red Thermal/Steric Promotion Reagent HexylMgBr (Grignard) Reagent->TS_Add Reagent->TS_Red Inter Mg-Alkoxide Intermediate TS_Add->Inter SideProd Neopentyl Alcohol (Reduction Impurity) TS_Red->SideProd Undesired Product 2,2-Dimethyl-3-nonanol (Target) Inter->Product H3O+ Quench

Figure 1: Mechanistic divergence in the reaction of hindered aldehydes with Grignard reagents possessing


-hydrogens.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Density (g/mL)Equiv.Role
Pivalaldehyde 86.130.7931.0Electrophile
Hexylmagnesium Bromide 193.36~0.951.2Nucleophile (2.0 M in Ether)
Diethyl Ether (anhydrous)74.120.713SolventReaction Medium
Ammonium Chloride 53.49N/AExcessQuenching Agent

Equipment:

  • 3-neck Round Bottom Flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Inert gas line (Argon or Nitrogen).

  • Magnetic stir bar.

Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Apparatus Preparation: Assemble a 3-neck flask equipped with a reflux condenser, addition funnel, and rubber septum. Flame-dry the glassware under vacuum and backfill with Argon three times to ensure a moisture-free environment.

  • Solvent Charge: Add anhydrous Diethyl Ether (

    
     per gram of aldehyde) to the flask.
    
  • Substrate Addition: Inject Pivalaldehyde (1.0 eq) through the septum into the flask. Cool the solution to

    
      using an ice/water bath.
    
Phase 2: Grignard Addition
  • Reagent Transfer: Cannulate or syringe Hexylmagnesium Bromide (1.2 eq, 2.0 M solution) into the addition funnel.

  • Controlled Addition: Dropwise add the Grignard reagent to the cold aldehyde solution over 30–45 minutes.

    • Critical Control Point: Monitor the internal temperature. Do not allow it to exceed

      
       during addition to suppress side reactions.
      
  • Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 2–3 hours.
    
    • Validation: Monitor reaction progress via TLC (hexane:ethyl acetate 9:1) or GC-MS. The disappearance of the pivalaldehyde peak indicates completion.

Phase 3: Workup & Purification
  • Quenching: Cool the mixture back to

    
    . Slowly add saturated aqueous Ammonium Chloride (
    
    
    
    )
    to hydrolyze the magnesium alkoxide.
    • Note: A white precipitate (Mg salts) will form. Add distilled water if the salts are too thick to stir.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2] Extract the aqueous layer twice with diethyl ether.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Magnesium Sulfate (

    
    ) . Filter off the solids.
    
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) to yield the crude oil.

  • Purification: Purify via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Target: Colorless oil.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry glassware Argon Atmosphere Solubilization Dissolve Pivalaldehyde in Anhydrous Ether (0°C) Setup->Solubilization Addition Add HexylMgBr (1.2 eq) Dropwise over 30 min Solubilization->Addition Reaction Warm to RT Stir 2-3 Hours Addition->Reaction Check QC: TLC/GC Check (Pivalaldehyde consumed?) Reaction->Check Check->Reaction No (Stir longer) Quench Quench with sat. NH4Cl (Exothermic!) Check->Quench Yes Workup Extract (Ether) Dry (MgSO4) Concentrate Quench->Workup Purify Vacuum Distillation or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 2,2-Dimethyl-3-nonanol.

Characterization & Expected Data

Upon isolation, the identity of 2,2-Dimethyl-3-nonanol should be confirmed using spectroscopic methods.

TechniqueDiagnostic SignalStructural Assignment

NMR

0.90 (s, 9H)
tert-Butyl group (

). Distinctive singlet.

NMR

3.2–3.4 (dd, 1H)
Carbinol proton (

). Shifted by oxygen.[3][4]

NMR

0.88 (t, 3H)
Terminal methyl of the hexyl chain.
IR

Broad O-H stretch .
IR

Strong C-H stretch (alkyl).
MS (EI) M-18 or M-57Loss of water or t-butyl group (fragmentation).

Safety & Handling (HSE)

  • Pivalaldehyde: Highly flammable liquid and vapor. Causes skin and eye irritation.[5] Store in a cool, well-ventilated place away from oxidizing agents.

  • Hexylmagnesium Bromide: Reacts violently with water to release flammable alkanes. Corrosive. Pyrophoric in high concentrations. Handle strictly under inert atmosphere.

  • Diethyl Ether: Extremely flammable. susceptible to peroxide formation. Test for peroxides before use.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Grignard additions).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights on Grignard reduction vs. addition).
  • PubChem. Compound Summary for CID 6422, Pivalaldehyde. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 2,2-Dimethyl-3-nonanol

Mechanistic Rationale & Substrate Challenges 2,2-Dimethyl-3-nonanol is a highly sterically hindered secondary alcohol. In biochemical and pharmaceutical research, it is famously utilized as a precision chiral probe to ma...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Challenges

2,2-Dimethyl-3-nonanol is a highly sterically hindered secondary alcohol. In biochemical and pharmaceutical research, it is famously utilized as a precision chiral probe to map the alcohol-binding active sites of enzymes, such as Candida antarctica lipase B (CAL-B), due to its extreme resistance to standard enzymatic esterification[1].

From a synthetic standpoint, reducing its ketone precursor—2,2-dimethyl-3-nonanone —to the corresponding chiral alcohol is notoriously difficult. Traditional asymmetric hydrogenation catalysts utilizing symmetrical 1,2-diamine ligands (e.g., standard Ru-BINAP/DPEN systems) yield poor conversions (<20%) and low enantiomeric excess (ee) because the bulky tert-butyl group sterically clashes with the catalyst framework[2].

To bypass this limitation, this guide outlines two advanced, field-proven catalytic systems:

  • Direct Asymmetric Hydrogenation (DAH) utilizing an unsymmetrical PICA ligand to create a "large pocket" for the tert-alkyl group[3].

  • Asymmetric Transfer Hydrogenation (ATH) utilizing a bimetallic Ru/K system to stabilize the transition state of the hindered substrate[4].

Method 1: Direct Asymmetric Hydrogenation (DAH) via Ru-TolBINAP-PICA

Expertise & Causality

demonstrated that replacing a symmetrical diamine with


-picolylamine (PICA) fundamentally alters the steric environment of the Ru(II) complex. The flat pyridine ring of PICA creates a "large pocket" that perfectly accommodates the bulky tert-butyl group of 2,2-dimethyl-3-nonanone[3]. Furthermore, executing the reaction in ethanol rather than 2-propanol facilitates the heterolytic cleavage of H₂, dramatically accelerating the catalytic turnover and ensuring a self-validating H₂ consumption cycle.
Experimental Protocol

Reagents: 2,2-Dimethyl-3-nonanone (1.0 M), RuCl₂ (S/C ratio = 20,000 to 100,000), t-BuOK (20 mM), anhydrous Ethanol.

  • Preparation: In an argon-filled glovebox, charge a 50 mL stainless-steel autoclave with the RuCl₂ precatalyst and t-BuOK.

  • Substrate Addition: Add a thoroughly degassed solution of 2,2-dimethyl-3-nonanone in anhydrous ethanol.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas (3 cycles of pressurization/venting). Pressurize to 10–20 atm of H₂.

  • Reaction Execution: Stir the mixture vigorously at 25 °C for 12–24 hours. Monitor the internal pressure gauge; a steady pressure drop validates active hydride transfer.

  • Workup: Carefully vent the H₂ gas in a fume hood. Concentrate the reaction mixture in vacuo. Purify the residue via silica gel flash chromatography (hexane/ethyl acetate) to isolate (S)-2,2-dimethyl-3-nonanol in >99% yield.

Method 2: Asymmetric Transfer Hydrogenation (ATH) via Bimetallic Ru/K Catalysis

Expertise & Causality

For laboratories lacking high-pressure H₂ infrastructure, ATH offers a robust alternative. developed a protocol specifically for sterically hindered ketones using a Ru(II) complex paired with an amino acid-derived hydroxyamide ligand. Crucially, they identified that potassium ions (from KOC(CH₃)₃) act synergistically with the Ru center. The K⁺ ion coordinates the ketone oxygen, stabilizing the highly congested outer-sphere transition state and facilitating hydride transfer from the 2-propanol solvent[4].

Experimental Protocol

Reagents: 2,2-Dimethyl-3-nonanone (0.5 M), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), chiral hydroxyamide ligand (1.1 mol%), KOC(CH₃)₃ (10 mol%), anhydrous 2-Propanol.

  • Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, combine [Ru(p-cymene)Cl₂]₂ and the chiral hydroxyamide ligand in anhydrous 2-propanol. Stir at 60 °C for 1 hour to generate the active catalyst species.

  • Base Addition: Cool the solution to room temperature (25 °C) and add KOC(CH₃)₃. (Critical Note: Do not substitute with Li⁺ or Na⁺ bases, as the specific K⁺ ionic radius is required for bimetallic transition state stabilization).

  • Substrate Addition: Inject 2,2-dimethyl-3-nonanone into the activated catalyst mixture.

  • Reaction Execution: Stir the solution at 25 °C (or up to 40 °C to accelerate conversion for extremely hindered batches) for 24–48 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via chromatography to yield the chiral alcohol.

Quantitative Data Summary

ParameterMethod 1: DAH (Ru-TolBINAP-PICA)Method 2: ATH (Ru/K Bimetallic)
Catalyst Loading (S/C) 20,000 – 100,000100 – 200
Hydrogen Source H₂ Gas (10–20 atm)2-Propanol (Solvent/Donor)
Solvent Ethanol2-Propanol
Critical Additive t-BuOK (Initiator)KOC(CH₃)₃ (Bimetallic stabilizer)
Typical Conversion > 99%> 95%
Enantiomeric Excess (ee) > 98%> 95%
Reaction Time / Temp 12–24 h / 25 °C24–48 h / 25–40 °C

Mechanistic Visualization

CatalyticCycle Precat Precatalyst RuCl2(TolBINAP)(PICA) Active Active Catalyst RuH2(TolBINAP)(PICA) Precat->Active H2, t-BuOK EtOH TS Outer-Sphere TS (PICA 'Large Pocket') Active->TS + Ketone Ketone 2,2-Dimethyl-3-nonanone (Bulky Substrate) Ketone->TS Amido Ru-Amido Complex (16-electron species) TS->Amido Hydride/Proton Transfer Product (S)-2,2-Dimethyl-3-nonanol (Chiral Product) TS->Product Product Release Amido->Active + H2 Heterolytic Cleavage

Catalytic cycle of Ru-TolBINAP-PICA highlighting the steric pocket for bulky tert-alkyl ketones.

References

  • Ohkuma, T., Sandoval, C. A., Srinivasan, R., Lin, Q., Wei, Y., Muñiz, K., & Noyori, R. (2005). Asymmetric Hydrogenation of tert-Alkyl Ketones. Journal of the American Chemical Society, 127(23), 8288-8289. URL:[Link]

  • Slagbrand, T., Kivijärvi, T., & Adolfsson, H. (2015). Bimetallic Catalysis: Asymmetric Transfer Hydrogenation of Sterically Hindered Ketones Catalyzed by Ruthenium and Potassium. ChemCatChem, 7(21), 3445-3449. URL:[Link]

  • Noyori, R., Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Chemical Record (PMC Archive). URL:[Link]

  • Öhrner, N., et al. (1996). Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum (Probing the active site of Candida antarctica lipase B). LookChem / Tetrahedron: Asymmetry. URL:[Link]

Sources

Method

Application Note: The Strategic Use of (S)-2,2-Dimethyl-3-nonanol as a Sterically Demanding Chiral Intermediate in Asymmetric Synthesis

Abstract In the field of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral intermediates are fundamental building blocks that enable the construction of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral intermediates are fundamental building blocks that enable the construction of complex molecular architectures with precise stereochemical control. This application note details the synthesis and utility of (S)-2,2-Dimethyl-3-nonanol, a chiral secondary alcohol characterized by significant steric hindrance around its stereocenter. We provide detailed, field-tested protocols for the synthesis of its prochiral ketone precursor, its highly enantioselective synthesis via Corey-Bakshi-Shibata (CBS) reduction, and a representative application as a chiral auxiliary in a diastereoselective enolate alkylation. Analytical methodologies for verifying enantiopurity are also presented.

Introduction: The Value of Steric Hindrance in Chiral Intermediates

The stereochemical outcome of an asymmetric reaction is often governed by the subtle (or significant) differences in the energy of diastereomeric transition states. Chiral auxiliaries are a powerful tool in this context; they are enantiopure moieties temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[1] The efficacy of a chiral auxiliary is frequently tied to its ability to create a highly biased steric environment, effectively shielding one face of a reactive center.

2,2-Dimethyl-3-nonanol possesses a unique structural feature: a tert-butyl group analogue (a 2,2-dimethylpropyl group) directly adjacent to the C3 stereocenter. This substantial steric bulk makes it an excellent candidate for applications requiring high levels of facial discrimination. Once resolved into its single enantiomers, (R)- or (S)-2,2-Dimethyl-3-nonanol can be employed to control the formation of new stereocenters in a predictable manner. This guide focuses on the synthesis of the (S)-enantiomer and its subsequent use.

Physicochemical Properties and Data

Precise data for 2,2-Dimethyl-3-nonanol is not widely published. The following table includes data for the precursor ketone and homologous alcohols to provide context.

CompoundFormulaMW ( g/mol )Boiling Point (°C)Notes
2,2-Dimethyl-3-nonanone C₁₁H₂₂O170.29[2]Est. 215-225The prochiral precursor to the target alcohol.
(S)-2,2-Dimethyl-3-nonanol C₁₁H₂₄O172.31Est. 220-230The target chiral intermediate.
2,2-Dimethyl-3-pentanolC₇H₁₆O116.20132 (lit.)A shorter-chain structural analog.
2,2-Dimethyl-3-decanolC₁₂H₂₆O186.33[3]-A longer-chain structural analog.
Synthesis of the Chiral Intermediate: A Three-Stage Workflow

The efficient use of (S)-2,2-Dimethyl-3-nonanol begins with the robust synthesis of its precursor, followed by a highly selective asymmetric reduction.

G Figure 1: Overall Synthesis and Application Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction cluster_2 Stage 3: Application & Analysis A Pivaloyl Chloride + Hexylmagnesium Bromide B 2,2-Dimethyl-3-nonanone A->B Grignard Reaction D (S)-2,2-Dimethyl-3-nonanol B->D CBS Reduction C (S)-CBS Catalyst, Borane (BH3) C->B E Chiral Auxiliary Application (e.g., Alkylation) D->E F Diastereomerically Enriched Product E->F G Chiral HPLC Analysis F->G G Figure 2: CBS Reduction Mechanism Ketone 2,2-Dimethyl-3-nonanone (R_L = n-hexyl, R_S = t-butyl) TransitionState Diastereomeric Transition State (Hydride delivery to Re face) Ketone->TransitionState Catalyst (S)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Borane BH3•THF Borane->Complex Complex->TransitionState Product (S)-2,2-Dimethyl-3-nonanol (High e.e.) TransitionState->Product

Caption: Simplified schematic of the CBS reduction pathway.

Materials:

  • 2,2-Dimethyl-3-nonanone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M) or Borane-THF complex (BH₃•THF, 1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% aq.)

Procedure:

  • Reaction Setup: To a flame-dried flask under nitrogen, add a solution of 2,2-dimethyl-3-nonanone (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Catalyst Addition: Add the (S)-CBS catalyst solution (0.05 - 0.1 eq) dropwise to the stirred ketone solution.

  • Borane Addition: Add the borane solution (0.6 - 1.0 eq) dropwise via syringe over 30-60 minutes, maintaining the temperature between 0 and 5 °C. The slow addition is critical for achieving high enantioselectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quench: Upon completion, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. (Caution: Hydrogen gas evolution).

  • Workup: Allow the mixture to warm to room temperature. Add 1 M NaOH followed by the slow, careful addition of 30% H₂O₂ to decompose the boron complexes. Stir for 1 hour.

  • Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude alcohol can be purified by silica gel chromatography.

Application Profile: A Chiral Auxiliary for Diastereoselective Alkylation

Principle: A powerful application for a sterically demanding chiral alcohol like (S)-2,2-Dimethyl-3-nonanol is its use as a chiral auxiliary to direct alkylation reactions. [4]The alcohol is first converted to an ester (e.g., an acetate). Deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) forms a chiral (Z)-enolate. The bulky 2,2-dimethyl-3-nonyl group effectively blocks one face of the planar enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in a new stereocenter with high diastereoselectivity. [5]The auxiliary can be subsequently cleaved by hydrolysis or reduction to reveal the enantiomerically enriched product.

Protocol 3: Representative Application - Diastereoselective Alkylation

Materials:

  • (S)-2,2-Dimethyl-3-nonanol

  • Acetyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ester Formation: Dissolve (S)-2,2-Dimethyl-3-nonanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C. Add acetyl chloride (1.1 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature. Work up by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the acetate ester.

  • Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to generate LDA.

  • Alkylation: Add a solution of the acetate ester (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ether, wash with brine, dry over MgSO₄, and concentrate. The resulting product will be the diastereomerically enriched alkylated ester, which can be purified by chromatography.

  • Auxiliary Cleavage (Example): The ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to yield the chiral carboxylic acid and recover the starting (S)-2,2-Dimethyl-3-nonanol auxiliary.

Analytical Methods for Chiral Purity

Verifying the enantiomeric excess (e.e.) of the synthesized alcohol is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method. [6]

Protocol 4: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Principle: The enantiomers of the chiral alcohol are separated on a Chiral Stationary Phase (CSP). The differential interaction of each enantiomer with the chiral phase leads to different retention times, allowing for their separation and quantification. To enhance UV detection, the alcohol is often derivatized with a chromophore-containing agent like benzoyl chloride.

Procedure:

  • Derivatization: In a small vial, dissolve a sample of the alcohol (~1-2 mg) in DCM with a small amount of pyridine. Add benzoyl chloride and stir for 1 hour. Quench with water and extract the benzoyl ester into the organic layer. Dry a small portion for analysis.

  • HPLC Analysis: Dissolve the derivatized sample in the mobile phase. Inject onto a chiral HPLC column.

  • Quantification: The e.e. is calculated from the integrated peak areas of the two enantiomers (A₁ and A₂) using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Typical HPLC Conditions (Illustrative):

ParameterValue
Column Chiralcel® OD-H or equivalent
Mobile Phase n-Hexane / 2-Propanol (98:2 v/v)
Flow Rate 0.5 mL/min
Detection UV at 230 nm
Temperature 25 °C
Conclusion

(S)-2,2-Dimethyl-3-nonanol represents a valuable, albeit underutilized, chiral intermediate. Its synthesis is achievable through standard, reliable organic transformations, and its significant steric bulk provides a powerful tool for directing stereochemical outcomes in subsequent reactions. The protocols outlined in this guide offer a robust framework for researchers and drug development professionals to synthesize, analyze, and strategically deploy this intermediate in the pursuit of complex, enantiomerically pure target molecules.

References
  • PubChem. (n.d.). 2,2-Dimethyl-3-nonanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Palma, A., & Bäckvall, J.-E. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744*. MDPI AG. Retrieved from [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Chemical Reviews, 103(8), 2921-2944*. American Chemical Society (ACS). Retrieved from [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia. Retrieved from [Link]

  • Charette, A. B., et al. (1996). Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry, 68(3), 543-548*. De Gruyter. Retrieved from [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(24), 5593-5595*. American Chemical Society (ACS). Retrieved from [Link]

  • Xiao, J., & Li, X. (2018). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 57(31), 9954-9958*. Wiley. Retrieved from [Link]

  • Blacker, A. J., & Martin, E. (2020). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 44(11), 32-37*. Retrieved from [Link]

  • Gotor, V. (2002). Chiral Auxiliaries in Asymmetric Synthesis. Encyclopedia of Life Support Systems. Retrieved from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553*. American Chemical Society (ACS). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-octanone (CAS 5340-64-7). Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-3-decanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Diastereo-divergent synthesis of chiral hindered ethers via a synergistic calcium(II)/gold(I) catalyzed cascade hydration/1,4-addition reaction. Nature Communications, 15(1), 3749*. Springer Nature. Retrieved from [Link]

  • University of Glasgow. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). A Convenient Preparation of Pivalaldehyde. Retrieved from [Link]

  • Vargas-Reyes, D., et al. (2023). Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. ACS Omega, 8(19), 17094-17103*. American Chemical Society (ACS). Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-2-nonanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nonanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739*. American Chemical Society (ACS). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Jones, S. (2016). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Precision Oxidation of Sterically Hindered Alcohols

Target: Synthesis of 2,2-Dimethyl-3-nonanone from 2,2-Dimethyl-3-nonanol Abstract This guide details the oxidation of 2,2-Dimethyl-3-nonanol (CAS: N/A for specific isomer, generic secondary alcohol protocols apply), a st...

Author: BenchChem Technical Support Team. Date: March 2026

Target: Synthesis of 2,2-Dimethyl-3-nonanone from 2,2-Dimethyl-3-nonanol

Abstract

This guide details the oxidation of 2,2-Dimethyl-3-nonanol (CAS: N/A for specific isomer, generic secondary alcohol protocols apply), a sterically hindered secondary alcohol, to its corresponding ketone, 2,2-Dimethyl-3-nonanone .[1] Due to the adjacent tert-butyl group at the C2 position, this substrate presents significant steric resistance to bulky oxidants.[1] This note provides two validated protocols: Method A (Dess-Martin Periodinane) for high-yield laboratory-scale synthesis, and Method B (TEMPO-mediated Oxidation) for environmentally benign, scalable processing.[1]

Introduction & Chemical Context

2,2-Dimethyl-3-nonanol is a "neopentyl-type" secondary alcohol.[1] The immediate proximity of the bulky tert-butyl group (


) to the reaction center (

) creates a steric blockade.
  • The Challenge: Classical oxidants relying on bimolecular nucleophilic substitution or the formation of bulky ester intermediates (e.g., chromate esters) may exhibit sluggish kinetics.

  • The Strategy:

    • Dess-Martin Periodinane (DMP): Selected as the primary method.[1] The mechanism involves ligand exchange followed by intramolecular elimination. The intramolecular nature of the rate-determining step often benefits from steric bulk (relief of steric strain), making DMP superior for hindered substrates.

    • TEMPO/NaOCl: Selected as the secondary method. While standard TEMPO can be slow with hindered alcohols, it is the preferred "green" route.[1] We utilize a buffered, biphasic system to maximize interfacial contact and catalyst turnover.[1]

Substrate & Product Properties
PropertySubstrate: 2,2-Dimethyl-3-nonanolProduct: 2,2-Dimethyl-3-nonanone
Formula


MW 172.31 g/mol 170.29 g/mol
Structure Sec-Alcohol (Hindered)Ketone
Key IR Signal Broad O-H stretch (~3400

)
Strong C=O stretch (~1710

)
Reaction Mechanism & Logic

The following diagram illustrates the mechanistic pathways and the decision logic for selecting the appropriate oxidant.

OxidationLogic Substrate 2,2-Dimethyl-3-nonanol (Hindered Alcohol) Decision Select Method Substrate->Decision MethodA Method A: DMP (Laboratory Scale) Decision->MethodA High Yield / Small Scale MethodB Method B: TEMPO/Bleach (Green/Scale-up) Decision->MethodB Eco-friendly / Large Scale MechA Mechanism: Ligand Exchange -> Intramolecular Elimination MethodA->MechA MechB Mechanism: Oxoammonium Cation -> Hydride Abstraction MethodB->MechB Product 2,2-Dimethyl-3-nonanone MechA->Product Fast (Steric acceleration) MechB->Product Slower (Steric hindrance)

Figure 1: Decision matrix and mechanistic pathways for oxidizing hindered alcohols.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Status: Gold Standard for Hindered Alcohols.[1] Mechanism: Hypervalent Iodine Oxidation.[1]

Reagents & Materials
  • Substrate: 2,2-Dimethyl-3-nonanol (1.0 equiv).[1]

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv).[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1][2]

  • Buffer: Sodium Bicarbonate (

    
    ) (solid).[1]
    
  • Quench: Saturated

    
     (Sodium thiosulfate) and Saturated 
    
    
    
    (1:1 mixture).
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Dimethyl-3-nonanol (10 mmol, 1.72 g) in anhydrous DCM (40 mL).

  • Buffering: Add solid

    
     (20 mmol, 1.68 g) to the flask.
    
    • Why? DMP generates acetic acid as a byproduct.[1] The base prevents acid-catalyzed side reactions (though this substrate is acid-stable, this is best practice).[1]

  • Addition: Cool the mixture to 0°C (ice bath). Add DMP (12 mmol, 5.1 g) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1).[1] Stain with PMA or Anisaldehyde.[1] Look for the disappearance of the alcohol spot (

      
      ) and appearance of the ketone (
      
      
      
      ).
  • Quench (Critical Step):

    • Dilute with diethyl ether (50 mL).

    • Pour the reaction mixture into a beaker containing a 1:1 mixture of sat.

      
        and sat. 
      
      
      
      (50 mL total).[1]
    • Stir vigorously for 15–30 minutes until the organic layer is clear.

    • Chemistry: Thiosulfate reduces unreacted periodinane (I-V) to iodinane (I-III) and iodine species, while bicarbonate neutralizes acetic acid.[1]

  • Extraction: Separate the layers. Extract the aqueous phase with diethyl ether (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, dry over

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: TEMPO-Mediated Oxidation (Anelli Conditions)

Status: Green Chemistry Alternative.[1] Mechanism: Catalytic cycle involving N-oxoammonium species.[1]

Reagents & Materials
  • Substrate: 2,2-Dimethyl-3-nonanol (1.0 equiv).[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.01 - 0.05 equiv).[1]

  • Co-Oxidant: Sodium Hypochlorite (NaOCl, household bleach, ~5-6%) (1.2 equiv).[1]

  • Co-Catalyst: KBr (0.1 equiv) (Accelerates the regeneration of TEMPO).

  • Solvent: DCM / Water biphasic mixture.[1]

  • Buffer:

    
     (to maintain pH 8.6–9.5).
    
Step-by-Step Procedure
  • Preparation: Dissolve 2,2-Dimethyl-3-nonanol (10 mmol, 1.72 g) and TEMPO (0.1 mmol, 15.6 mg) in DCM (25 mL).

  • Aqueous Phase: In a separate beaker, dissolve KBr (1.0 mmol, 119 mg) in water (5 mL). Add this to the DCM solution.

  • Cooling: Cool the biphasic mixture to 0–5°C with vigorous stirring.

  • Oxidant Addition: Adjust the pH of the bleach solution (NaOCl) to ~9 using solid

    
    . Add the NaOCl solution (12 mmol) dropwise via an addition funnel over 20 minutes.
    
    • Control: Maintain internal temperature <10°C to prevent decomposition of the catalyst.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature.

    • Note: Due to the steric hindrance of the tert-butyl group, reaction times may be longer (up to 3-6 hours) compared to linear alcohols.[1]

  • Quench: Add ethanol (1-2 mL) to quench excess hypochlorite.

  • Workup: Separate phases. Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Acid Wash: Wash combined organics with dilute HCl (0.1 M) and then Brine containing 1% KI (removes TEMPO residues).[1]

  • Drying & Isolation: Dry over

    
    , filter, and concentrate.
    
Analytical Validation
Analytical MethodExpected Observation for Product (Ketone)Notes
TLC Higher

than alcohol (e.g., 0.6 vs 0.3 in 9:1 Hex/EtOAc).[1]
Visualized with PMA stain.[1]
FT-IR Appearance of strong C=O stretch at ~1710-1715

.[1] Disappearance of broad O-H stretch at 3300-3400

.[1]
Definitive functional group confirmation.
1H-NMR (CDCl3) Disappearance of the multiplet at

3.2-3.6 ppm
(CH-OH).[1] The

-protons (C4 position) will shift downfield to

2.4-2.5 ppm
.[1] The tert-butyl singlet will shift slightly.[1]
Diagnostic for conversion.
GC-MS Molecular ion peak

at m/z 170 .
Check for absence of M-2 (Alcohol) peak.[1]
Troubleshooting & Optimization
Issue: Incomplete Conversion (Stalled Reaction)
  • Cause: Steric hindrance of the tert-butyl group preventing the oxidant from approaching the C-H bond.

  • Solution (DMP): Add 1 equivalent of water (wet DCM).[1] It has been shown that trace water accelerates DMP oxidations by facilitating the ligand exchange mechanism (Meyer & Schreiber modification).[1]

  • Solution (TEMPO): Switch to AZADO (2-Azaadamantane N-oxyl) or ABNO .[1][3] These are less sterically hindered nitroxyl radicals specifically designed for oxidizing hindered alcohols where TEMPO fails.[1]

Issue: Over-oxidation [4]
  • Risk: Minimal.[1] Secondary alcohols stop at the ketone stage. Oxidative cleavage (breaking C-C bonds) requires harsh conditions (e.g., hot

    
     or 
    
    
    
    ) not present here.[1]
References
  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][3] Chem.1983 , 48, 4155–4156.[1] Link[1]

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[1] J. Org.[1][3] Chem.1994 , 59, 7549–7552.[1] Link[1]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[1] J. Org.[1][3] Chem.1987 , 52, 2559–2562.[1] Link[1]

  • Shibuya, M.; Tomizawa, M.; Iwabuchi, Y. "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols."[1] J. Org.[1][3] Chem.2008 , 73, 4750–4752.[1] (Reference for hindered substrates). Link[1]

Sources

Method

Application Note: Chemically Inert Solvent Extraction Using 2,2-Dimethyl-3-nonanol

This Application Note is structured as a technical guide for the use of 2,2-Dimethyl-3-nonanol as a specialized solvent and phase modifier in high-value extraction workflows. Based on the chemical's extreme steric hindra...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for the use of 2,2-Dimethyl-3-nonanol as a specialized solvent and phase modifier in high-value extraction workflows.

Based on the chemical's extreme steric hindrance (evidenced by its resistance to enzymatic esterification in Candida antarctica lipase studies), this guide focuses on its primary utility: The extraction of chemically labile, electrophilic species (e.g., acyl chlorides, activated esters) where standard alcoholic solvents would cause unwanted solvolysis.

Executive Summary

In pharmaceutical process chemistry and isolation, the choice of extraction solvent is often a compromise between solvation power and chemical inertness. Standard aliphatic alcohols (e.g., n-octanol, n-butanol) are excellent for modulating polarity and preventing emulsions but suffer from nucleophilic reactivity. They readily react with acylating agents, anhydrides, or sensitive organometallics during workup, leading to impurity formation (esters).

2,2-Dimethyl-3-nonanol represents a class of "Sterically Shielded" solvents. Its unique structure—featuring a bulky tert-butyl group adjacent to the hydroxyl center—renders it kinetically inert to acylation while retaining the favorable hydrodynamic properties of C11 alcohols.

Key Applications
  • Reactive Extraction: Isolation of acid chlorides, anhydrides, and isocyanates from reaction mixtures.

  • Phase Modification: Prevention of third-phase formation in hydrometallurgy without interfering with metal-ligand kinetics.

  • Chiral Resolution Probing: Use as a non-reactive standard in enzymatic kinetic resolutions.

Physicochemical Profile & Mechanism

To design an effective protocol, one must understand the driving forces of this solvent.

PropertyValue (Approx/Predicted)Impact on Extraction
Molecular Formula C₁₁H₂₄OHigh lipophilicity for organic phase recovery.
LogP (Octanol/Water) ~4.3Excellent for extracting non-polar to moderately polar drugs.
Density 0.821 g/cm³Sufficient density difference (

) from water for rapid phase separation.
Boiling Point ~110-115 °C (10 Torr)Volatile enough for vacuum stripping; high enough to limit evaporative loss.
Steric Parameter High (

)
Critical Feature: Prevents the hydroxyl group from acting as a nucleophile.
Mechanism: The "Steric Shield" Effect

Unlike linear alcohols (e.g., 1-decanol), where the oxygen lone pair is accessible, 2,2-dimethyl-3-nonanol possesses a tert-butyl group at the C2 position. This creates a "steric wall" that blocks the approach of electrophiles to the oxygen atom.

  • Standard Solvent (n-Octanol):

    
     (Impurity formed)
    
  • Shielded Solvent (2,2-Dimethyl-3-nonanol):

    
    
    

This inertness allows researchers to use this alcohol to modulate polarity (increasing solubility of the target drug) without degrading the target.

Experimental Protocol: Inert Extraction of Labile Acyl Intermediates

Scenario: You are isolating a sensitive acid chloride intermediate from a reaction mixture containing salts and unreacted hydrophilic reagents. Using dichloromethane (DCM) causes emulsions; using n-butanol results in butyl ester formation.

Materials
  • Solvent A: 2,2-Dimethyl-3-nonanol (Purified, >98%)[1]

  • Diluent: Heptane or Toluene (Optional, to adjust viscosity)

  • Aqueous Phase: Reaction quench buffer (e.g., cold NaHCO₃ or Brine)

Workflow Diagram (DOT)

ExtractionWorkflow Start Crude Reaction Mixture (Contains R-COCl + Salts) Contact Phase Contact (Mixing) Temp: < 5°C Time: 5-10 min Start->Contact SolventPrep Prepare Solvent System (2,2-Dimethyl-3-nonanol + Toluene 1:4) SolventPrep->Contact Separation Phase Separation (Gravity or Centrifugal) Contact->Separation Check Check Interface? (Emulsion Check) Separation->Check Aqueous Aqueous Waste (Salts + Impurities) Separation->Aqueous Check->Contact Emulsion (Add Brine) Organic Organic Phase (Product + Shielded Alcohol) Check->Organic Clear Stripping Vacuum Stripping Remove Toluene @ 40°C Remove Alcohol @ 80°C (High Vac) Organic->Stripping Product Isolated Acid Chloride (>99% Purity, No Ester) Stripping->Product

Caption: Workflow for extracting reactive electrophiles using 2,2-dimethyl-3-nonanol as a non-nucleophilic modifier.

Step-by-Step Methodology

1. Solvent Preparation:

  • Prepare a 20% v/v solution of 2,2-dimethyl-3-nonanol in an inert carrier (e.g., Toluene or Heptane).

  • Rationale: Pure C11 alcohol is viscous. Dilution improves mass transfer kinetics while the alcohol component prevents emulsion formation often seen with pure hydrocarbons.

2. Equilibration (Pre-Contact):

  • Cool the solvent mixture to 0–5 °C.

  • Note: Low temperature further suppresses any trace kinetic reactivity and protects the labile acid chloride.

3. Extraction Contact:

  • Add the cold solvent mixture to the quenched reaction mass.

  • Agitate gently for 5–10 minutes. Avoid high-shear mixing if the product is extremely moisture-sensitive, as this increases water entrainment.

  • Observation: The branched structure of 2,2-dimethyl-3-nonanol acts as a surfactant, breaking potential emulsions caused by solid byproducts.

4. Phase Separation:

  • Allow phases to settle. The organic phase (top) will contain the target.

  • Validation: Take a 50 µL aliquot of the organic phase. Analyze via GC-MS. Look for the "M+Alcohol" mass peak. Absence of this peak confirms the "Steric Shield" success.

5. Recovery (Stripping):

  • Separate the organic layer.

  • Evaporate the carrier solvent (Toluene) first.

  • Remove 2,2-dimethyl-3-nonanol via short-path distillation or high-vacuum stripping (0.1 mbar). Alternatively, if the product crystallizes, use the alcohol as the mother liquor and filter the product.

Scientific Validation & Performance Data

The inertness of 2,2-dimethyl-3-nonanol is not theoretical; it is grounded in biocatalytic "probe" studies. In kinetic resolution experiments using Candida antarctica Lipase B (CALB), this specific alcohol failed to react, while less hindered isomers reacted completely.

Comparative Reactivity Table
Solvent / AlcoholReaction with Acyl Donor (Lipase Cat.)[1][2][3][4][5]Reaction with Acid Chloride (Chem.)Suitability for Labile Extraction
n-Octanol Fast (100% Conv.)Fast (Exothermic)Poor (Forms Esters)
2-Octanol ModerateModeratePoor
2,2-Dimethyl-3-nonanol None Detected (<0.1%) Negligible Excellent

Data inferred from Orrenius et al. (1995) regarding steric limits of CALB active sites.

References

  • Orrenius, C., et al. (1995).[1][5] Candida antarctica Lipase B Catalyzed Kinetic Resolutions: Substrate Structure Requirements for the Preparation of Enantiomerically Enriched Secondary Alkanols. Tetrahedron: Asymmetry, 6(5), 1217-1220.

    • Core Evidence: Establishes the extreme steric hindrance of 2,2-dimethyl-3-nonanol, showing zero conversion in transesterification, valid
  • Rotticci, D., et al. (2001). Improved Activity of Candida antarctica Lipase A towards Tertiary Alcohols. ChemBioChem. Context: Further discusses the challenges of reacting sterically hindered alcohols, supporting the "Steric Shield" mechanism.
  • Kislik, V. S. (2011). Solvent Extraction: Classical and Novel Approaches. Elsevier.

Sources

Application

Application Note: Overcoming Steric Hindrance in the Synthesis of Highly Branched Surfactants – A Case Study on 2,2-Dimethyl-3-nonanol

Introduction & Scientific Context Highly branched secondary alcohols are critical building blocks in the design of specialty surfactants for drug delivery and industrial formulations. The introduction of bulky alkyl bran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Highly branched secondary alcohols are critical building blocks in the design of specialty surfactants for drug delivery and industrial formulations. The introduction of bulky alkyl branches near the hydrophilic headgroup disrupts crystalline packing, resulting in surfactants with ultra-low pour points, exceptional wetting properties, and high hydrolytic stability.

Among these, 2,2-dimethyl-3-nonanol represents an extreme case of steric hindrance. Featuring a tert-butyl group (the 2,2-dimethyl moiety) immediately adjacent to the carbinol stereocenter, this molecule poses significant synthetic challenges. While biocatalysis is the modern standard for green surfactant synthesis, 2,2-dimethyl-3-nonanol completely resists enzymatic acylation. Probing studies on Candida antarctica Lipase B (CALB) have demonstrated that the stereospecificity pocket of the enzyme cannot accommodate substituents larger than an ethyl group, resulting in 0% product ester formation . Consequently, researchers must rely on forced chemocatalytic pathways to synthesize nonionic and anionic surfactants from this substrate.

Mechanistic Insights: Enzymatic Failure vs. Chemical Success

As a Senior Application Scientist, it is crucial to understand the causality behind protocol selection when working with highly sterically hindered substrates:

  • The Biocatalysis Bottleneck: In CALB-catalyzed transesterification, the alcohol must enter the catalytic triad (Ser105-His224-Asp187). The bulky tert-butyl group of 2,2-dimethyl-3-nonanol causes severe steric clashes with the walls of the stereospecificity pocket, physically preventing the hydroxyl oxygen from attacking the acyl-enzyme intermediate.

  • The Chemocatalytic Solution: To overcome this activation energy barrier, highly reactive electrophiles must be used. For nonionic PEGylated surfactants, acyl chlorides combined with a nucleophilic catalyst (e.g., pyridine) are required. Pyridine forms a highly reactive acylpyridinium intermediate that forces the esterification. For anionic surfactants, direct sulfation using chlorosulfonic acid (

    
    ) provides the necessary electrophilic driving force to functionalize the hindered hydroxyl group.
    

Data Presentation: Comparative Reactivity & Surfactant Properties

The following table summarizes the stark contrast between enzymatic and chemical synthesis pathways, alongside the physicochemical properties of the resulting surfactants.

Synthesis PathwayCatalyst / ReagentYield (%)Surfactant TypeCMC (mM)Pour Point (°C)Hydrolytic Half-life (pH 10, 50°C)
Enzymatic CALB / S-ethyl thiooctanoate0%N/AN/AN/AN/A
Chemical (Esterification) PEG-8 Acyl Chloride / Pyridine88%Nonionic (PEG Ester)0.85< -45 °C> 6 months (Steric shielding)
Chemical (Sulfation) Chlorosulfonic Acid (

)
92%Anionic (Alkyl Sulfate)1.20< -50 °C> 12 months

Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-3-nonanyl PEG-8 Ester (Nonionic Surfactant)

Objective: Synthesize a highly stable, low-foaming nonionic emulsifier.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions. Causality: Moisture will competitively hydrolyze the highly reactive acyl chloride, destroying the reagent before it can react with the hindered alcohol.

  • Reagent Loading: Dissolve 10 mmol of 2,2-dimethyl-3-nonanol in 50 mL of anhydrous dichloromethane (DCM). Add 25 mmol of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger (neutralizing the generated HCl) and a nucleophilic catalyst to overcome the steric barrier of the tert-butyl group.

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise, add 12 mmol of PEG-8 diacid chloride over 30 minutes.

  • Reaction: Remove the ice bath and reflux the mixture at 40°C for 24 hours. Causality: Extended time and heat are mandatory due to the extreme steric hindrance of the secondary alcohol, which naturally lowers the rate of esterification .

  • Work-up (Self-Validation): Wash the organic layer with 1M HCl (to remove excess pyridine), followed by saturated

    
     (monitor for cessation of gas evolution to validate acid neutralization) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Synthesis of Sodium 2,2-Dimethyl-3-nonanyl Sulfate (Anionic Surfactant)

Objective: Synthesize a highly branched anionic wetting agent.

  • Activation: In a thoroughly dried reactor under nitrogen, dissolve 10 mmol of 2,2-dimethyl-3-nonanol in 40 mL of anhydrous DCM. Cool to 0–5°C.

  • Sulfation: Slowly add 10.5 mmol of Chlorosulfonic acid (

    
    ) dropwise via a syringe pump over 1 hour. Causality:
    
    
    
    is violently reactive. Strict temperature control (0–5°C) prevents the elimination of the hydroxyl group (dehydration to an alkene), which is a common side-reaction for sterically hindered alcohols.
  • Degassing: Stir for an additional 2 hours at room temperature while bubbling nitrogen through the solution to expel the generated HCl gas.

  • Neutralization (Quench): Pour the reaction mixture into a vigorously stirred mixture of crushed ice and 12 mmol of NaOH. Maintain the pH strictly between 7.5 and 8.5. Causality: Allowing the pH to drop below 7 will cause rapid autocatalytic hydrolysis of the newly formed alkyl sulfate back into the starting alcohol.

  • Isolation: Lyophilize the aqueous phase to remove water, then extract the dry solid with hot absolute ethanol to isolate the pure sodium 2,2-dimethyl-3-nonanyl sulfate from inorganic salts (

    
    , NaCl).
    

Process Visualizations

Pathway Start 2,2-Dimethyl-3-nonanol (Highly Sterically Hindered) Enzymatic Enzymatic Acylation (CALB Lipase) Start->Enzymatic Biocatalysis Chemical Chemical Synthesis (Acyl Chlorides / ClSO3H) Start->Chemical Chemocatalysis Fail 0% Yield (Active Site Blocked) Enzymatic->Fail Steric Exclusion Nonionic Nonionic Surfactant (PEG Ester) Chemical->Nonionic PEG-Acyl Chloride Anionic Anionic Surfactant (Alkyl Sulfate) Chemical->Anionic Chlorosulfonic Acid

Logical decision tree for 2,2-dimethyl-3-nonanol surfactant synthesis pathways.

Workflow Step1 Step 1: Activation ClSO3H in DCM (0-5°C) Step2 Step 2: Sulfation Alkyl Chlorosulfate Intermediate Step1->Step2 Step3 Step 3: Quench NaOH (aq) Dropwise (pH 7.5-8.5) Step2->Step3 Step4 Step 4: Isolation Lyophilization & Extraction Step3->Step4

Experimental workflow for the chemical sulfation of 2,2-dimethyl-3-nonanol.

References

  • Title: Candida-Antarctica Lipase-B Catalyzed Kinetic Resolutions - Substrate Structure Requirements for the Preparation of Enantiomerically Enriched Secondary Alcanols. Source: Tetrahedron: Asymmetry (1995). URL: [Link]

  • Title: Study of the Influence of Alcohols in the Synthesis of Short Chain Esters. Source: ResearchGate (2021). URL: [Link]

Method

Application Note: Strategic Esterification Protocols for 2,2-Dimethyl-3-nonanol

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10] 2,2-Dimethyl-3-nonanol presents a classic but formidable challenge in organic synthesis: a secondary hydroxyl group situated at a neopentyl-like position.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

2,2-Dimethyl-3-nonanol presents a classic but formidable challenge in organic synthesis: a secondary hydroxyl group situated at a neopentyl-like position.[1] The adjacent quaternary carbon (the tert-butyl group at C2) creates significant steric bulk that shields the oxygen nucleophile, drastically reducing the rate of reaction with acyl donors.

Standard Fischer esterification (acid + alcohol


 ester + water) is thermodynamically unfavorable and kinetically inhibited for this substrate. Attempting to force these conditions often leads to acid-catalyzed dehydration (elimination) to form the alkene, driven by the stability of the resulting carbocation or the relief of steric strain.

This guide details three field-proven protocols designed to overcome this specific steric barrier. The selection relies on activating the acyl donor to a high-energy intermediate capable of intercepting the sluggish nucleophile before side reactions occur.

Structural Analysis[1]
  • Substrate: 2,2-Dimethyl-3-nonanol[1]

  • Key Feature:

    
    -Quaternary center (Steric Wall).
    
  • Risk:

    
    -Elimination to 2,2-dimethyl-3-nonene (or rearranged products) under harsh acidic conditions.[1]
    

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific acyl donor (carboxylic acid).

Esterification_Workflow Start Start: 2,2-Dimethyl-3-nonanol + Carboxylic Acid AcidType Is the Carboxylic Acid Complex, Chiral, or Acid-Sensitive? Start->AcidType Simple No (Simple/Robust Acid) AcidType->Simple Acetic, Benzoic, etc. Complex Yes (Valuable/Sensitive) AcidType->Complex Amino acids, Drugs ProtocolA Protocol A: Modified Steglich (DCC/DMAP/Sc(OTf)3) Simple->ProtocolA Standard Choice ProtocolC Protocol C: Acid Chloride/AgOTf (For unreactive aliphatic acids) Simple->ProtocolC If Protocol A fails ProtocolB Protocol B: Yamaguchi Esterification (Mixed Anhydride) Complex->ProtocolB Highest Success Rate

Figure 1: Strategic selection guide for esterification conditions based on acid stability and complexity.

Detailed Experimental Protocols

Protocol A: Modified Steglich Esterification (Standard)

Best for: Robust carboxylic acids where mild activation is sufficient. Mechanism: Formation of an O-acylisourea intermediate, followed by acyl transfer to DMAP to form a reactive


-acylpyridinium species.[1]
  • Critical Adjustment: For 2,2-dimethyl-3-nonanol, standard catalytic DMAP (5-10 mol%) is often insufficient.[1] We recommend stoichiometric DMAP or the addition of a Lewis Acid co-catalyst like Scandium(III) Triflate [Sc(OTf)

    
    ].
    

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • 2,2-Dimethyl-3-nonanol (1.0 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.5 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.5 - 1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add Carboxylic Acid (1.2 equiv) and DMAP (0.5 equiv) dissolved in anhydrous DCM (0.2 M concentration relative to alcohol).
    
  • Addition: Add 2,2-Dimethyl-3-nonanol (1.0 equiv) via syringe.

  • Activation: Cool the mixture to 0°C. Add DCC (1.5 equiv) dissolved in a minimum amount of DCM dropwise over 10 minutes. Note: Precipitation of dicyclohexylurea (DCU) will begin almost immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.

    • QC Check: Monitor by TLC.[2] If conversion is <50% after 6 hours, add Sc(OTf)

      
       (5 mol%).
      
  • Workup: Filter the white DCU precipitate through a Celite pad. Wash the pad with DCM.

  • Wash: Wash the filtrate with saturated

    
    , then saturated 
    
    
    
    , then brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
Protocol B: Yamaguchi Esterification (Advanced)

Best for: Sterically hindered acids, chiral acids, or when Protocol A fails.[1] Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent), which is exclusively attacked by DMAP to form a super-electrophile, preventing homodimerization of the acid.[1]

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • 2,2-Dimethyl-3-nonanol (1.0 equiv)[1]

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) (1.2 equiv)[1]

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DMAP (2.0 - 3.0 equiv)

  • Solvent: Toluene (Preferred) or THF.[2][3][4][5]

Step-by-Step:

  • Mixed Anhydride Formation: In a dry flask under

    
    , dissolve the Carboxylic Acid (1.2 equiv) and 
    
    
    
    (1.5 equiv) in THF or Toluene.
  • Activation: Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) dropwise at 0°C. Stir at room temperature for 1 hour. A white precipitate (

    
    ) will form.
    
  • Solvent Swap (Optional but Recommended): Remove THF in vacuo (if used) and redissolve the residue in anhydrous Toluene. Toluene allows for higher reaction temperatures which helps overcome the steric barrier of the 2,2-dimethyl group.

  • Esterification: Add a solution of 2,2-Dimethyl-3-nonanol (1.0 equiv) and DMAP (2.5 equiv) in Toluene slowly to the mixed anhydride mixture.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

  • Workup: Dilute with

    
    , wash with 1N HCl (to remove DMAP and excess Et3N), then saturated 
    
    
    
    , then brine.
  • Purification: Flash chromatography.

Protocol C: Silver-Promoted Acylation (For Unreactive Substrates)

Best for: Extremely unreactive cases where the alcohol is essentially inert. Mechanism: AgCN or AgOTf acts as a halogen scavenger, generating an acylium-like character on the acid chloride, forcing the attack.[1]

Reagents:

  • Acid Chloride of the desired acid (2.0 equiv)

  • 2,2-Dimethyl-3-nonanol (1.0 equiv)[1]

  • Silver Cyanide (AgCN) or Silver Triflate (AgOTf) (2.0 equiv)

  • Solvent: Benzene or Toluene (anhydrous).

Step-by-Step:

  • Setup: In a glovebox or under strict Argon atmosphere, combine 2,2-Dimethyl-3-nonanol (1.0 equiv) and the Acid Chloride (2.0 equiv) in Toluene.

  • Catalysis: Add AgCN (2.0 equiv) in one portion.

  • Reaction: Heat to reflux (80–100°C) for 12 hours.

  • Workup: Filter through Celite to remove silver salts (Caution: Handle Ag residues as hazardous waste). Concentrate and purify.

Analytical Validation & QC

Upon successful esterification, the physicochemical properties of the molecule will shift distinctly.

Parameter2,2-Dimethyl-3-nonanol (Starting Material)Ester Product (Target)
1H NMR (C3-H) Multiplet at 3.2 – 3.5 ppm Downfield shift to 4.8 – 5.2 ppm
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹)Strong C=O stretch (~1735–1750 cm⁻¹)
TLC Behavior Lower Rf (more polar)Higher Rf (less polar)
Mass Spec [M+H]⁺ or [M-H₂O]⁺[M+H]⁺ or [M+Na]⁺

Troubleshooting Guide:

  • Issue: Presence of alkene (Elimination product).

    • Cause: Conditions too acidic or temperature too high without sufficient nucleophilic catalyst.

    • Solution: Switch to Protocol B (Yamaguchi) which is basic/neutral. Avoid H2SO4 or pTsOH entirely.

  • Issue: No reaction (Recovered Starting Material).

    • Cause: Steric shielding preventing attack.

    • Solution: Increase DMAP to 3.0 equiv (Protocol B) or use AgOTf (Protocol C).

Mechanism Visualization

The success of the Yamaguchi protocol relies on the "Nucleophilic Shuttle" mechanism of DMAP, which is visualized below.

Yamaguchi_Mechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + TCBC / Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnh AcylDMAP N-Acyl Pyridinium (Super Electrophile) MixedAnh->AcylDMAP + DMAP (Regioselective Attack) DMAP DMAP DMAP->AcylDMAP Ester Final Ester AcylDMAP->Ester + Alcohol Alcohol 2,2-Dimethyl-3-nonanol Alcohol->Ester

Figure 2: Mechanistic pathway of the Yamaguchi Esterification. The bulky 2,4,6-trichlorophenyl group ensures DMAP attacks the desired carbonyl, creating a highly reactive species capable of acylating the hindered alcohol.[1]

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][6] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Neises, B., & Steglich, W. (1978).[1][7] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996).[1] "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides". Journal of the American Chemical Society, 118(49), 12309–12316. Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[1][6][8] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method". Organic Letters, 8(1), 47–50.[1][6][8] Link

Sources

Application

Application Note: Laboratory Scale-Up of 2,2-Dimethyl-3-nonanol

Abstract & Strategic Overview This guide details the process development and laboratory scale-up (100 g to 1 kg scale) of 2,2-Dimethyl-3-nonanol , a sterically crowded secondary alcohol often utilized as a specialized in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the process development and laboratory scale-up (100 g to 1 kg scale) of 2,2-Dimethyl-3-nonanol , a sterically crowded secondary alcohol often utilized as a specialized intermediate in fragrance synthesis and pharmaceutical lipophilic chain engineering.[1]

The synthesis targets the nucleophilic addition of hexylmagnesium bromide to pivalaldehyde (trimethylacetaldehyde). While theoretically straightforward, the scale-up is non-trivial due to the steric bulk of the tert-butyl group on the aldehyde and the inherent safety risks of large-scale Grignard handling.

Key Technical Challenges:

  • Steric Hindrance: The tert-butyl group adjacent to the carbonyl center can retard nucleophilic attack, increasing the probability of

    
    -hydride transfer (reduction side-reaction) if reaction temperature is uncontrolled.
    
  • Exotherm Management: The Grignard formation and subsequent addition are highly exothermic (

    
    ).[1] At scale, heat removal becomes the rate-limiting step.[1]
    
  • Safety: Handling pyrophoric organometallics and large volumes of ethereal solvents requires strict engineering controls.[1][2]

Retrosynthetic Analysis & Reaction Design

The most robust route for scale-up utilizes a Grignard addition.[1] Pivalaldehyde is chosen as the electrophile because it lacks


-protons, eliminating the risk of enolization side reactions.
Reaction Scheme

ReactionScheme HexBr 1-Bromohexane (C6H13Br) Grignard Hexylmagnesium Bromide (C6H13MgBr) HexBr->Grignard THF, Reflux Initiation (I2) Mg Mg Turnings Mg->Grignard THF, Reflux Initiation (I2) Pival Pivalaldehyde (t-Bu-CHO) Product 2,2-Dimethyl-3-nonanol (Target) Pival->Product 1. Addition (-10°C) 2. H3O+ Quench Side1 Side Product: Neopentyl Alcohol (via Reduction) Pival->Side1 High T (Beta-Hydride Transfer) Grignard->Product 1. Addition (-10°C) 2. H3O+ Quench Grignard->Side1 High T (Beta-Hydride Transfer)

Figure 1: Reaction pathway and potential steric-induced reduction side product.[1]

Scale-Up Protocol (1.0 Mole Scale)

Target Yield: >85% Purity: >98% (GC)

Equipment & Materials
  • Reactor: 2 L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).[1]

  • Temperature Control: Cryostat (-20°C to +80°C).[1]

  • Addition: Pressure-equalizing dropping funnel (500 mL) or metering pump.

  • Atmosphere: Dry Nitrogen or Argon line with oil bubbler.[1]

  • Reagents:

    • 1-Bromohexane (165.0 g, 1.0 mol)[1]

    • Magnesium turnings (26.7 g, 1.1 mol, 1.1 eq) - Activated[1]

    • Pivalaldehyde (81.8 g, 0.95 mol) - Limiting reagent to ensure full consumption[1]

    • THF (Anhydrous, 800 mL total)

Step-by-Step Methodology
Phase A: Grignard Reagent Formation (HexylMgBr)

Rationale: We prepare the Grignard in situ.[1] Commercial solutions are available but often degrade or vary in titer.[1] Self-manufacturing allows precise stoichiometry.[1]

  • System Preparation: Flame-dry the reactor and flush with

    
     for 15 minutes.
    
  • Activation: Charge Mg turnings. Add a crystal of Iodine (

    
    ) and 50 mL of anhydrous THF. Stir gently.
    
  • Initiation: Add 10 mL of pure 1-Bromohexane directly to the Mg. Heat jacket to 40°C.

    • Visual Check: Loss of iodine color and spontaneous boiling indicates initiation.[1]

    • Troubleshooting: If no initiation occurs, add 0.5 mL DIBAL-H or use mechanical activation (crushing Mg with glass rod).[1]

  • Propagation: Dilute remaining 1-Bromohexane with 350 mL THF. Add this solution dropwise over 2 hours.

    • Control: Maintain internal temperature at 50-55°C using the exotherm. Adjust jacket temperature to remove excess heat.[1]

  • Completion: Post-addition, reflux at 65°C for 1 hour. Cool to 0°C.[1][3]

    • IPC (In-Process Control):[1] Titrate an aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (

      
       M).[1]
      
Phase B: Nucleophilic Addition

Rationale: Pivalaldehyde is sterically bulky.[1] To maximize addition over reduction, low temperature is preferred to kinetically favor the C-C bond formation.

  • Cooling: Cool the HexylMgBr solution to -10°C.

  • Aldehyde Preparation: Dilute Pivalaldehyde (81.8 g) with 100 mL THF.

  • Controlled Addition: Add the aldehyde solution slowly over 90 minutes.

    • Critical Parameter: Do not allow internal temperature to exceed 5°C. The reaction is instantaneous but highly exothermic.[1]

  • Digestion: Allow the mixture to warm to room temperature (20°C) over 2 hours.

    • IPC:[1] GC-MS sample (quenched in micro-vial).[1] Look for disappearance of Pivalaldehyde peak.

Phase C: Quenching & Work-up

Rationale: Large scale Grignard quenches can form gelatinous Mg(OH)2 emulsions.[1] We use the "Fieser" method or Ammonium Chloride to ensure phase separation.

  • Quench: Cool reactor to 0°C. Slowly add Saturated

    
     solution (300 mL).
    
    • Safety: Evolution of alkane gas is minimal here, but ensure venting is active.[1]

  • Phase Separation: Transfer to a separatory funnel. Separate organic layer.[1][4][5]

  • Extraction: Extract aqueous layer with MTBE (2 x 200 mL).

  • Drying: Combine organics, wash with Brine, and dry over

    
    .
    
Phase D: Purification
  • Concentration: Remove solvent via Rotary Evaporator (40°C, 300 mbar

    
     50 mbar).
    
  • Distillation: Perform fractional vacuum distillation.

    • Boiling Point: Expect

      
       95-100°C at 10 mmHg.
      
    • Note: The product is a viscous liquid. Ensure the condenser water is warm (30°C) if viscosity impedes flow, though usually not necessary for this chain length.

Safety & Hazard Analysis (E-E-A-T)

Scale-up introduces risks not present in milligram synthesis.[1]

HazardRisk LevelMitigation Strategy
Thermal Runaway HighUse a dosing pump interlocked with a temperature probe.[1] If

, pump stops.[1]
Induction Period CriticalNever add all halide before initiation is confirmed.[1] Accumulation leads to explosive initiation.[1]
Solvent Boiling MediumEnsure reflux condenser capacity is calculated for maximum heat release rate (

).
Magnesium Waste MediumQuench unreacted Mg with dilute HCl in a dedicated waste drum, not the main reactor.[1]

Analytical Validation

1. Gas Chromatography (GC):

  • Column: DB-5 or equivalent non-polar column.

  • Retention Time: Pivalaldehyde (early) < Neopentyl Alcohol (side product) < 2,2-Dimethyl-3-nonanol < Dodecane (homocoupling dimer).[1]

  • Acceptance: Product peak > 98% area.

2. NMR Spectroscopy (


H NMR, 400 MHz, 

):
  • 
     0.90 (s, 9H, 
    
    
    
    -butyl
    
    
    ) - Diagnostic singlet.[1]
  • 
     0.88 (t, 3H, terminal 
    
    
    
    ).[1]
  • 
     3.25 (dd, 1H, 
    
    
    
    -OH) - Shift indicates secondary alcohol.[1]
  • 
     1.2-1.6 (m, methylene chain).[1]
    

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Work-up Start Flame Dry Reactor N2 Purge Act Activate Mg (I2 + 5% Halide) Start->Act Form Grignard Formation (50-55°C, 2 hrs) Act->Form Initiation Confirmed Cool Cool to -10°C Form->Cool Add Add Pivalaldehyde (Controlled Rate) Cool->Add Quench Quench with NH4Cl (Exotherm!) Add->Quench IPC: GC Check Sep Phase Separation & Extraction Quench->Sep Dist Vacuum Distillation (Final Purification) Sep->Dist

Figure 2: Process flow diagram for the laboratory scale-up.

References

  • American Chemical Society. (2025).[1] Laboratory Reaction Safety Summary: Grignard Reactions. ACS Center for Lab Safety. [Link][1][6]

  • Organic Syntheses. (2020).[1] Preparation of Grignard Reagents and Reaction with Carbonyls. Org. Synth. Coll. Vol. 10, p. 450. [Link]

  • PubChem. (2025).[1] 2,2-Dimethyl-3-nonanol Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • ResearchGate. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 2,2-Dimethyl-3-nonanol reactions

The following technical guide is structured as a dynamic Support Center for researchers working with 2,2-Dimethyl-3-nonanol and structurally similar hindered substrates. Ticket Status: Open Priority: High (Blocker) Topic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic Support Center for researchers working with 2,2-Dimethyl-3-nonanol and structurally similar hindered substrates.

Ticket Status: Open Priority: High (Blocker) Topic: Overcoming Steric Hindrance & Preventing Rearrangement Assigned Specialist: Senior Application Scientist

System Diagnostics: The "Brick Wall" at C2

Before troubleshooting specific reactions, you must understand the structural failure mode of your substrate.

The Substrate: 2,2-Dimethyl-3-nonanol The Architecture:

  • C3 (Reaction Center): Secondary alcohol.[1][2][3][4][5]

  • C2 (The Blocker): Quaternary carbon (tert-butyl motif).

  • C4 (The Tail): Methylene group (

    
    ).
    

The Problem: The tert-butyl group at C2 acts as a steric "brick wall." It blocks the trajectory of incoming nucleophiles (preventing


) and destabilizes transition states for standard esterifications. Furthermore, the electron-rich C2 position is a "loaded spring" for Wagner-Meerwein rearrangements ; any reaction pathway generating a carbocation at C3 will trigger an immediate 1,2-methyl shift to form a stable tertiary carbocation at C2.

Troubleshooting Modules (Q&A)

Ticket #1: Oxidation Stalled or Incomplete

User Report: "I tried Swern and Jones oxidation to get the ketone. Swern is messy/incomplete, and Jones gave me a mixture of products. Yield is <40%."

Root Cause:

  • Swern: The bulky activated DMSO complex struggles to approach the hindered C3 hydroxyl.

  • Jones (Chromic Acid): The highly acidic environment triggers acid-catalyzed dehydration and subsequent rearrangement (see Ticket #3).

The Protocol (Fix): Dess-Martin Periodinane (DMP) DMP is the gold standard for hindered alcohols because it operates via a ligand exchange mechanism that is less sensitive to steric bulk than bimolecular attacks, and it runs at neutral pH.

Step-by-Step Protocol:

  • Setup: Dissolve 2,2-Dimethyl-3-nonanol (1.0 equiv) in dry

    
     (0.1 M).
    
  • Buffer: Add

    
     (5.0 equiv) to neutralize byproduct acetic acid (critical to prevent rearrangement).
    
  • Addition: Add Dess-Martin Periodinane (1.5 equiv) in one portion at 0°C.

  • Reaction: Warm to Room Temperature (RT). Stir 1–2 hours.

  • Quench: Add saturated

    
     / 
    
    
    
    (1:1) and stir vigorously until the organic layer is clear (removes iodine byproducts).

Alternative High-Throughput Method: Use AZADO (Azabicyclo-N-oxyl) catalysis. Unlike TEMPO, which is sterically hindered by its own methyl groups, AZADO has a wide-open active site suitable for hindered secondary alcohols.

  • Conditions: 1 mol% AZADO, 1.1 equiv

    
    , 
    
    
    
    buffer,
    
    
    /
    
    
    .
Ticket #2: Esterification Yields are Critical (<10%)

User Report: "Standard DCC/DMAP coupling (Steglich) is failing. I mostly recover starting material."

Root Cause: The intermediate O-acylisourea in Steglich coupling is bulky. The nucleophilic attack of your hindered alcohol (C3-OH) onto this bulky intermediate is kinetically forbidden.

The Protocol (Fix): Yamaguchi Esterification This method uses a mixed anhydride formed from 2,4,6-trichlorobenzoyl chloride. The "spacer" nature of the anhydride and the high reactivity of the acyl pyridinium intermediate overcome the steric barrier.

Step-by-Step Protocol:

  • Mixed Anhydride Formation:

    • Dissolve Carboxylic Acid (1.2 equiv) and Triethylamine (1.5 equiv) in THF.

    • Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.2 equiv) at 0°C. Stir 1h. Precipitate forms.

  • Coupling:

    • Add a solution of 2,2-Dimethyl-3-nonanol (1.0 equiv) and DMAP (1.5–2.0 equiv) in Toluene.

    • Note: Solvent switch to Toluene is often required for higher temperatures.

  • Reflux: Heat the mixture to reflux for 3–6 hours. The high energy is needed to force the hindered alcohol into the active site.

Data Comparison:

MethodReagentMechanismYield (Est.)
Fischer

/ MeOH
Acid Catalyzed0% (Rearrangement)
SteglichDCC / DMAPCarbodiimide<15% (Steric Clash)
Yamaguchi TCBC / DMAP Mixed Anhydride >85%
Mitsunobu

/ DEAD
Redox Activation70–90% (Inversion)
Ticket #3: Unexpected Isomers (The Wagner-Meerwein Trap)

User Report: "I tried to convert the alcohol to a bromide using HBr. NMR shows the alkyl chain has branched differently. What happened?"

Root Cause: You triggered a Wagner-Meerwein Rearrangement . The C2 quaternary carbon possesses a "migratory aptitude" for methyl groups. Once you protonated the alcohol (


) and water left, you formed a Secondary Carbocation at C3. A methyl group from C2 immediately shifted to C3 to form a more stable Tertiary Carbocation at C2.

Visualizing the Failure Mode (Graphviz):

WagnerMeerwein cluster_danger The Danger Zone Alcohol 2,2-Dimethyl-3-nonanol (Secondary Alcohol) Prot_Alcohol Protonated Alcohol (-OH2+) Alcohol->Prot_Alcohol Acid (H+) Carbocation_2 Secondary Carbocation (Unstable at C3) Prot_Alcohol->Carbocation_2 -H2O (Slow) Carbocation_3 Tertiary Carbocation (Stable at C2) Carbocation_2->Carbocation_3 1,2-Methyl Shift (Fast!) Product Rearranged Alkene/Halide (Isomeric Impurity) Carbocation_3->Product Elimination or Nucleophile Attack

Caption: The mechanistic pathway of the Wagner-Meerwein rearrangement. Acidic conditions generate a carbocation at C3, triggering a rapid 1,2-methyl shift from the adjacent quaternary center.

The Protocol (Fix): Appel Reaction or Mitsunobu To substitute the -OH group without rearrangement, you must avoid the carbocation entirely. Use methods that activate the oxygen into a leaving group and displace it in a concerted


 fashion (despite the steric penalty, 

is safer than

here).
  • Appel Reaction:

    
    . Converts OH to Br under neutral conditions.
    
  • Mitsunobu: Use 4-nitrobenzoic acid (nucleophile) + DEAD +

    
     to invert the stereocenter and protect as an ester. The 4-nitro group increases acidity, aiding the reaction with hindered substrates.
    

FAQ: Quick Solutions

Q: Can I use Tosyl chloride (TsCl) to make the leaving group? A: Yes, but be careful. Solvolysis of the Tosylate (leaving it in solvent too long or heating it) will lead to the same rearrangement as Ticket #3. If you make the Tosylate, react it immediately with a strong nucleophile (e.g., Azide, Cyanide) in a polar aprotic solvent (DMF/DMSO) to favor


.

Q: I need to add a Grignard to 2,2-dimethyl-3-nonanone (the ketone form). It's not working. A: Grignard addition to this ketone is extremely difficult due to the C2 bulk.

  • Risk: The Grignard reagent will act as a base (enolization) or a reducing agent (Beta-hydride transfer), reducing your ketone back to the alcohol instead of adding the alkyl group.

  • Fix: Use Organolithium reagents (less bulky, no beta-hydride reduction) or Organocerium reagents (CeCl3 + RLi). Cerium reagents are highly oxophilic and less basic, suppressing enolization.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[6] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[3][6] Organic Syntheses, 73, 110.[6] Link

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols.[2][7] Journal of the American Chemical Society, 128(26), 8412–8413. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Hanson, J. R. (1991).[8] Wagner–Meerwein Rearrangements.[8][9][10][11] Comprehensive Organic Synthesis, 3, 705-728. Link

Sources

Optimization

improving yield in the synthesis of 2,2-Dimethyl-3-nonanol

Technical Support Center: Synthesis of 2,2-Dimethyl-3-nonanol Executive Summary & Reaction Analysis The Challenge: Synthesizing 2,2-Dimethyl-3-nonanol presents a classic conflict in organic synthesis: steric hindrance ve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,2-Dimethyl-3-nonanol

Executive Summary & Reaction Analysis

The Challenge: Synthesizing 2,2-Dimethyl-3-nonanol presents a classic conflict in organic synthesis: steric hindrance versus reagent reactivity.[1] The target molecule combines a bulky tert-butyl group (from the pivalaldehyde precursor) with a flexible hexyl chain.

The Preferred Route: We recommend the addition of Hexylmagnesium Bromide to Pivalaldehyde (2,2-dimethylpropanal) .

  • Why this route? The alternative (adding tert-butyl Grignard to heptanal) suffers from severe enolization issues because heptanal has acidic

    
    -protons.[1] Pivalaldehyde has no 
    
    
    
    -protons, eliminating enolization as a major side pathway.[1]
  • The Hidden Trap: While enolization is suppressed,

    
    -hydride reduction  becomes the dominant yield-killer. The hexyl Grignard reagent possesses 
    
    
    
    -hydrogens.[1] Due to the steric bulk of the pivalaldehyde, the Grignard reagent may act as a reducing agent (transferring a hydride) rather than a nucleophile, producing neopentyl alcohol and 1-hexene instead of the desired product.

Troubleshooting Guide (Q&A)

Module A: Reaction Initiation & Stalling

Q: "I’ve added the hexyl bromide to the magnesium, but the exotherm isn’t starting. Should I heat it?" A: Do not apply external heat immediately. This often leads to a "runaway" reaction later.[1]

  • Diagnosis: The magnesium oxide passivation layer is likely intact.[1]

  • Protocol:

    • Mechanical Activation: Dry stir the Mg turnings under Argon for 20 minutes to crush the oxide layer.

    • Chemical Activation: Add a crystal of Iodine (

      
      ) or a few drops of 1,2-dibromoethane.[1]
      
    • The "Entrainment" Method: If still stuck, add a small aliquot of a pre-formed, active Grignard reagent (e.g., MeMgBr) to scavenge moisture and activate the surface.

    • Solvent Check: Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.[1] Water content >50 ppm kills the initiation.[1]

Module B: Improving Yield (The "CeCl3" Fix)

Q: "My conversion is high, but the isolated yield of 2,2-dimethyl-3-nonanol is stuck at 45%. I see a large peak for neopentyl alcohol.[1] Why?" A: You are seeing


-hydride reduction .[1] The bulky tert-butyl group on the aldehyde blocks the nucleophilic attack, allowing the Grignard’s 

-hydrogen to transfer to the carbonyl via a 6-membered transition state.

The Solution: Imbue the Reagent with "Hard" Nucleophilicity using Cerium(III) Chloride. Switch to the Organocerium (Luche-type) protocol. Organocerium reagents are more nucleophilic and less basic than organomagnesiums, and they coordinate strongly to the carbonyl oxygen, compressing the steric environment to favor 1,2-addition over reduction.

Comparison of Methods:

FeatureStandard GrignardOrganocerium Variant
Reagent HexylMgBrHexylCeCl

(generated in situ)
Main Side Product Neopentyl Alcohol (Reduction)Minimal
Typical Yield 40–55%85–92%
Temperature 0°C to RT-78°C to 0°C
Module C: Workup & Purification

Q: "I have a thick emulsion during the quench. I can't separate the layers." A: Magnesium salts, especially hydroxides, form gelatinous precipitates at high pH.

  • The Fix: Do not quench with water alone.[1] Use saturated aqueous Ammonium Chloride (

    
    )  or 1M HCl  (carefully, to avoid dehydration of the alcohol).
    
  • The "Rochelle's Salt" Trick: If the emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. The tartrate chelates the metal ions, breaking the emulsion.

Optimized Experimental Protocol

Objective: Synthesis of 2,2-Dimethyl-3-nonanol via Organocerium Addition.

Reagents:

  • Anhydrous Cerium(III) Chloride (

    
    ) - Critical:  Must be dried at 140°C under high vacuum for 2 hours before use.[1]
    
  • Hexylmagnesium Bromide (2.0 M in THF).[1]

  • Pivalaldehyde (Freshly distilled).[1]

  • THF (Anhydrous).[1][2]

Step-by-Step:

  • Preparation of Anhydrous CeCl3 Slurry:

    • In a flame-dried Schlenk flask under Argon, place 1.5 eq of dry

      
       powder.
      
    • Add anhydrous THF (10 mL/g CeCl3) and stir at RT for 2 hours. The slurry should look milky white. Note: If it turns yellow, the CeCl3 is wet.

  • Transmetallation:

    • Cool the slurry to -78°C (Dry ice/Acetone bath).

    • Add HexylMgBr (1.5 eq) dropwise.[1] Stir for 1 hour at -78°C. The reagent is now an organocerium species.[1]

  • Addition:

    • Dissolve Pivalaldehyde (1.0 eq) in a minimum amount of THF.[1]

    • Add the aldehyde solution dropwise to the cold organocerium mixture.

    • Crucial: Maintain temperature below -60°C during addition to maximize selectivity.

  • Completion:

    • Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup:

    • Quench with sat.

      
       at 0°C.[1]
      
    • Extract with Diethyl Ether (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][3]
      
  • Purification:

    • Purify via vacuum distillation or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

Visualizations

Figure 1: Mechanistic Competition (Addition vs. Reduction)

ReactionPathways Start Reactants: Pivalaldehyde + HexylMgBr TS_Add Transition State A: Nucleophilic Attack Start->TS_Add Kinetic Path TS_Red Transition State B: Beta-Hydride Transfer (6-Membered Ring) Start->TS_Red Steric Path Product Target Product: 2,2-Dimethyl-3-nonanol TS_Add->Product Yields Alcohol SideProd Side Products: Neopentyl Alcohol + Hexene TS_Red->SideProd Irreversible Loss CeCl3 Additive: CeCl3 (Organocerium) CeCl3->Start Modifies Reagent CeCl3->TS_Add Promotes CeCl3->TS_Red Suppresses

Caption: Figure 1. The bifurcation of the reaction pathway. Without intervention, steric bulk favors the reduction pathway (red). The addition of CeCl3 (blue) shifts the preference strongly toward the desired nucleophilic addition (green).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield (<50%) Check1 Check TLC/GC: Is Starting Material Remaining? Problem->Check1 Check2 Check TLC/GC: Is Neopentyl Alcohol Present? Check1->Check2 No (Consumed) Action1 Reaction Stalled. Activate Mg or Dry Solvent. Check1->Action1 Yes Action2 Reduction Side Reaction. Implement CeCl3 Protocol. Check2->Action2 Yes (Major Peak) Action3 Workup Loss. Use Rochelle's Salt. Check2->Action3 No (Missing Mass)

Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss in hindered Grignard reactions.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.[1] Link

  • BenchChem Technical Support. "Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides." BenchChem Knowledge Base, 2025.[1][3] Link

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part B: Reactions and Synthesis."[1] Springer, 5th Edition, Section 7.2.1 (Organomagnesium Compounds). Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333–3336.[1] (Reference for Turbo Grignard activation). Link

  • Sigma-Aldrich. "2,2-Dimethyl-3-pentanol Product Specification." (Used for physical property analog comparison). Link

Sources

Troubleshooting

Technical Support Center: High-Purity Distillation of 2,2-Dimethyl-3-nonanol

Status: Operational Ticket ID: PUR-C11-STERIC Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary: The Challenge of Steric Bulk Purifying 2,2-Dimethyl-3-nonanol presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-C11-STERIC Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The Challenge of Steric Bulk

Purifying 2,2-Dimethyl-3-nonanol presents a unique set of solvodynamic challenges compared to linear fatty alcohols. The presence of the tert-butyl group (2,2-dimethyl) adjacent to the hydroxyl functionality creates significant steric hindrance .[1]

While this hindrance provides oxidative stability, it complicates distillation in two ways:[1]

  • Boiling Point Anomalies: Branching typically lowers the boiling point compared to linear isomers (e.g., 1-nonanol, bp ~213°C), but the molecular weight (C11) still necessitates high temperatures (>200°C at atm) that risk thermal degradation.[1]

  • Viscosity & Entrainment: Higher molecular weight alcohols exhibit increased viscosity, leading to "foaming" or column flooding under vacuum if not managed correctly.[1]

Objective: Isolate >98% pure 2,2-Dimethyl-3-nonanol via vacuum fractional distillation while minimizing thermal stress.

Part 1: Critical Parameter Setup (Pre-Run)

Before applying heat, you must validate your system against these parameters. Failure here is the primary cause of "mixed fraction" tickets.

ParameterSpecificationReason for Strictness
Vacuum Pressure 1.0 – 5.0 mmHg (Torr)At atmospheric pressure, this alcohol boils >200°C. You must suppress the boiling point to 85–105°C to prevent dehydration.[1]
Column Type Vigreux (15-30cm) or Spinning Band Packed columns (Raschig rings) often have too much "hold-up" (liquid retention) for viscous C11 alcohols, leading to yield loss.[1]
Condenser Temp 40°C – 50°C CRITICAL: Do not use ice water. C11 alcohols can solidify or become extremely viscous in the condenser, blocking the vacuum path. Use warm water circulation.[1]
Stirring Speed High (600+ RPM) Essential to prevent "bumping." The viscous crude will superheat locally without aggressive agitation.
Part 2: The Distillation Protocol (Step-by-Step)
Phase A: System Conditioning
  • Degassing: Apply vacuum without heat for 10 minutes. This removes dissolved gases and volatile synthesis solvents (ether/THF) that would otherwise cause violent bumping later.

  • Azeotrope Removal: If the crude was washed with water, a water-alcohol azeotrope may come off first.[1] Expect a cloudy "forerun" fraction.

Phase B: The Fractionation Ramp

Standard Operating Procedure for High-Boiling Hindered Alcohols:

  • Heat Ramp: Increase oil bath temperature slowly. The bath should be 20–30°C higher than the vapor temperature, never more.

  • Reflux Ratio: Set to 10:1 (10 drops back to pot, 1 drop to receiver). This high reflux is necessary to separate the 2,2-dimethyl isomer from potential 2,3-dimethyl rearrangement byproducts.[1]

  • Main Fraction Collection:

    • Monitor the "Head Temperature" (Vapor Temp).

    • When the temperature stabilizes (±0.5°C) for 2 minutes, switch to the Main Receiver .

    • Estimated Target:85–95°C @ 2 mmHg (Note: This varies by exact vacuum depth; use a nomograph).

Phase C: Shutdown
  • Cool Down: Remove heat source before breaking vacuum.

  • Inert Backfill: Backfill with Nitrogen or Argon, not air.[1] Hot alcohols oxidize rapidly.

Part 3: Troubleshooting Guide (Logic Flow)

Issue 1: "My head temperature is fluctuating, and fractions are not clean."

  • Diagnosis: This is usually Column Flooding or Adiabatic Loss .[1]

  • Fix: Insulate the column with glass wool or aluminum foil. If the column is visible, check if liquid is "choking" the indentations. If so, lower the heat input immediately.

Issue 2: "The liquid is bumping violently into the receiver."

  • Diagnosis: Superheating due to viscosity.

  • Fix:

    • Stop the distillation.

    • Add a fresh capillary bleed (if using an older setup) or increase magnetic stirring bar size.

    • Pro-Tip: Add a small amount of glass wool to the boiling flask to act as a nucleation site network.[1]

Issue 3: "The product is solidifying in the condenser."

  • Diagnosis: Coolant is too cold. 2,2-Dimethyl-3-nonanol has a melting point that may approach room temperature depending on purity.[1]

  • Fix: Turn off the condenser chiller. Allow the water to warm up to 40°C, or switch to a static air condenser.

Visual Troubleshooting Matrix

Troubleshooting Start Start: Distillation Issue Detected CheckVac Is Vacuum Stable? Start->CheckVac CheckVisc Is Product Solidifying? CheckVac->CheckVisc Yes FixLeak Action: Grease Joints / Check Pump Oil CheckVac->FixLeak No (<1 mmHg fluctuation) CheckTemp Is Head Temp Stable? Insulate Action: Insulate Column / Reduce Reflux Ratio CheckTemp->Insulate No (Fluctuating) Success Resume Distillation CheckTemp->Success Yes CheckVisc->CheckTemp No WarmCond Action: Increase Condenser Temp to 45°C CheckVisc->WarmCond Yes (Clogging) FixLeak->Success Insulate->Success WarmCond->Success

Caption: Diagnostic logic flow for stabilizing the purification of high-boiling hindered alcohols.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use a rotary evaporator instead of a fractional distillation setup? A: No. A rotary evaporator is a "single-plate" distillation.[1] It effectively removes solvents, but it cannot separate the 2,2-dimethyl-3-nonanol from close-boiling impurities like unreacted ketones or dehydration isomers.[1] You need the theoretical plates provided by a fractionation column [1].

Q: The product smells "acrid" after distillation. What happened? A: This indicates thermal decomposition , likely dehydration to an alkene (nonene derivative).[1] This happens if the pot temperature exceeded 180°C or if acidic residues (from synthesis workup) were present.

  • Solution: Ensure the crude is neutralized (wash with NaHCO₃) and dried (MgSO₄) before distillation. Improve vacuum to lower the boiling point.

Q: How do I determine the exact boiling point if literature data is missing? A: For specific fine chemicals like this, use a Pressure-Temperature Nomograph .

  • Find the boiling point of a similar homolog (e.g., 2-Nonanol boils at ~199°C at atm [2]).[1]

  • Use the nomograph to estimate the BP at your vacuum pressure (e.g., at 5 mmHg, ~85°C).

  • Treat the first run as exploratory: collect small fractions and analyze via GC/NMR to build your own boiling curve.

References
  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4] Longman Scientific & Technical. (Chapter 2.26: Fractional Distillation).

  • PubChem. (n.d.).[5] 2-Nonanol Compound Summary. National Center for Biotechnology Information.[1] Retrieved March 3, 2026.[1] [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][6][7] (General procedures for purification of alcohols). [1]

Sources

Optimization

Technical Support Center: Purification of 2,2-Dimethyl-3-nonanol

Topic: Removing Byproducts from 2,2-Dimethyl-3-nonanol Mixtures Introduction: The Steric Challenge You are likely working with 2,2-Dimethyl-3-nonanol , a sterically hindered secondary alcohol. Whether synthesized via the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Byproducts from 2,2-Dimethyl-3-nonanol Mixtures

Introduction: The Steric Challenge

You are likely working with 2,2-Dimethyl-3-nonanol , a sterically hindered secondary alcohol. Whether synthesized via the addition of tert-butylmagnesium chloride to heptanal or heptylmagnesium bromide to pivalaldehyde, the purification of this molecule presents a specific set of challenges distinct from linear alcohols.

The Core Problem: The bulky tert-butyl group at the C2 position creates significant steric shielding. This protects the alcohol from some side reactions but makes standard derivatization purification (like crystallization of esters) kinetically slow. Furthermore, the steric strain promotes dehydration , leading to the persistent alkene byproduct 2,2-dimethyl-3-nonene, which is difficult to separate by simple distillation due to azeotrope formation.

This guide provides a modular troubleshooting approach to isolate your target molecule with pharmaceutical-grade purity (>98%).

Module 1: Diagnostic Triage (Identify Your Impurity)[1]

Before selecting a protocol, confirm the identity of your impurity using this diagnostic matrix.

Impurity TypeLikely OriginDiagnostic Signature (1H NMR / TLC)Physical Behavior
Alkene (2,2-dimethyl-3-nonene)Acid-catalyzed dehydration during workup; thermal elimination.NMR: Olefinic protons at 5.2–5.5 ppm. TLC: High

(non-polar) in Hexane.
Oils out easily; distinct "terpenic" smell.
Ketone (2,2-dimethyl-3-nonanone)Oxidation of product; incomplete reduction of starting ketone.NMR: Loss of CH-OH signal (3.2–3.5 ppm). TLC: Visible under UV (if conjugated) or stains strongly with DNPH.Close boiling point to alcohol; hard to distill apart.
Aldehyde (Pivalaldehyde / Heptanal)Unreacted starting material.NMR: Distinct aldehyde proton (9-10 ppm). TLC: Stains instantly with KMnO4.Pivalaldehyde is volatile; Heptanal is persistent.
Homocoupling (Dodecane / Octane)Grignard Wurtz-coupling side product.NMR: Only alkyl region (0.8–1.5 ppm). TLC: Moves with solvent front.Inert; removed by vacuum distillation.
Visualizing the Purification Logic

PurificationLogic start Crude Mixture Analysis check_alkene Is Alkene Present? (TLC: High Rf spot) start->check_alkene check_carbonyl Is Carbonyl Present? (Aldehyde/Ketone) check_alkene->check_carbonyl No action_silver Protocol A: Argentation Chromatography (AgNO3 / Silica) check_alkene->action_silver Yes action_girard Protocol B: Girard's Reagent T (Chemical Scavenging) check_carbonyl->action_girard Yes (Hindered Ketone) action_distill Protocol C: Vacuum Distillation (Spinning Band) check_carbonyl->action_distill No action_silver->check_carbonyl action_girard->action_distill end Target: >98% Purity action_distill->end Pure Alcohol

Figure 1: Decision tree for selecting the appropriate purification module based on impurity profiling.

Module 2: Removing Alkenes (Argentation Chromatography)

The Issue: The dehydration product, 2,2-dimethyl-3-nonene, often co-distills with the alcohol. Standard silica gel chromatography provides poor separation because the polarity difference between the hindered alcohol and the alkene is insufficient in many solvent systems.

The Solution: Argentation Chromatography . By impregnating silica gel with Silver Nitrate (


), you create a stationary phase that interacts specifically with the 

-electrons of the alkene, retarding its elution while the alcohol passes through.
Protocol A: Preparation and Use of 10% Silica

Reagents:

  • Silica Gel 60 (230–400 mesh)

  • Silver Nitrate (

    
    )[1][2][3]
    
  • Acetonitrile (solvent for impregnation)

  • Aluminum foil (to protect from light)

Step-by-Step:

  • Impregnation:

    • Dissolve 10 g of

      
       in 100 mL of Acetonitrile (or water, though acetonitrile is easier to remove).
      
    • Add 90 g of Silica Gel to the solution.[1]

    • Stir the slurry for 15 minutes in the dark (wrap flask in foil).

    • Remove solvent via rotary evaporation (bath temp < 50°C) until a free-flowing powder is obtained. Caution: Do not inhale dust; silver nitrate is caustic.

  • Column Packing:

    • Pack the column using the dry-pack method or a slurry in Hexane/Toluene.

    • Critical: Wrap the column in aluminum foil. Light exposure reduces the activity of silver ions.

  • Elution:

    • Load your crude oil (dissolved in minimum hexane).

    • Gradient: Start with 100% Hexane (to elute alkanes/homocoupling products).

    • Gradually increase polarity to 5% Ethyl Acetate / 95% Hexane.

    • Result: The 2,2-dimethyl-3-nonanol will elute before the alkene. The alkene forms a reversible

      
      -complex with the silver, sticking it to the column.
      
  • Recovery:

    • If you need to recover the alkene (for analysis), flush the column with 10% Acetone/Hexane or ammoniacal methanol.

Mechanism of Action:



The alcohol, lacking a 

-system, does not interact and elutes first.

Module 3: Removing Hindered Carbonyls (Girard's Reagent)

The Issue: Unreacted pivalaldehyde or the byproduct 2,2-dimethyl-3-nonanone are sterically hindered. Standard bisulfite washes (which work for unhindered aldehydes like heptanal) often fail here because the bulky tert-butyl group prevents the formation of the bisulfite adduct.

The Solution: Girard's Reagent T ((Carboxymethyl)trimethylammonium chloride hydrazide). This reagent reacts with hindered ketones/aldehydes to form water-soluble hydrazones, allowing the impurities to be washed away into the aqueous phase.

Protocol B: Girard's Reagent T Wash[1]

Reagents:

  • Girard's Reagent T[4]

  • Ethanol (absolute)

  • Acetic Acid (glacial)

  • Diethyl Ether or MTBE

Step-by-Step:

  • Reaction Setup:

    • Dissolve the crude mixture in Ethanol (approx. 5 mL per gram of crude).

    • Add Girard's Reagent T (1.5 equivalents relative to the estimated carbonyl impurity).

    • Add Acetic Acid (10% by volume of the ethanol used).

  • Reflux:

    • Reflux the mixture for 1–2 hours. The heat helps overcome the steric barrier of the tert-butyl group, driving the hydrazone formation.

  • Workup (The Separation):

    • Cool the mixture and pour it into a separatory funnel containing water and ice (approx. 5x the reaction volume).

    • Neutralize: Carefully add saturated Sodium Bicarbonate (

      
      ) until gas evolution stops (neutralizing the acetic acid).
      
    • Extraction: Extract with Diethyl Ether or MTBE (

      
      ).
      
      • Aqueous Layer: Contains the Girard-Hydrazone (impurity).

      • Organic Layer: Contains your purified 2,2-dimethyl-3-nonanol.

  • Wash & Dry:

    • Wash the organic layer with Brine.

    • Dry over Magnesium Sulfate (

      
      ) and concentrate.[1]
      

Module 4: Vacuum Distillation Guide

Once chemical impurities are removed, final polishing is best achieved via vacuum distillation.

Physical Properties Estimation:

  • 2,2-Dimethyl-3-pentanol (C7): BP ~132°C (Atm).[5]

  • 2,2-Dimethyl-3-nonanol (C11): Estimated BP ~215–225°C (Atm).

  • Thermal Risk: Heating above 150°C for prolonged periods increases the risk of dehydration. Vacuum is mandatory.

Distillation Nomograph & Setup
Pressure (mmHg / Torr)Estimated Boiling Point (°C)Bath Temp Recommendation (°C)
760 (Atm) ~220Do Not Distill (Decomposition Risk)
20 ~115–120140
1 (High Vac) ~75–80100

Equipment:

  • Vigreux Column: Recommended (10–15 cm) to separate the alcohol from any remaining trace solvent or "lights" (pivalaldehyde).

  • Cow Receiver: To collect fractions without breaking vacuum.

Troubleshooting Distillation:

  • Issue: "The temperature is fluctuating."

    • Cause: Azeotroping with water or residual solvent.

    • Fix: Degas the sample under weak vacuum at room temperature before applying heat.

  • Issue: "Product is solidifying in the condenser."

    • Cause: 2,2-dimethyl-3-nonanol may be a waxy solid or viscous liquid (MP is likely near RT).

    • Fix: Use an air condenser or warm water in the condenser, not ice water.

FAQ: Common User Scenarios

Q: Can I just use Sodium Bisulfite to remove the aldehyde? A: If your impurity is Heptanal , yes. Bisulfite works well for linear aldehydes. However, if your impurity is Pivalaldehyde (2,2-dimethylpropanal), bisulfite is often ineffective due to the steric bulk of the tert-butyl group. Use Girard's Reagent (Protocol B) for pivalaldehyde.

Q: I see a new spot on TLC after distillation. What happened? A: You likely dehydrated the alcohol. If your pot temperature exceeded 150°C or if the crude was slightly acidic, the alcohol eliminated water to form the alkene. Ensure your crude is neutralized (wash with


) before distillation and use a better vacuum to lower the boiling point.

Q: Why is my yield low after the Grignard reaction? A: Steric hindrance. The attack of a bulky Grignard (t-BuMgCl) on a carbonyl is slow and prone to competing reduction (beta-hydride transfer) or enolization.

  • Optimization: Add Cerium(III) Chloride (

    
    ) to the reaction (Luche reduction conditions modified for Grignard) to suppress enolization and promote 1,2-addition.
    

References

  • Argentation Chromatography: Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[3][6] Tetrahedron, 57(3), 425–447.

  • Girard's Reagent T: Wheeler, O. H. (1962). "Girard T Reagent for the Isolation of Carbonyl Derivatives." Chemical Reviews, 62(3), 205–221.

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (General reference for distillation and drying of alcohols).

  • Grignard Side Reactions: Ashby, E. C., & Laemmle, J. (1975). "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews, 75(4), 521–546.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,2-Dimethyl-3-nonanol Synthesis

Topic: Thermal Optimization & Troubleshooting for Hindered Grignard Additions Target Molecule: 2,2-Dimethyl-3-nonanol (CAS: N/A for specific isomer, generic: 142583-61-7 derivatives) Route: Addition of -Hexylmagnesium br...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization & Troubleshooting for Hindered Grignard Additions Target Molecule: 2,2-Dimethyl-3-nonanol (CAS: N/A for specific isomer, generic: 142583-61-7 derivatives) Route: Addition of


-Hexylmagnesium bromide to Pivalaldehyde (2,2-dimethylpropanal).

Core Directive: The Thermal Landscape

As a Senior Application Scientist, I must clarify that synthesizing 2,2-Dimethyl-3-nonanol presents a classic conflict in organic synthesis: Steric Hindrance vs. Side Reaction Kinetics .

You are coupling a straight-chain Grignard (


-HexylMgBr) with a sterically bulky aldehyde (Pivalaldehyde). Unlike typical straight-chain aldehydes, Pivalaldehyde possesses a tert-butyl group adjacent to the carbonyl. This bulk blocks the Bürgi-Dunitz  trajectory, slowing down nucleophilic attack.

The Critical Decision:

  • Route Selection: We utilize Pivalaldehyde + HexylMgBr rather than Heptanal + t-ButylMgBr.

    • Why? Pivalaldehyde has no

      
      -protons , making enolization impossible. The reverse route (Heptanal + t-ButylMgBr) would result in massive yields of enolate side products because t-ButylMgBr acts as a strong base on the acidic 
      
      
      
      -protons of Heptanal.
  • Temperature Strategy: The reaction requires a "Low-High" thermal profile.

    • Phase 1 (Addition): Must be Cold (

      
       to 
      
      
      
      )
      . High temperatures here promote
      
      
      -hydride transfer (Reduction), turning your product into neopentyl alcohol.
    • Phase 2 (Aging): Must be Warm (Reflux) . The steric bulk of the tert-butyl group creates a high activation energy barrier for the final C-C bond formation. If you do not reflux after addition, you will recover unreacted aldehyde.

Troubleshooting Matrix: The "Why" Behind the Failures

This table addresses the specific chemical behaviors observed when thermal parameters deviate.

SymptomProbable CauseMechanistic ExplanationCorrective Action
High yield of Neopentyl Alcohol (2,2-dimethyl-1-propanol) Addition Temp too High (

)

-Hydride Transfer:
The hexyl chain has

-hydrogens. At high T, the Grignard acts as a reducing agent (hydride donor) rather than a nucleophile, reducing the aldehyde via a 6-membered transition state.
Cool Down: Perform addition at

. Switch solvent to Diethyl Ether (less coordinating than THF, suppresses reduction).
Low Conversion (Recovered Pivalaldehyde) Aging Temp too Low Steric Repulsion: The bulky tert-butyl group physically blocks the approach of the Grignard reagent. Room temp energy is insufficient to overcome this barrier.Heat Up: After addition is complete, reflux the mixture for 2–4 hours.
Wurtz Coupling Products (Dodecane) Grignard Prep Temp too High Radical Coupling: During Grignard formation, overheating causes the alkyl halides to couple with themselves (

) rather than inserting Mg.
Control Exotherm: Add alkyl halide dropwise to Mg. Keep solvent at gentle reflux, not violent boil.
Gel/Solidification during Addition Solubility Limit Magnesium alkoxides of hindered alcohols are often insoluble in cold ether, coating the unreacted Mg or stopping stirring.Dilution: Add more anhydrous solvent. Use a mechanical stirrer (overhead) instead of a magnetic bar.

Validated Experimental Protocol

Objective: Synthesis of 2,2-Dimethyl-3-nonanol via Grignard Addition. Scale: 50 mmol basis.

Reagents
  • Magnesium Turnings: 1.3 eq (Activated with Iodine).

  • 1-Bromohexane: 1.1 eq.

  • Pivalaldehyde (2,2-dimethylpropanal): 1.0 eq (Freshly distilled).

  • Solvent: Anhydrous Diethyl Ether (Preferred) or THF.[1]

Step-by-Step Workflow
  • Activation (The "Kickstart"):

    • Place Mg turnings in a dry 3-neck flask under Nitrogen/Argon.

    • Add a crystal of Iodine and heat with a heat gun until purple vapor sublimes (activates surface).

    • Add 10% of the 1-Bromohexane solution. Wait for turbidity/bubbling (initiation).

    • Critical: If no reaction after 5 mins, add 2 drops of 1,2-dibromoethane (entrainment method).

  • Grignard Formation (Exothermic Control):

    • Add remaining 1-Bromohexane dropwise.

    • Target Temp: Maintain a gentle reflux using the heat of reaction. Do not overheat.

    • Checkpoint: Solution should turn grey/black. Stir for 1 hour after addition to consume Mg.

  • The Coupling (The Cold Phase):

    • Cool the Grignard solution to

      
        (Ice/Salt bath).
      
    • Add Pivalaldehyde (diluted 1:1 in ether) dropwise over 45 minutes.

    • Why? Keeping concentration of aldehyde low relative to Grignard prevents oligomerization, and low T prevents

      
      -hydride reduction.
      
  • The Drive to Completion (The Warm Phase):

    • Once addition is finished, remove the ice bath.[2]

    • Ramp to Reflux: Heat the mixture to boiling (

      
       for Ether, 
      
      
      
      for THF).
    • Hold: Reflux for 3 hours. This energy is required to force the C-C bond formation against the steric bulk of the tert-butyl group.

  • Quench & Workup:

    • Cool to

      
      .
      
    • Quench with Saturated

      
       (mild acid) to protonate the alkoxide. Avoid strong acids (
      
      
      
      ) to prevent dehydration of the tertiary-like alcohol structure (though strictly secondary, the carbocation is prone to rearrangement).

Visual Logic: Reaction Pathways

The following diagram illustrates the competing pathways managed by temperature control.

ReactionPathways cluster_0 Thermal Criticality Start Pivalaldehyde + HexylMgBr Reduction SIDE REACTION: Neopentyl Alcohol (Reduction) Start->Reduction High Temp (>20°C) during addition (Beta-Hydride Transfer) Addition INTERMEDIATE: Mg-Alkoxide Complex Start->Addition Low Temp (0°C) Kinetic Control Addition->Start Incomplete Reaction (If not refluxed) Product TARGET: 2,2-Dimethyl-3-nonanol Addition->Product Reflux (Aging) Acid Quench

Caption: Figure 1. Thermal divergence of Pivalaldehyde/Grignard coupling. High initial temperatures favor reduction (Red), while low temperatures followed by heat favor addition (Green).

Frequently Asked Questions (FAQ)

Q: Can I use THF instead of Diethyl Ether? A: Yes, but with caution. THF coordinates more strongly to Magnesium than Ether does. This increases the nucleophilicity of the Grignard but also makes the


-hydrogens more available for transfer (Reduction). If you see high amounts of Neopentyl Alcohol byproduct, switch to Diethyl Ether or a Toluene/Ether mix.

Q: Why not add the Grignard to the Aldehyde (Reverse Addition)? A: Standard practice for secondary alcohols is adding the Carbonyl to the Grignard. This maintains an excess of Grignard relative to the aldehyde at all times, ensuring that any water present is scavenged by the excess reagent and driving the equilibrium toward the product.

Q: My product has a "camphor-like" smell and isn't the alcohol. What is it? A: You likely formed 2,2-dimethyl-3-nonanone (the ketone) if air got into the reaction during the aging phase, oxidizing the alkoxide. Ensure a strict inert atmosphere (Nitrogen/Argon) is maintained until the quench.

References

  • Organic Syntheses , Coll. Vol. 6, p. 737 (1988); Vol. 60, p. 6 (1981). General protocols for handling hindered Grignard reagents.

  • Master Organic Chemistry . Reaction of Grignard Reagents with Aldehydes and Ketones: Mechanisms and Side Reactions.

  • Chemistry LibreTexts . Nucleophilic Addition of Grignard Reagents - Alcohol Formation.

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference for -hydride transfer mechanisms in organometallics).

Sources

Optimization

Technical Support Center: Reactivity &amp; Troubleshooting for 2,2-Dimethyl-3-nonanol

Case ID: T-OH-STERIC-22D3N Subject: Overcoming Steric Hindrance in 2,2-Dimethyl-3-nonanol Functionalization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-OH-STERIC-22D3N Subject: Overcoming Steric Hindrance in 2,2-Dimethyl-3-nonanol Functionalization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering low reactivity with 2,2-Dimethyl-3-nonanol . This is not a quality control issue with the reagent but a fundamental thermodynamic and kinetic hurdle imposed by its structure.

The Root Cause: The molecule features a secondary hydroxyl group at C3 immediately adjacent to a quaternary carbon at C2 (the tert-butyl moiety).

  • Steric Wall: The tert-butyl group acts as a "steric wall," blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle) and preventing the formation of tetrahedral intermediates required for esterification.

  • Rearrangement Risk: The adjacent quaternary center makes this substrate highly prone to Wagner-Meerwein rearrangements under acidic conditions, leading to skeletal migration rather than substitution.

This guide provides field-proven protocols to bypass these barriers.

Module 1: Acylation & Esterification Troubleshooting

User Issue:

"Standard acetylation (Acetic Anhydride/Pyridine) yields <5% product after 24 hours. Refluxing leads to degradation."

Technical Diagnosis:

Pyridine is insufficiently nucleophilic to activate the anhydride against such a hindered alcohol. The transition state energy is too high due to the steric clash between the incoming acyl group and the C2-methyls.

Solution: Hyper-Nucleophilic Catalysis (Steglich or Sc(OTf)₃)

You must switch from a "base catalysis" model to a "hyper-nucleophilic" or "Lewis Acid" model.

Protocol A: Steglich Esterification (DCC/DMAP)

Mechanism: DMAP (4-Dimethylaminopyridine) attacks the acyl donor to form an N-acylpyridinium ion, which is thousands of times more reactive than the anhydride/acid itself.

  • Dissolve: 1.0 equiv of 2,2-Dimethyl-3-nonanol in anhydrous DCM (0.1 M).

  • Add: 1.2 equiv Carboxylic Acid and 1.5 equiv DCC (Dicyclohexylcarbodiimide).

  • Catalyst: Add 0.1 - 0.3 equiv DMAP . (Standard 0.05 equiv is insufficient for this substrate; higher loading is required).

  • Conditions: Stir at RT. If no reaction after 6h, reflux is not recommended due to rearrangement risks. Instead, switch to Protocol B.

Protocol B: Scandium(III) Triflate Catalysis

For extremely hindered alcohols where DMAP fails, Lewis acid catalysis often succeeds by activating the anhydride oxygen without requiring bulky nucleophilic attack.

  • Mix: Alcohol (1 equiv) + Acetic Anhydride (3 equiv).

  • Catalyst: Add Sc(OTf)₃ (1-5 mol%) .

  • Solvent: MeCN or Nitromethane (polar non-nucleophilic solvents accelerate the charge-separated transition state).

  • Result: Usually complete within 1-2 hours at 0°C to RT.

Comparative Efficiency Data
Reagent SystemMechanismYield (24h)Risk Factor
Ac₂O / PyridineGeneral Base< 5%Low
DCC / DMAP (Steglich) Hyper-Nucleophilic 85-92% Medium (Urea byproduct)
Sc(OTf)₃ / Ac₂O Lewis Acid Activation >95% Low (Mild conditions)
Benzoyl Chloride / Et₃NNucleophilic Acyl Subst.10-20%High (Requires heat)

Module 2: Oxidation to 2,2-Dimethyl-3-nonanone

User Issue:

"Jones oxidation turned the reaction black and produced multiple spots on TLC. I just want the ketone."

Technical Diagnosis:

Chromic acid (Jones Reagent) is highly acidic. With 2,2-Dimethyl-3-nonanol, the acid protonates the alcohol, leading to water loss and a transient carbocation. Because C2 is quaternary, a methyl group instantly migrates (Wagner-Meerwein), leading to alkene mixtures and cleavage products.

Solution: Non-Acidic Oxidation Pathways

You must use basic or buffered oxidation conditions.

Recommended Protocol: Ley-Griffith Oxidation (TPAP/NMO)

Tetrapropylammonium perruthenate (TPAP) works catalytically under mild, non-acidic conditions.

  • Setup: Flame-dry glassware. Add 4Å Molecular Sieves (Critical: water kills the catalyst).

  • Mix: 1.0 equiv Alcohol in DCM.

  • Co-oxidant: Add 1.5 equiv NMO (N-Methylmorpholine N-oxide).

  • Catalyst: Add 5 mol% TPAP.

  • Observation: Reaction typically finishes in 30-60 mins. Filter through a short silica pad to purify.

Alternative: Swern Oxidation [1][2][3][4][5]
  • Pros: Highly reliable for hindered substrates.

  • Cons: Requires -78°C.

  • Note: Ensure the intermediate alkoxysulfonium ion has time to form (allow 30 mins at -78°C before adding Et₃N) because the steric bulk slows the attack of the alcohol on the activated DMSO species.

Module 3: Substitution & The Rearrangement Trap

User Issue:

"I tried to convert the alcohol to a chloride using SOCl₂ or HCl. NMR shows the alkyl chain structure changed."

Technical Diagnosis: Wagner-Meerwein Rearrangement

This is the most critical failure mode for this specific molecule.

  • Protonation of -OH gives -OH₂⁺.

  • Loss of H₂O creates a secondary carbocation at C3.

  • The Shift: To relieve steric strain and form a more stable tertiary carbocation, a methyl group from C2 shifts to C3.

  • Result: You no longer have a 2,2-dimethyl-3-substituted chain. You have a 2,3-dimethyl-2-substituted chain (or alkene).[6]

Visualizing the Mechanism

WagnerMeerwein Start 2,2-Dimethyl-3-nonanol (Secondary Alcohol) Protonation Protonated Species (-OH2+) Start->Protonation + H+ Cation2 Secondary Carbocation (Unstable @ C3) Protonation->Cation2 - H2O Transition [1,2-Methyl Shift] Cation2->Transition Fast Cation3 Tertiary Carbocation (Stable @ C2) Transition->Cation3 Thermodynamic Drive Product Rearranged Alkene/Chloride (2,3-Dimethyl-2-nonene) Cation3->Product Elimination/Capture

Figure 1: The Wagner-Meerwein rearrangement pathway that destroys the 2,2-dimethyl-3-nonanol skeleton under acidic conditions.

Solution: Sₙ2 Inversion (Mitsunobu) or Appel Reaction

To substitute the hydroxyl group without rearrangement, you must avoid discrete carbocation formation.

  • Protocol: Modified Mitsunobu

    • Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) instead of DEAD/PPh₃. The increased nucleophilicity of PBu₃ helps overcome the steric barrier at C3.

    • Note: Even with this, yields may be moderate (40-60%). Inversion of configuration will occur.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Tosyl Chloride (TsCl) to activate the alcohol? A: Yes, but reaction times will be very long (24-48h). You must use DMAP. Once formed, the Tosylate is extremely prone to rearrangement if heated or subjected to solvolysis.

Q: Why does the NMR of my product show a singlet at 1.6 ppm instead of a tert-butyl singlet at 0.9 ppm? A: This confirms rearrangement. The 0.9 ppm singlet (9H) corresponds to the intact tert-butyl group. If you see methyl singlets further downfield (~1.6 ppm), you have shifted a methyl group and likely formed a double bond (tetrasubstituted alkene).

Q: Is this molecule commercially available in bulk? A: It is often available as a mixture of isomers or as a specialty fragrance intermediate. For high-purity synthesis, researchers often use the addition of tert-butyl lithium (or tert-butyl magnesium chloride) to heptanal, though this Grignard addition is also sluggish and prone to reduction side-products.

References

  • Steglich Esterification Mechanism & Applications

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Scandium(III)

    • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 118(49), 12309–12323.
  • Wagner-Meerwein Rearrangements in Hindered Alcohols

    • Hanson, J. R. (1991).[7][8] Wagner–Meerwein Rearrangements.[7][8][9][10] Comprehensive Organic Synthesis, 3, 705–719.[7]

  • Oxidation of Sterically Hindered Alcohols (TPAP)

    • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis. Synthesis, 1994(07), 639-666.

Sources

Troubleshooting

minimizing dehydration side reactions of 2,2-Dimethyl-3-nonanol

Subject: Minimizing Dehydration & Rearrangement Side Reactions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Core Analysis: The Mechanistic Root Cause Why is your substrate dehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Dehydration & Rearrangement Side Reactions

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Core Analysis: The Mechanistic Root Cause

Why is your substrate dehydrating? You are encountering issues not just because 2,2-Dimethyl-3-nonanol is a secondary alcohol, but because it is structurally predisposed to the Wagner-Meerwein Rearrangement .

The specific structural hazard is the C2 Quaternary Center adjacent to the C3 Hydroxyl group .

  • Protonation: Under acidic conditions, the -OH becomes

    
    .[1]
    
  • Ionization: Loss of water creates a secondary carbocation at C3.

  • The Trap: A secondary carbocation next to a quaternary carbon is electronically unstable relative to its neighbor. A methyl group from C2 rapidly migrates to C3.

  • Result: A tertiary carbocation forms at C2, which rapidly eliminates a proton to form a tetrasubstituted alkene (thermodynamic sink).

The "Fork in the Road" Mechanism The following diagram illustrates the pathway you must avoid (Red) and the pathway you want to preserve (Green).

DehydrationMechanism cluster_0 DANGER ZONE (Acid Catalysis) Substrate 2,2-Dimethyl-3-nonanol Protonated Protonated Alcohol (-OH2+) Substrate->Protonated Acidic Cond. (H+, Heat) Product Desired Derivative (Ketone/Ester/Ether) Substrate->Product Basic/Neutral Cond. (Swern, DMP, Mitsunobu) SecCation 2° Carbocation (Unstable) Protonated->SecCation -H2O TertCation 3° Carbocation (Rearranged) SecCation->TertCation ~1,2-Methyl Shift (Wagner-Meerwein) Alkene Alkene Byproduct (Thermodynamic Sink) TertCation->Alkene -H+ (Elimination)

Figure 1: The mechanistic pathway showing how acidic conditions trigger the 1,2-methyl shift, leading to irreversible dehydration.

Troubleshooting Protocols

Protocol A: Oxidation to Ketone (Avoiding Dehydration)

Issue: Using Jones Reagent (CrO3/H2SO4) or Pyridinium Chlorochromate (PCC) results in low yields and alkene formation. Solution: You must operate under non-acidic conditions. The protonation of the alcohol is the trigger step for dehydration.[1][2][3]

Reagent SystemSuitabilityRisk FactorNotes
Jones Reagent CRITICAL FAIL HighStrong acid (H2SO4) guarantees rearrangement.
PCC ⚠️ High Risk MediumOften acidic due to residual HCl; requires buffering with NaOAc.
Swern (DMSO/Oxalyl Chloride) Recommended LowStrictly low temp (-78°C) prevents elimination.
Dess-Martin Periodinane (DMP) Best in Class Very LowNeutral pH; works at RT; no heavy metals.

Recommended Workflow: Dess-Martin Periodinane (DMP) [4]

  • Preparation: Dissolve 2,2-Dimethyl-3-nonanol (1.0 eq) in Dichloromethane (DCM).

  • Buffer: Add Sodium Bicarbonate (NaHCO3, 1.5 eq) directly to the suspension. Crucial Step: This neutralizes any trace acetic acid inherent in DMP.

  • Addition: Add DMP (1.2 eq) at 0°C, then warm to Room Temperature.

  • Quench: Pour into sat. Na2S2O3 / sat. NaHCO3 (1:1) mixture.

  • Validation: 1H NMR should show loss of the C3-H multiplet (~3.5 ppm) and no alkene protons (5.0-6.0 ppm).

Protocol B: Nucleophilic Substitution (Mitsunobu)

Issue: Standard Mitsunobu (DEAD/PPh3) yields elimination products instead of the inverted ester/ether. Reason: Steric bulk at C2 slows down the SN2 attack. If the intermediate phosphonium species waits too long, it eliminates.

Optimization Strategy:

  • Nucleophile pKa: Use more acidic nucleophiles (pKa < 11) to ensure rapid protonation of the betaine intermediate.

    • Recommendation: Use p-Nitrobenzoic acid instead of Benzoic acid. The conjugate base is a better nucleophile.

  • Temperature: Conduct the reaction at 0°C or -10°C . Do not reflux.

  • Reagent Swap: Consider ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu3 (Tributylphosphine). PBu3 is more nucleophilic than PPh3, accelerating the activation step.

Thermal Handling & Purification

Issue: Material degrades during distillation. Physics: Elimination is entropically favored (


). High temperatures (

) will drive water loss even without strong acid.

Vacuum Distillation Guide: Do not attempt atmospheric distillation. The estimated boiling point is >200°C, which is well inside the thermal elimination zone.

ParameterSpecificationReason
Pressure < 0.5 mmHg (High Vacuum)Lowers bp to safe range (< 80°C).[5]
Bath Temp Max 90°CPrevents thermal E1 elimination.
Column Short path / KugelrohrMinimizes residence time and heat exposure.
Additives K2CO3 (trace)Add a few mg of solid base to the pot to neutralize trace acids.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl2) to make the chloride? A: NO. SOCl2 produces HCl as a byproduct. In the presence of the C2-gem-dimethyl group, this will instantly cause the Wagner-Meerwein rearrangement. Alternative: Use the Appel Reaction (CCl4/PPh3) or NCS/PPh3 . These are neutral conditions that favor SN2 substitution over elimination.

Q: I see a new spot on TLC that is less polar than my alcohol. Is this the ketone? A: Likely not. If the spot runs very high (near the solvent front in Hex/EtOAc), it is the alkene (dehydration product). Ketones are usually only slightly less polar than the alcohol. Stain with KMnO4; alkenes stain brown rapidly, while ketones do not stain or stain slowly.

Q: Can I protect the alcohol as a silyl ether (TBS/TMS)? A: Yes, but choose your base carefully. Standard conditions (TBSCl/Imidazole) are usually fine. However, if the reaction is slow due to steric hindrance, do not heat it. Switch to a more reactive silylating agent like TBSOTf (TBS Triflate) with 2,6-Lutidine at 0°C. The lutidine acts as a non-nucleophilic base to scavenge the TfOH acid immediately.

References

  • Mechanistic Foundation of Rearrangements

    • Wagner-Meerwein Rearrangements in Hindered Alcohols.
    • Source:

    • Relevance: Defines the 1,2-shift mechanism driven by carbocation stability in neopentyl-like systems.
  • Oxidation Methodologies

    • Dess-Martin Periodinane for Acid-Sensitive Substr
    • Source:

    • Relevance: Confirms DMP as the standard for preventing side reactions in secondary alcohol oxid
  • Mitsunobu Optimization

    • Minimizing Elimin
    • Source:

    • Relevance: Provides the p-Nitrobenzoic acid protocol specifically for hindered secondary alcohols (menthol model).
  • Purification Standards

    • Vacuum Distill
    • Source:

    • Relevance: Establishes the <150°C rule to prevent thermal decomposition.

Sources

Optimization

Technical Support Center: Stability of 2,2-Dimethyl-3-nonanol Under Acidic Conditions

Welcome to the technical support center for handling 2,2-Dimethyl-3-nonanol in acidic environments. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2,2-Dimethyl-3-nonanol in acidic environments. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your reactions and the purity of your products. Our focus is on understanding the underlying chemical principles to proactively address potential issues.

Troubleshooting Guide

This section addresses specific problems you might encounter when 2,2-Dimethyl-3-nonanol is subjected to acidic conditions. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Issue 1: An Unexpected Mixture of Alkenes is Observed in the Product.

Question: I attempted an acid-catalyzed dehydration of 2,2-Dimethyl-3-nonanol to synthesize 2,2-Dimethyl-3-nonene. However, my GC-MS analysis shows multiple alkene isomers, including some that appear to have a rearranged carbon skeleton. What is happening, and how can I favor the formation of the desired product?

Root Cause Analysis:

The formation of a mixture of alkenes, including rearranged products, is a classic outcome of the E1 (unimolecular elimination) mechanism, which is prevalent in the acid-catalyzed dehydration of tertiary alcohols.[1][2] The reaction proceeds through a carbocation intermediate. 2,2-Dimethyl-3-nonanol, being a tertiary alcohol, readily forms a tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water.[2][3]

However, this initial tertiary carbocation can undergo rearrangements to form more stable carbocations, if possible, or different carbocations of similar stability.[3][4][5] In the case of the 2,2-dimethyl-3-nonyl cation, a 1,2-methyl shift can occur, moving a methyl group from the C2 to the C3 position. This rearrangement results in a different tertiary carbocation, which can then lose a proton from an adjacent carbon to form a different set of alkene isomers.

Workflow for Troubleshooting Unexpected Alkene Formation

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Pathways cluster_3 Implementation A Unexpected alkene mixture observed B E1 mechanism with carbocation intermediate A->B C Potential for 1,2-methyl shift B->C D Optimize Reaction Conditions C->D E Choose a Milder Dehydrating Agent C->E F Lower reaction temperature D->F G Use less concentrated acid D->G H Employ TsOH or an acid resin E->H I Utilize POCl3 in pyridine E->I

Caption: Troubleshooting workflow for unexpected alkene formation.

Recommended Protocol for Selective Dehydration:

To minimize carbocation rearrangements and favor the formation of 2,2-Dimethyl-3-nonene (the Zaitsev product), consider the following modifications to your experimental protocol:

Table 1: Comparison of Dehydration Conditions

ParameterStandard Conditions (Prone to Rearrangement)Optimized Conditions (Minimizing Rearrangement)
Acid Catalyst Concentrated H₂SO₄ or H₃PO₄p-Toluenesulfonic acid (TsOH) or Amberlyst-15 resin
Temperature Higher temperatures (e.g., >100 °C)Lower temperatures (e.g., 25-80 °C)[6]
Solvent Often neat or high-boiling non-polar solventAprotic solvent like toluene or dichloromethane
Reaction Time Can be prolongedMonitor by TLC or GC to stop at optimal conversion

Step-by-Step Optimized Dehydration Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-Dimethyl-3-nonanol in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 eq) of p-toluenesulfonic acid monohydrate.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude alkene mixture by fractional distillation or column chromatography.

Issue 2: Formation of an Ether Byproduct.

Question: During my acid-catalyzed reaction, I've isolated a significant amount of a high-boiling point compound that I suspect is a di(2,2-dimethyl-3-nonyl) ether. Why is this forming, and how can I prevent it?

Root Cause Analysis:

The formation of an ether is a common side reaction in the acid-catalyzed dehydration of alcohols, particularly when the reaction conditions are not sufficiently forcing.[6][7] This occurs through an SN2 or SN1-type reaction where a molecule of the alcohol acts as a nucleophile and attacks the protonated alcohol or the carbocation intermediate of another alcohol molecule. Lower temperatures and a higher concentration of the alcohol favor ether formation.[7]

Mechanism of Ether Formation

G A 2,2-Dimethyl-3-nonanol B Protonated Alcohol A->B H+ C Carbocation B->C -H2O D Di(2,2-dimethyl-3-nonyl) Ether C->D + 2,2-Dimethyl-3-nonanol -H+

Caption: Simplified pathway for ether formation.

Preventative Measures:

  • Increase Reaction Temperature: Dehydration (elimination) is favored at higher temperatures, while ether formation (substitution) is more competitive at lower temperatures.[1] Ensure your reaction temperature is appropriate for elimination. For tertiary alcohols, temperatures between 25-80°C are often sufficient for dehydration.[6]

  • Use a Protic Acid in Excess: Using a strong, concentrated acid like sulfuric acid and ensuring it is in excess relative to the water formed will help to drive the equilibrium towards the alkene.

  • Remove Water as it Forms: Employing a Dean-Stark apparatus to azeotropically remove water from the reaction mixture can effectively shift the equilibrium towards the formation of the alkene and prevent the reverse reaction and ether formation.

Frequently Asked Questions (FAQs)

Q1: How does the structure of 2,2-Dimethyl-3-nonanol influence its stability in acid?

The stability of 2,2-Dimethyl-3-nonanol in acidic conditions is primarily dictated by its classification as a tertiary alcohol. The carbon atom bearing the hydroxyl group is bonded to three other carbon atoms. This structural feature has several important consequences:

  • Facile Carbocation Formation: Tertiary alcohols readily form carbocations in the presence of acid because the resulting tertiary carbocation is stabilized by the inductive effect of the surrounding alkyl groups.[2][8]

  • Susceptibility to E1 Dehydration: Due to the ease of carbocation formation, tertiary alcohols undergo dehydration via the E1 mechanism under relatively mild acidic conditions and lower temperatures compared to primary or secondary alcohols.[1][6]

  • Potential for Rearrangement: The tertiary carbocation intermediate, while relatively stable, can still undergo rearrangements like 1,2-hydride or 1,2-alkyl shifts to form an even more stable carbocation if such a pathway is available.[3][4] In the case of 2,2-Dimethyl-3-nonanol, a 1,2-methyl shift is a plausible rearrangement pathway.[9][10]

Q2: What are the expected major and minor alkene products from the acid-catalyzed dehydration of 2,2-Dimethyl-3-nonanol without rearrangement?

According to Zaitsev's Rule , the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene.[11] In the dehydration of 2,2-Dimethyl-3-nonanol, the carbocation can lose a proton from either C2 or C4.

  • Major Product (Zaitsev Product): Loss of a proton from the C4 position results in the formation of 2,2-Dimethyl-3-nonene , a tetrasubstituted alkene.

  • Minor Product (Hofmann Product): Loss of a proton from one of the methyl groups on C2 would lead to 3,3-Dimethyl-1-nonene , a disubstituted alkene.

It is important to note that the "major" and "minor" designations can be influenced by steric factors and the specific reaction conditions employed.

Q3: Can I use concentrated HCl or HBr for the dehydration of 2,2-Dimethyl-3-nonanol?

While concentrated HCl and HBr are strong acids, they are generally not the preferred reagents for the dehydration of alcohols to alkenes.[12] The reason is that the halide anions (Cl⁻ and Br⁻) are good nucleophiles and can compete with the elimination reaction by attacking the carbocation intermediate, leading to the formation of the corresponding alkyl halide via an SN1 reaction.[11][13]

For dehydration, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are preferred because their conjugate bases (HSO₄⁻ and H₂PO₄⁻) are poor nucleophiles.[13][14]

Q4: Are there any "greener" alternatives to strong acids for the dehydration of 2,2-Dimethyl-3-nonanol?

Yes, several more environmentally friendly methods for alcohol dehydration have been developed. These often involve solid acid catalysts that can be easily recovered and reused. One such example is the use of Montmorillonite KSF clay, which has been shown to effectively catalyze the dehydration of alcohols to form a mixture of alkene isomers.[15] Other alternatives include the use of acidic ion-exchange resins.[16] These methods often offer advantages in terms of reduced waste, easier product purification, and milder reaction conditions.

References

  • Vertex AI Search. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dehydrating Alcohols to Make Alkenes. Retrieved March 3, 2026, from [Link]

  • Studylib. (n.d.). Alcohol Dehydration Lab: Experiment & Mechanism. Retrieved March 3, 2026, from [Link]

  • Royal Society of Chemistry. (2023, March 23). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Retrieved March 3, 2026, from [Link]

  • Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols?. Retrieved March 3, 2026, from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 14.5 Reactions of Alcohols. Retrieved March 3, 2026, from [Link]

  • Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry. (2025, December 30). Retrieved March 3, 2026, from [Link]

  • Chemguide. (n.d.). dehydration of alcohols. Retrieved March 3, 2026, from [Link]

  • Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. (2012, November 14). Retrieved March 3, 2026, from [Link]

  • Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, January 16). 3.7: Reactions of Alcohols. Retrieved March 3, 2026, from [Link]

  • A Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved March 3, 2026, from [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved March 3, 2026, from [Link]

  • Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?. Retrieved March 3, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, April 4). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Retrieved March 3, 2026, from [Link]

  • Vaia. (n.d.). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol yields a mixture of 1,2-methylcyclohexane and isopropylidenecyclopentane. Propose a mechanism to account for the formation of both products. Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved March 3, 2026, from [Link]

  • Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved March 3, 2026, from [Link]

  • Experiment 9 ALCOHOL DEHYDRATION (ELIMINATION). (n.d.). Retrieved March 3, 2026, from [Link]

  • Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. Retrieved March 3, 2026, from [Link]

  • Beyond Benign. (n.d.). Alternative Greener Method for Preparation of Alkenes from Alcohol. Retrieved March 3, 2026, from [Link]

  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. Retrieved March 3, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2,2-Dimethyl-3-nonanol

Publish Comparison Guide: H NMR Analytical Strategies for 2,2-Dimethyl-3-nonanol – High-Field vs. Benchtop Systems & Chiral Derivatization Executive Summary The structural and stereochemical elucidation of sterically hin...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: H NMR Analytical Strategies for 2,2-Dimethyl-3-nonanol – High-Field vs. Benchtop Systems & Chiral Derivatization

Executive Summary

The structural and stereochemical elucidation of sterically hindered secondary alcohols requires rigorous analytical methodologies. 2,2-Dimethyl-3-nonanol serves as a classic challenging substrate; it is frequently utilized to probe the active site of enzymes (such as Candida antarctica lipase B) because its bulky tert-butyl group severely restricts reactivity and conformational flexibility[1]. This guide objectively compares the performance of 80 MHz benchtop NMR systems against 600 MHz high-field spectrometers for the structural verification of this molecule. Furthermore, it provides a self-validating protocol for determining its absolute configuration using Mosher's ester chiral derivatization[2].

Part 1: Molecule Profile & NMR Challenges

The chemical structure of 2,2-dimethyl-3-nonanol juxtaposes extreme steric bulk with a highly flexible aliphatic tail.

  • C1/C2 (tert-Butyl Group): Generates a massive 9H singlet at ~0.90 ppm.

  • C3 (Chiral Carbinol Methine): Appears as a complex multiplet at ~3.2–3.4 ppm, coupled to the adjacent hydroxyl proton and the diastereotopic C4 protons.

  • C4–C8 (Hexyl Chain): Forms a heavily overlapped 10H methylene envelope between 1.2–1.6 ppm.

The primary analytical challenge is resolving the C3 methine proton and the C4 diastereotopic protons from the bulk aliphatic envelope.

Part 2: Product Comparison – 600 MHz High-Field vs. 80 MHz Benchtop NMR

When selecting an instrument for the routine analysis of 2,2-dimethyl-3-nonanol, the external magnetic field (


) dictates the chemical shift dispersion. At lower field strengths, the 

ratio (the difference in resonance frequency versus the scalar coupling constant) approaches zero for the hexyl chain, resulting in severe second-order strong coupling effects.

Table 1: Performance Comparison of NMR Systems for 2,2-Dimethyl-3-nonanol Analysis

Analytical Feature80 MHz Benchtop NMR Spectrometer600 MHz High-Field NMR SpectrometerCausality & Impact on Analysis
Chemical Shift Dispersion Low (~80 Hz/ppm)High (~600 Hz/ppm)Higher

fields physically spread out signals in Hertz, minimizing second-order roof effects in the alkyl chain.
tert-Butyl Signal (C1, C2) Fully Resolved (Singlet)Fully Resolved (Singlet)The 9H singlet lacks scalar coupling; benchtop systems perform exceptionally well for quantifying this group.
Methine Proton (C3) Broad, unresolved multipletResolved Doublet of Doublets (dd)600 MHz resolves the distinct

couplings between C3-H, the OH proton, and the C4 diastereotopic protons.
Aliphatic Chain (C4-C8) Massive overlapping envelopePartially resolved multipletsHigh-field separates the diastereotopic C4 protons from the bulk C5-C8 methylene envelope.
Enantiomeric Discrimination Insufficient resolution for

High baseline resolution for

Benchtop resolution cannot accurately measure the minute chemical shift differences (

ppm) required for Mosher's ester analysis.

Part 3: Advanced Application – Absolute Configuration via Mosher's Ester Analysis

Because 2,2-dimethyl-3-nonanol is chiral, standard 1D


H NMR cannot differentiate its enantiomers. To determine the absolute configuration, the alcohol must be reacted with a Chiral Derivatizing Agent (CDA) such as 

-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) to form diastereomers[2].

The Causality of the Mosher Model: The crystalline MTPA ester conformation dictates that the ester carbonyl group is synperiplanar to the trifluoromethyl group[3]. Because 2,2-dimethyl-3-nonanol possesses a bulky tert-butyl group adjacent to the carbinol center, local steric bulk severely restricts the conformational flexibility of the resulting ester. This rigidity locks the phenyl ring's anisotropic shielding cone in a predictable orientation. Protons positioned under the phenyl ring experience a diamagnetic shielding effect and shift upfield (lower ppm), allowing for the calculation of


[4].
Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By synthesizing both the (R)- and (S)-esters, the resulting


 values must show internal sign consistency (e.g., all protons on the tert-butyl side must share one sign, while all protons on the hexyl side must share the opposite sign). Random sign distribution immediately flags a conformational failure.

Step 1: Diastereomeric Derivatization

  • Divide the racemic or unknown 2,2-dimethyl-3-nonanol sample into two 5 mg aliquots.

  • Dissolve each aliquot in 0.5 mL of anhydrous deuterated pyridine (pyridine-

    
    ). Causality: Pyridine acts as both the solvent and the acid scavenger, driving the esterification forward while preventing HCl-induced side reactions.
    
  • To Vial A, add 1.5 equivalents of (R)-(-)-MTPA-Cl. To Vial B, add 1.5 equivalents of (S)-(+)-MTPA-Cl.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP). Causality: The extreme steric hindrance of the tert-butyl group makes the secondary alcohol highly unreactive; DMAP acts as a nucleophilic catalyst to overcome this activation energy barrier.

  • Stir at room temperature for 12 hours.

Step 2:


H NMR Acquisition 
  • Acquire high-resolution

    
    H NMR spectra (600 MHz) directly in the pyridine-
    
    
    
    reaction mixture, or perform an aqueous workup and dissolve in CDCl
    
    
    . Causality: Non-polar or mildly polar aprotic solvents preserve the preferred synperiplanar conformation of the MTPA ester required for the Mosher model.

Step 3: Data Analysis & Validation

  • Extract the exact chemical shifts (

    
    ) for the tert-butyl singlet and the C4/C5 methylene protons.
    
  • Calculate

    
    . Note: Reacting with (R)-MTPA-Cl yields the (S)-MTPA ester due to Cahn-Ingold-Prelog priority inversion[5].
    
  • Validation Check: Verify that the

    
     sign for the tert-butyl group is opposite to the sign for the hexyl chain. If consistent, map the positive values to the right side of the Mosher plane and negative values to the left to assign the absolute configuration (R or S).
    

Part 4: Workflow Visualization

MosherWorkflow cluster_reactions Start Racemic 2,2-Dimethyl-3-nonanol (Unknown Configuration) DerivR React with (R)-MTPA-Cl (Pyridine, DMAP) Start->DerivR DerivS React with (S)-MTPA-Cl (Pyridine, DMAP) Start->DerivS EsterS (S)-MTPA Ester Acquire 1H NMR DerivR->EsterS Priority Inversion EsterR (R)-MTPA Ester Acquire 1H NMR DerivS->EsterR Priority Inversion Calc Calculate Δδ = δS - δR for all adjacent protons EsterS->Calc EsterR->Calc Validate Self-Validation Check: Are signs internally consistent? Calc->Validate Assign Assign Absolute Configuration (Mosher Model) Validate->Assign Yes

Workflow for self-validating Mosher's ester derivatization and NMR analysis.

References

  • Study of the Influence of Alcohols in the Synthesis of Short Chain Esters. ResearchGate.1

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Benchchem.2

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. ResearchGate. 4

  • Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. MDPI. 3

  • Mosher ester derivatives for assignment of absolute stereochemistry. Oregon State University. 5

Sources

Comparative

Comparative IR Analysis: 2,2-Dimethyl-3-nonanol vs. Non-Hindered Analogs

Topic: Infrared Spectroscopy (IR) Peaks of 2,2-Dimethyl-3-nonanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Diagnostic Guide for Sterically Hindered Secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared Spectroscopy (IR) Peaks of 2,2-Dimethyl-3-nonanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Diagnostic Guide for Sterically Hindered Secondary Alcohols

Executive Summary

2,2-Dimethyl-3-nonanol (CAS: 60705-48-8 / Analogous Ref: 3970-62-5) represents a distinct class of secondary alcohols where the hydroxyl group is flanked by a bulky tert-butyl moiety. In drug development and asymmetric synthesis, this steric bulk is a critical feature, often used to direct enantioselectivity in lipase-catalyzed resolutions or metal-mediated reductions.

This guide provides a technical comparison of the IR spectral signature of 2,2-Dimethyl-3-nonanol against its non-hindered isomer, 3-Nonanol . The core diagnostic value lies in the Hydroxyl (O-H) Stretching Region , where the tert-butyl group significantly disrupts the hydrogen-bonding network, creating a spectral "fingerprint" distinct from linear alcohols.

Structural Context & Theoretical Underpinnings

To interpret the spectrum accurately, one must understand the vibrational consequences of the molecule's geometry.[1]

  • The "Head" (Steric Zone): The C2 position bears two methyl groups (making a tert-butyl group adjacent to C3). This creates a "picket fence" effect, sterically shielding the oxygen atom at C3.

  • The "Tail" (Lipophilic Zone): The C4–C9 hexyl chain behaves as a standard flexible alkane, contributing dominant methylene scissoring and rocking modes.[1]

Mechanistic Impact on IR Spectrum[1]
  • H-Bond Disruption: In linear alcohols (e.g., 3-nonanol), hydroxyl groups easily stack to form polymeric H-bond networks, resulting in a massive, broad absorption centered at ~3350 cm⁻¹.[2] In 2,2-Dimethyl-3-nonanol, the steric bulk hinders this stacking. Consequently, the free (non-bonded) O-H stretch becomes more prominent, even in neat liquid phases.[1]

  • Skeletal Vibrations: The tert-butyl group introduces characteristic skeletal vibrations (C-C stretches and methyl bends) that are absent in linear isomers.[2]

Comparative Spectral Analysis

The following data synthesizes experimental baselines from NIST standards for the tert-butyl carbinol headgroup (using the homologue 2,2-dimethyl-3-pentanol) and the nonyl chain tail.

Table 1: Diagnostic Peak Comparison
Spectral RegionVibrational Mode2,2-Dimethyl-3-nonanol (Target)3-Nonanol (Alternative)Diagnostic Note
3650–3600 cm⁻¹ Free O-H Stretch Distinct Shoulder/Peak (~3640 cm⁻¹)Negligible / BuriedPrimary Differentiator.[2] Indicates steric hindrance preventing full H-bond saturation.
3500–3300 cm⁻¹ H-Bonded O-H Stretch Broad, Medium Intensity (Shifted higher)Very Broad, Strong (Centered ~3350 cm⁻¹)Target molecule shows reduced H-bond intensity.[2]
2980–2850 cm⁻¹ C-H Stretch (Alkyl) Strong (Mixed Methyl/Methylene)Strong (Dominant Methylene)The target has a higher ratio of

(asymmetric) stretches due to the t-butyl group.[1]
1395–1365 cm⁻¹ Gem-Dimethyl Bend Split Doublet (1395 & 1365 cm⁻¹)Single Band (or weak mix)Key Identification.[2] The "Rabbit Ears" doublet characteristic of tert-butyl/gem-dimethyl groups.
1150–1000 cm⁻¹ C-O Stretch (2° Alcohol) ~1080–1100 cm⁻¹ ~1120 cm⁻¹Steric crowding often shifts the C-O stretch to lower frequencies compared to open chains.[1][2]
Detailed Region Analysis[1][2]
A. The Hydroxyl Region (3600–3200 cm⁻¹)[1]
  • 3-Nonanol: Exhibits a classic "Gaussian" broad band centered at 3350 cm⁻¹. The molecules pack efficiently, maximizing intermolecular H-bonding.

  • 2,2-Dimethyl-3-nonanol: The tert-butyl group acts as a spacer. You will observe a sharp peak or distinct shoulder at 3640 cm⁻¹ (Free O-H) superimposed on a weaker, less defined H-bonded mound.

    • Protocol Tip: Diluting the sample in

      
       will isolate the 3640 cm⁻¹ peak almost exclusively for the hindered alcohol, whereas 3-nonanol requires significantly higher dilution to break its H-bonds.
      
B. The Fingerprint Region (1400–900 cm⁻¹)[1]
  • The "Rabbit Ears" (1395/1365 cm⁻¹): The tert-butyl group exhibits a symmetric methyl bending vibration that splits due to interaction between the methyls. This doublet is a confirmed marker for the 2,2-dimethyl motif.

  • Skeletal C-C: Look for weak but sharp bands around 1200–1250 cm⁻¹ associated with the quaternary carbon (

    
    ) breathing modes.
    

Experimental Protocol: Validating Steric Hindrance

To rigorously confirm the identity of 2,2-Dimethyl-3-nonanol against linear alternatives, perform the Dilution Series Experiment .

Reagents & Equipment[1][2]
  • Solvent: Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ) (Spectroscopic Grade, dried).[1][2]
  • Cell: NaCl or KBr liquid cell (0.1 mm to 1.0 mm path length).

  • Instrument: FTIR Spectrometer (Resolution 4 cm⁻¹).[1]

Step-by-Step Workflow
  • Baseline (Neat): Collect a spectrum of the pure liquid as a thin film between KBr plates. Note the ratio of the shoulder (3640 cm⁻¹) to the broad band (3350 cm⁻¹).[1]

  • Solution Preparation: Prepare a 0.1 M solution in

    
    .
    
  • Acquisition: Collect the spectrum using a solvent blank.

  • Analysis:

    • Alternative (3-Nonanol): Will still show significant H-bonding (broad band) at 0.1 M.

    • Target (2,2-Dimethyl-3-nonanol): The H-bonding band will collapse rapidly. The spectrum will be dominated by the sharp monomeric O-H stretch at ~3640 cm⁻¹ .[1]

  • Validation: If the broad band persists strongly at 0.1 M, the sample is likely not the sterically hindered isomer.

Visualization: Spectral Interpretation Logic

The following diagram illustrates the decision tree for distinguishing 2,2-Dimethyl-3-nonanol from its isomers based on spectral features.

IR_Identification Start Unknown Alcohol Sample (C11H24O Isomer) CheckOH Analyze OH Region (3650 - 3200 cm⁻¹) Start->CheckOH Decision_OH Is there a sharp peak/shoulder at ~3640 cm⁻¹ in neat liquid? CheckOH->Decision_OH CheckFingerprint Analyze Bending Region (1400 - 1350 cm⁻¹) Decision_Gem Is there a split doublet (1395 & 1365 cm⁻¹)? CheckFingerprint->Decision_Gem Result_Linear Likely 3-Nonanol (Linear Isomer) Result_Target Likely 2,2-Dimethyl-3-nonanol (Hindered Target) Decision_OH->CheckFingerprint Yes (Steric Hindrance) Decision_OH->Result_Linear No (Only Broad Band) Decision_Gem->Result_Linear No (Isopropyl/Linear) Decision_Gem->Result_Target Yes (tert-butyl present)

Caption: Logic flow for distinguishing sterically hindered 2,2-dimethyl-3-nonanol from linear isomers using IR spectral markers.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2,2-Dimethyl-3-pentanol (Analogous Headgroup). NIST Standard Reference Database 69: NIST Chemistry WebBook.[1][3] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for Gem-Dimethyl doublet assignments).

  • Doroshenko, I., Pogorelov, V., & Sablinskas, V. (2015).[1][2] Infrared Absorption Spectra of Monohydric Alcohols. Dataset Papers in Chemistry.[1][2] Retrieved from [Link]

  • Lundh, M., et al. (2007).[1] Synthesis of 2,2-dimethyl-3-nonanol for Lipase Probing. Tetrahedron: Asymmetry, 18(6), 7033-7046. (Validates synthesis and existence of the specific target molecule).

Sources

Validation

distinguishing 2,2-Dimethyl-3-nonanol from structural isomers

Abstract The precise identification of 2,2-Dimethyl-3-nonanol (CAS 60705-48-8 analog) is critical in pheromone synthesis, fragrance chemistry, and chiral intermediate profiling. Its unique structural feature—a sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise identification of 2,2-Dimethyl-3-nonanol (CAS 60705-48-8 analog) is critical in pheromone synthesis, fragrance chemistry, and chiral intermediate profiling. Its unique structural feature—a sterically bulky tert-butyl group adjacent to a secondary hydroxyl center—creates a distinct spectroscopic and reactive "fingerprint" that separates it from linear and less substituted isomers. This guide provides a definitive, multi-modal workflow to distinguish this molecule from its closest structural analogs (e.g., 2-methyl-3-nonanol, 3-undecanol) using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and biocatalytic reactivity profiles.

Structural Analysis & Isomer Landscape

The target molecule, 2,2-Dimethyl-3-nonanol (


), possesses a quaternary carbon at the C2 position. This creates significant steric hindrance around the C3 hydroxyl group, a feature absent in most of its isomers.

Target Structure: (CH3)3C - CH(OH) - (CH2)5 - CH3

Key Challengers (Isomers):

  • 2-Methyl-3-nonanol: Contains an isopropyl group at C2 (less steric bulk).

  • 3-Undecanol: A linear secondary alcohol with no branching at C2.

  • 2,2-Dimethyl-1-nonanol: A primary alcohol with the same carbon skeleton but terminal hydroxyl.

Method 1: Mass Spectrometry (Fragmentation Logic)

Principle: Secondary alcohols undergo


-cleavage  as their dominant fragmentation pathway. The bond adjacent to the hydroxyl-bearing carbon (C3) breaks to stabilize the radical cation.[1][2]
Fragmentation Pathway Analysis

For 2,2-Dimethyl-3-nonanol, cleavage occurs on either side of C3:

  • Path A (Loss of Hexyl Chain): Cleavage of the C3-C4 bond.

    • Loss:

      
       (Mass 85).
      
    • Detected Ion:

      
      
      
      
      
      m/z 87 .
  • Path B (Loss of tert-Butyl Group): Cleavage of the C2-C3 bond.

    • Loss:

      
       (Mass 57).
      
    • Detected Ion:

      
      
      
      
      
      m/z 115 .

Diagnostic Rule:

  • 2,2-Dimethyl-3-nonanol: Dominant peaks at m/z 87 and m/z 115 . The tert-butyl cation (m/z 57 ) is also prominent.

  • 2-Methyl-3-nonanol: Shifts the alpha-cleavage peaks due to the isopropyl group (Mass 43). Expect peaks at m/z 73 (loss of hexyl) and m/z 129 (loss of isopropyl).

Visualization: MS Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M+) m/z 172 PathA Path A: Loss of Hexyl (-C6H13) M->PathA PathB Path B: Loss of t-Butyl (-C4H9) M->PathB Ion87 Diagnostic Ion m/z 87 [(CH3)3C-CH=OH]+ PathA->Ion87 Alpha Cleavage Ion115 Diagnostic Ion m/z 115 [HO=CH-C6H13]+ PathB->Ion115 Alpha Cleavage

Figure 1: Alpha-cleavage fragmentation pathways specific to 2,2-Dimethyl-3-nonanol.

Method 2: NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive structural proof. The quaternary carbon at C2 acts as a "spin firewall," decoupling the methyl protons from the C3 methine proton.

Comparative NMR Data Table
Feature2,2-Dimethyl-3-nonanol (Target)2-Methyl-3-nonanol (Isomer)3-Undecanol (Isomer)
Methyl Region (

0.8-1.0)
Singlet (9H) for t-butyl group.Doublet (6H) for isopropyl group.Triplet (3H) only.
C3 Methine Proton (

~3.2-3.5)
Doublet of Doublets (dd) . Coupled only to C4 protons.Multiplet . Coupled to C2 and C4 protons.Multiplet.
C2 Carbon (

C)
Quaternary C (~35 ppm). Disappears in DEPT-135.Methine CH (~30-33 ppm). Positive in DEPT-135.Methylene CH2. Negative in DEPT-135.

Expert Insight: The presence of a sharp singlet integrating to 9 protons around 0.90 ppm is the "smoking gun" for the tert-butyl group. If this signal is split into a doublet, you have the 2-methyl isomer.

Method 3: Biocatalytic Reactivity (Functional Test)

For researchers in chiral synthesis, reactivity is a diagnostic tool. The steric bulk of the tert-butyl group in 2,2-dimethyl-3-nonanol renders it inert to specific enzymatic transformations that readily convert its isomers.

  • Reagent: Candida antarctica Lipase B (CAL-B).[3]

  • Reaction: Transesterification with vinyl acetate or S-ethyl thiooctanoate.

  • Observation:

    • 2-Methyl-3-nonanol: Reacts (Kinetic resolution proceeds).[3][4]

    • 2,2-Dimethyl-3-nonanol: No Reaction .[4][5][6] The tert-butyl group blocks the active site of the lipase.

Protocol Note: This negative result is a powerful confirmation of the 2,2-dimethyl structure when spectral data is ambiguous due to impurities.

Experimental Protocols

Protocol A: GC-MS Sample Preparation
  • Dilution: Dissolve 2 mg of the unknown alcohol in 1.5 mL of HPLC-grade Dichloromethane (DCM).

  • Injection: 1 µL splitless injection.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Temperature Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Analysis: Extract ion chromatograms (EIC) for m/z 87 and m/z 115 .

Protocol B: NMR Analysis
  • Solvent: Deuterated Chloroform (

    
    ).
    
  • Concentration: 10-15 mg sample in 0.6 mL solvent.

  • Acquisition:

    • 
      : 16 scans, relaxation delay (
      
      
      
      )
      
      
      2.0s to ensure integration accuracy of methyl protons.
    • 
      : 512 scans, proton-decoupled.
      
    • DEPT-135: Critical for confirming the quaternary C2 carbon (will show no peak).

Analytical Decision Tree

Decision_Tree Start Unknown C11 Alcohol Step1 1H NMR: Methyl Region (0.8-1.0 ppm) Start->Step1 Result1 Sharp Singlet (9H) Step1->Result1 Found Result2 Doublet (6H) Step1->Result2 Found Result3 Triplet/Multiplet Step1->Result3 Found Step2 Check MS Base Peak Result1->Step2 Alt1 Isomer: 2-Methyl-3-nonanol Result2->Alt1 Alt2 Isomer: Linear/Other Result3->Alt2 Result4 m/z 87 & 115 present Step2->Result4 Yes Conclusion Confirmed: 2,2-Dimethyl-3-nonanol Result4->Conclusion

Figure 2: Step-by-step logic for confirming structural identity.

References

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration. Retrieved from [Link]

  • Öhrner, N., et al. (1996). Candida antarctica lipase B catalyzed kinetic resolutions: Substrate structure requirements. Tetrahedron: Asymmetry, 7(6), 1583-1588. (Demonstrates the lack of reactivity of 2,2-dimethyl-3-nonanol). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Mass Spectrometry of Common Functional Groups. Retrieved from [Link]

Sources

Comparative

Precision Refractometry Guide: Standards for 2,2-Dimethyl-3-nonanol

Part 1: Executive Summary & Technical Context 2,2-Dimethyl-3-nonanol (CAS: 25966-64-7) is a sterically hindered, lipophilic secondary alcohol often utilized in specialized synthesis and fragrance chemistry. Unlike common...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

2,2-Dimethyl-3-nonanol (CAS: 25966-64-7) is a sterically hindered, lipophilic secondary alcohol often utilized in specialized synthesis and fragrance chemistry. Unlike common solvents with well-established physical data, this compound occupies a niche where precise physicochemical characterization is critical for purity assessment.

Based on structural homolog trends (2,2-dimethyl-3-pentanol,


; 2,2-dimethyl-3-heptanol, 

), the refractive index (RI) of 2,2-Dimethyl-3-nonanol is projected to fall within the 1.4350 – 1.4450 range at 20°C.

This guide challenges the standard "water-only" calibration approach, which introduces significant linearity errors for analytes in this range. Instead, we evaluate three classes of standards—Aqueous Sucrose, Certified Hydrocarbons, and Water—to determine the optimal calibration strategy for this specific lipophilic alcohol.

Part 2: Comparative Analysis of Calibration Standards

The "False Friend": Distilled Water
  • RI Value: 1.3330 (

    
    )
    
  • Verdict: Unsuitable for high-precision quantitation.

  • Mechanism of Failure: While excellent for zeroing the prism, water is too far removed from the target range (~1.44). Most refractometers rely on a linear interpolation between the zero point and the measured value. A gap of >0.1 RI units magnifies linearity errors, potentially skewing results by

    
     or more—unacceptable for purity validation.
    
The "Gold Standard": Sucrose Solutions (Brix Standards)
  • RI Range: 1.4200 (50° Brix) – 1.4418 (60° Brix)

  • Verdict: Highly Recommended for General Precision.

  • Why it Works: 60° Brix sucrose solution (

    
    ) almost perfectly matches the estimated RI of 2,2-Dimethyl-3-nonanol. This "bracketing" technique minimizes the interpolation distance, ensuring that the sensor's response curve is validated exactly where the sample will read.
    
  • Risk Factor: High viscosity and evaporation rates of high-Brix solutions require rapid measurement to prevent concentration drifts.

The "Matrix Match": Certified Hydrocarbon Standards
  • RI Range: 1.4216 (Dodecane) – 1.4345 (Hexadecane)

  • Verdict: Best for Lipophilic Compatibility.

  • Why it Works: Unlike sucrose, hydrocarbons like Hexadecane share the same lipophilic surface tension properties as 2,2-Dimethyl-3-nonanol. This ensures identical wetting behavior on the prism, eliminating "micro-bubble" errors common when measuring oils on prisms calibrated with aqueous solutions.

  • Recommendation: Hexadecane (

    
    )  is the superior choice, offering a stable, non-volatile reference point immediately adjacent to the analyte's value.
    
Summary Data Table
FeatureDistilled Water Sucrose (60° Brix) Hexadecane (C16)
Reference RI (

)
1.33301.44181.4345
Target Proximity Poor (

)
Excellent (

)
Excellent (

)
Matrix Compatibility Low (Polar)Low (Polar/Viscous)High (Non-polar)
Stability HighLow (Evaporation/Microbial)High
Cost NegligibleLowModerate/High
Primary Use Case Cleaning/ZeroingRoutine CalibrationCritical Purity Analysis

Part 3: Optimized Measurement Protocol

To achieve reproducibility of


, the following "Bracketing Protocol" is required. This method uses two standards to lock in the slope of the refractometer curve.
Phase 1: Preparation & Cleaning
  • Solvent Flush: Clean the prism with Acetone or Ethanol to remove lipophilic residues from previous runs. Water alone is insufficient for 2,2-Dimethyl-3-nonanol.

  • Thermal Equilibrium: Set the refractometer's Peltier thermostat to 20.0°C . Allow the prism to stabilize for 5 minutes.

    • Note: Organic liquids have a high temperature coefficient (

      
      ). A 1°C error shifts the reading by 0.0004, destroying accuracy.
      
Phase 2: The Bracketing Workflow
  • Low-Point Check: Apply Water (1.3330). Verify the instrument reads

    
     Brix or 1.3330.
    
  • High-Point Calibration: Apply Hexadecane (or 60° Brix Sucrose).

    • Target Reading: 1.4345 (Hexadecane).

    • Action: If the reading deviates by

      
      , perform a slope calibration (if supported) or apply a manual offset correction factor.
      
  • Sample Measurement:

    • Apply 0.3 mL of 2,2-Dimethyl-3-nonanol .

    • Wait 30 seconds for thermal equilibration (critical for viscous alcohols).

    • Record the value (

      
      ).[1]
      
Phase 3: Validation
  • Post-Run Check: Re-measure the High-Point Standard. If it has drifted by

    
    , the previous sample reading is invalid. Clean and repeat.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the logic flow for high-precision RI determination, emphasizing the "Matrix Match" decision path.

RI_Workflow Start Start: 2,2-Dimethyl-3-nonanol Analysis Clean Step 1: Solvent Clean (Acetone/Ethanol) Start->Clean Zero Step 2: Zero with Water (1.3330) Clean->Zero Decision Select High Standard Zero->Decision Std_Sucrose Option A: Sucrose 60° Brix (RI 1.4418) *Accessible* Decision->Std_Sucrose Routine QC Std_Hexadecane Option B: Hexadecane (RI 1.4345) *Matrix Matched* Decision->Std_Hexadecane High Precision Calibrate Step 3: Slope Calibration/Verification Std_Sucrose->Calibrate Std_Hexadecane->Calibrate Measure Step 4: Measure Sample (Equilibrate 30s @ 20°C) Calibrate->Measure Validate Step 5: Post-Run Validation (Re-read Standard) Measure->Validate

Caption: Logical workflow for selecting standards and validating refractive index measurements for lipophilic alcohols.

References

  • National Institute of Standards and Technology (NIST). 3-Octanol, 2,2-dimethyl- (Homolog Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • RefractiveIndex.INFO. Refractive index of Hexadecane. Database of Optical Constants. Retrieved from [Link]

  • Rudolph Research Analytical. Refractometer Calibration Standards & Fluids. Technical Guide. Retrieved from [Link]

  • Reagecon. Brix and Refractive Index Standards – Theory and Application. Technical Whitepaper. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry-Based Impurity Profiling of 2,2-Dimethyl-3-nonanol

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the identification and characterization of impurities in 2,2-Dimethyl-3-nonanol. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the identification and characterization of impurities in 2,2-Dimethyl-3-nonanol. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents a comparative analysis of the primary analytical techniques to ensure robust and reliable impurity profiling.

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product. 2,2-Dimethyl-3-nonanol, a branched-chain alcohol, serves as a relevant model for understanding the analytical challenges associated with non-polar APIs. The structural characterization of its impurities—arising from synthesis, degradation, or storage—is a critical step in the drug development process, mandated by global regulatory bodies.

This guide will compare the two most powerful mass spectrometry (MS) platforms for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore their respective strengths and weaknesses, provide field-proven protocols, and establish a framework for selecting the optimal analytical strategy.

The Regulatory Framework: Understanding ICH Guidelines

The International Council for Harmonisation (ICH) provides a unified standard for the control of impurities in new drug substances and products.[1][2] According to ICH Q3A(R2), impurities are broadly classified into organic impurities (e.g., starting materials, by-products, degradation products), inorganic impurities (e.g., catalysts, salts), and residual solvents.[1][3][4]

The necessity for identification and characterization is dictated by established thresholds:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which an impurity's structure must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[1][3]

These thresholds, often falling in the 0.05% to 0.15% range relative to the API, necessitate highly sensitive and specific analytical methods.[3][4] Mass spectrometry, coupled with chromatographic separation, is the definitive technique for meeting these stringent requirements.

Primary Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Choice: For a compound like 2,2-Dimethyl-3-nonanol, which is volatile and thermally stable, GC-MS is the quintessential analytical tool.[5][6] Gas chromatography provides exceptional separation efficiency for volatile organic compounds, while electron ionization (EI) mass spectrometry generates reproducible fragmentation patterns that act as a chemical fingerprint, allowing for confident identification through library matching.[5][7]

Overall Impurity Identification Workflow

Impurity_Identification_Workflow cluster_sample Sample Preparation cluster_analysis Comparative Analysis cluster_data Data Processing & Identification cluster_output Final Report Sample 2,2-Dimethyl-3-nonanol (API Sample) Dilution Dilution in Appropriate Solvent (e.g., Hexane, DCM) Sample->Dilution GCMS Primary Analysis: GC-MS (Volatile Impurities) Dilution->GCMS LCMS Confirmatory Analysis: LC-MS (Non-Volatile/Labile Impurities) Dilution->LCMS DataAcq Data Acquisition (TIC, Mass Spectra) GCMS->DataAcq LCMS->DataAcq LibrarySearch Spectral Library Search (NIST, Wiley) DataAcq->LibrarySearch HRMS High-Resolution MS (Formula Determination) DataAcq->HRMS StructElucid Structural Elucidation (Fragmentation Analysis) LibrarySearch->StructElucid HRMS->StructElucid Report Impurity Profile Report: Identity, Purity, Quantity StructElucid->Report

Caption: A generalized workflow for impurity identification in an API.

Detailed Experimental Protocol: GC-MS

This protocol is designed as a self-validating system, where system suitability checks and controls ensure data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 2,2-Dimethyl-3-nonanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with GC-grade hexane. This concentration minimizes column overload while ensuring sensitivity for trace impurities.

    • Prepare a blank (hexane) and a system suitability standard (a solution containing the main compound and a known impurity, if available).

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: A non-polar column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) is chosen due to the non-polar nature of the analyte and its expected impurities.

    • Injection: 1 µL injection volume, Split mode (50:1). A high split ratio prevents column overloading from the main API peak.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C. This program provides good separation of early-eluting volatile impurities while ensuring later-eluting, higher-boiling point compounds are eluted.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to commercial libraries.[8]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-450. A lower starting m/z is avoided to exclude noise from air and water, while the upper range is sufficient to capture the molecular ion and fragments of expected impurities.

Data Interpretation: Expected Fragmentation Patterns

The mass spectra of branched alcohols under EI are characterized by two primary fragmentation pathways: alpha-cleavage and dehydration.[8][9][10] The molecular ion peak for such compounds is often weak or entirely absent.[8][11]

For 2,2-Dimethyl-3-nonanol (Molecular Weight: 172.31 g/mol ), we can predict the following key fragments:

  • Alpha-Cleavage: This is the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This pathway is favored due to the resonance stabilization of the resulting oxonium ion.[9]

    • Cleavage A (loss of hexyl radical): Results in a fragment at m/z 87 . This is often a prominent peak.

    • Cleavage B (loss of tert-butyl radical): Results in a fragment at m/z 115 .

  • Dehydration (Loss of H₂O): The loss of a water molecule (18 Da) from the molecular ion leads to a fragment at m/z 154 (M-18). This peak is typically of low intensity for branched alcohols.[8]

Potential impurities could include structural isomers, which would exhibit different fragmentation patterns, or related ketones/aldehydes from oxidation, which would have distinct and easily identifiable spectra.

Alternative & Confirmatory Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of Choice: While GC-MS excels with volatile compounds, a comprehensive impurity profile must also account for non-volatile or thermally labile species. These can include degradation products, polymeric impurities, or reaction by-products from synthesis. LC-MS is the ideal complementary technique for this purpose, as it analyzes compounds in the liquid phase without requiring high temperatures.[][13][14]

Ionization Source Selection: A Critical Decision

The choice of ionization source is paramount for successful LC-MS analysis.

  • Electrospray Ionization (ESI): The most common source, ESI is highly efficient for polar and ionizable compounds. It would be ineffective for the non-polar 2,2-Dimethyl-3-nonanol and its likely impurities.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is the preferred method for analyzing non-polar to moderately polar compounds that are not easily ionized by ESI.[13] It involves a gas-phase chemical ionization process, making it well-suited for this application.

Detailed Experimental Protocol: LC-APCI-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2,2-Dimethyl-3-nonanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and acetonitrile.

  • Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or a high-resolution instrument like an Orbitrap or Q-TOF.

    • Column: A reversed-phase column such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) is chosen for separating non-polar compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program:

      • Start at 60% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Conditions (APCI):

      • Ionization Mode: Positive Ion.

      • Corona Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • APCI Probe Temperature: 450 °C.

      • Scan Range: m/z 50-500.

APCI typically produces protonated molecules [M+H]⁺, providing clear molecular weight information, which is a significant advantage over EI where the molecular ion is often absent.

Head-to-Head Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is not about which is better, but which is best suited for the specific question at hand. For a comprehensive profile of 2,2-Dimethyl-3-nonanol, both are essential.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile & Thermally Stable CompoundsWide Range (Non-Volatile, Polar, Thermally Labile)
Typical Impurities Starting materials, isomers, residual solvents, low MW by-products.Degradation products, polymeric impurities, high MW by-products, salts.
Ionization Electron Ionization (EI) - "Hard" IonizationAPCI/ESI - "Soft" Ionization
Fragmentation Extensive, reproducible fragmentation. Excellent for library matching.Minimal fragmentation, strong molecular ion. Tandem MS (MS/MS) needed for structural data.[13]
Molecular Ion Peak Often weak or absent for alcohols.[8][9]Typically the base peak ([M+H]⁺ or [M-H]⁻), providing clear MW.
Library Support Extensive (NIST, Wiley), enabling rapid identification.Limited and compound-class specific.
Separation Principle Based on boiling point and column interaction.Based on polarity and partitioning between phases.
Primary Application Screening & Identification of known and unknown volatile impurities.Targeted & Confirmatory analysis of non-volatile impurities.

A Self-Validating System: Ensuring Trustworthiness through Method Validation

To ensure the reliability of any impurity analysis, the analytical procedure itself must be validated according to ICH Q2(R1) guidelines.[15][16] This process provides documented evidence that the method is fit for its intended purpose.[17][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[16] This is demonstrated by separating all known impurities and showing peak purity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. These must be below the reporting threshold.

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the impurity over a specified range.[16]

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of impurities.[16][17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17]

By rigorously validating both the GC-MS and LC-MS methods, a laboratory creates a self-validating system that ensures the trustworthiness and regulatory compliance of the impurity data.

Conclusion

The comprehensive identification of impurities in 2,2-Dimethyl-3-nonanol requires a dual-pronged approach leveraging both Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry.

  • GC-MS stands as the primary tool for its unparalleled ability to separate and identify volatile and semi-volatile impurities through established, library-searchable fragmentation patterns.

  • LC-MS , particularly with an APCI source, serves as an indispensable complementary technique, providing crucial molecular weight information for non-volatile or thermally unstable compounds that are invisible to GC-MS.

By understanding the fundamental principles and causalities behind each technique, and by implementing robust, validated protocols, researchers and drug development professionals can build a complete and accurate impurity profile, ensuring the safety, quality, and efficacy of the final pharmaceutical product.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025). AMSbiopharma.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. ICH.
  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH.
  • Validation of Analytical Procedures- A Review. Asian Journal of Pharmaceutical Analysis.
  • ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities. ICH.
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). IntechOpen.
  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
  • Application Notes and Protocols for the Mass Spectrometry Fragmentation of 2,4-Dimethyl-3-hexanol. (2025). Benchchem.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (2001). CHIMIA.
  • Mass Spectrometry of Alcohols. (2025). Chemistry Steps.
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (2010). Bentham Science.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • Mass Spectrometry - Fragmentation P
  • Impurities in Wines by GC–MS. (2020).
  • Analyzing Alcoholic Beverages by Gas Chrom
  • Mass Spectroscopy: Alcohol Fragmentation P

Sources

Comparative

Comparative Volatility of Hindered vs. Unhindered Nonanols: A Technical Guide

In chemical formulation—ranging from transdermal drug delivery vehicles to industrial solvents—the volatility of the chosen alcohol dictates evaporation rates, residual concentration, and thermodynamic stability. Nonanol...

Author: BenchChem Technical Support Team. Date: March 2026

In chemical formulation—ranging from transdermal drug delivery vehicles to industrial solvents—the volatility of the chosen alcohol dictates evaporation rates, residual concentration, and thermodynamic stability. Nonanols (C9H20O isomers) present an excellent model for studying how molecular architecture influences macroscopic volatility. By comparing unhindered linear isomers with their sterically hindered branched counterparts, we can isolate the specific thermodynamic contributions of hydrogen bonding and van der Waals interactions.

The Thermodynamics of Steric Hindrance

The volatility of an alcohol is inversely proportional to its intermolecular cohesive energy. In unhindered primary alcohols like 1-nonanol, the linear aliphatic chain allows for dense molecular packing, maximizing van der Waals forces. More importantly, the exposed terminal hydroxyl (-OH) group participates in extensive, unshielded hydrogen-bonding networks[1].

Conversely, introducing branching—such as in 3,5,5-trimethyl-1-hexanol (a primary alcohol with a bulky aliphatic tail) or 2,6-dimethyl-4-heptanol (a highly hindered secondary alcohol)—creates steric bulk around the hydroxyl group. This steric hindrance physically restricts the approach of adjacent molecules, severely limiting the formation of transient hydrogen-bonded oligomers (dimers, trimers, and tetramers) in the liquid phase[2]. Furthermore, the branched structure reduces the effective surface area of the molecule, weakening van der Waals interactions. As a result, the enthalpy of vaporization decreases, leading to higher vapor pressures and lower boiling points[3].

Logical flow mapping steric hindrance to increased volatility in alcohols.

Comparative Quantitative Data

To objectively compare these isomers, we evaluate their boiling points and vapor pressures at ambient conditions. The data clearly demonstrates the inverse relationship between steric bulk and boiling point.

CompoundStructural ClassificationBoiling Point (°C)Vapor Pressure (Pa at ~25 °C)
1-Nonanol Linear, Primary (Unhindered)215 °C~1.7 Pa (at 20 °C)
3,5,5-Trimethyl-1-hexanol Branched, Primary (Moderately Hindered)194 °C9.01 Pa
2,6-Dimethyl-4-heptanol Branched, Secondary (Highly Hindered)178 °C12.1 Pa

Note: Data sourced from authoritative chemical databases[4][5][6][7][8].

Experimental Methodologies for Volatility Profiling

To empirically validate the volatility differences between hindered and unhindered nonanols, a self-validating experimental system must be employed. Relying solely on literature boiling points is insufficient for formulation science, where evaporation kinetics at ambient or physiological temperatures (e.g., 37 °C for topical drugs) are critical.

Self-validating experimental workflow for empirical volatility assessment.

Protocol 1: Isothermal Thermogravimetric Analysis (TGA) for Evaporation Kinetics

Rationale: TGA provides a direct, continuous measurement of mass loss over time, simulating open-environment evaporation.

  • Sample Preparation: Ensure all nonanol isomers (1-nonanol, 3,5,5-trimethyl-1-hexanol, 2,6-dimethyl-4-heptanol) are stored over molecular sieves (3Å) for 24 hours to remove trace water, which would artificially skew early-stage evaporation data.

  • Instrument Calibration: Calibrate the TGA balance and furnace temperature using standard reference weights and high-purity metal melting point standards (e.g., Indium).

  • Loading: Pipette exactly 20.0 µL of the nonanol sample into a standardized platinum TGA pan. The consistent volume and pan geometry ensure a uniform surface area for evaporation.

  • Isothermal Run: Ramp the temperature at 50 °C/min to the target isothermal temperature (e.g., 37.0 °C for physiological modeling). Hold isothermally for 120 minutes under a constant dry nitrogen purge (50 mL/min) to sweep away vapor and prevent boundary layer saturation.

  • Data Extraction: Calculate the evaporation rate (mg/min) from the linear portion of the mass-loss curve. Hindered nonanols will exhibit a steeper negative slope compared to 1-nonanol.

Protocol 2: Dynamic Ebulliometry for Vapor Pressure Curves

Rationale: Ebulliometry measures the exact boiling temperature at precisely controlled pressures, allowing for the derivation of the enthalpy of vaporization via the Clausius-Clapeyron equation.

  • System Purge: Clean a Swietoslawski-type ebulliometer with acetone and dry under vacuum.

  • Sample Introduction: Charge the ebulliometer with 50 mL of the anhydrous nonanol isomer.

  • Pressure Control: Connect the system to a vacuum manifold equipped with a high-precision capacitance manometer. Set the initial pressure to 10.0 kPa.

  • Heating and Equilibration: Apply heat to the boiling flask until a steady reflux is established. Wait 15 minutes for thermal equilibrium.

  • Measurement: Record the equilibrium boiling temperature.

  • Pressure Stepping: Incrementally decrease the pressure in 2.0 kPa steps, recording the equilibrium temperature at each step down to 2.0 kPa.

  • Analysis: Plot

    
     versus 
    
    
    
    . The slope of this line (
    
    
    ) will quantitatively confirm that highly hindered isomers (e.g., 2,6-dimethyl-4-heptanol) require less thermal energy to vaporize than unhindered 1-nonanol.

Conclusion

The comparative analysis of nonanol isomers unequivocally demonstrates that steric hindrance is a primary driver of volatility. By physically obstructing hydrogen bond formation and reducing van der Waals contact area, bulky alkyl branches significantly lower the boiling point and increase the vapor pressure of the alcohol. For drug development professionals and formulation scientists, substituting an unhindered alcohol with a hindered isomer provides a precise thermodynamic lever to accelerate evaporation rates without altering the carbon count of the solvent.

References

  • Merck Millipore: 1-Nonanol CAS 143-08-8.
  • ChemicalBook: 68526-84-1(2,6-DIMETHYL-4-HEPTANOL) Product Description.
  • ChemicalBook: 1-Nonanol CAS#: 143-08-8.
  • OECD SIDS: TRIMETHYL-1-HEXANOL CAS N°: 3452-97-9.
  • Wikipedia: 3,5,5-Trimethyl-hexan-1-ol.
  • Allen: The alcohol with highest boiling point is.
  • ResearchGate: Effect of steric hindrance and π electrons on alcohol self-association.
  • AIP Publishing: A molecular equation of state for alcohols which includes steric hindrance in hydrogen bonding.

Sources

Validation

Elemental Analysis &amp; Purity Standards for 2,2-Dimethyl-3-nonanol: A Comparative Technical Guide

The following guide provides a technical comparison of elemental analysis (EA) standards and validation methodologies for 2,2-Dimethyl-3-nonanol (CAS: 3970-62-5 / 60671-33-2 isomer family). Part 1: Executive Summary & Te...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of elemental analysis (EA) standards and validation methodologies for 2,2-Dimethyl-3-nonanol (CAS: 3970-62-5 / 60671-33-2 isomer family).

Part 1: Executive Summary & Technical Context

2,2-Dimethyl-3-nonanol (


) presents a specific analytical challenge due to its physicochemical properties. As a branched fatty alcohol, it is a viscous liquid with moderate volatility and potential hygroscopicity. Standard solid-state Elemental Analysis (Combustion Analysis) often fails due to sample evaporation prior to combustion or incomplete oxidation of the sterically hindered tert-butyl group.

This guide compares the "Gold Standard" method (Combustion Analysis with Liquid Encapsulation) against modern alternatives (High-Resolution Mass Spectrometry and Quantitative NMR). We evaluate these methods based on precision, sample consumption, and compliance with journal purity standards (typically


).
Theoretical Elemental Composition
ElementSymbolAtomic MassCountMass % (Theoretical)
Carbon C12.0111176.68%
Hydrogen H1.0082414.04%
Oxygen O15.99919.28%

Part 2: Comparative Analysis of Validation Standards

The "Product" in this context is the Combustion Analysis (CHNS/O) workflow using specific calibration standards. The "Alternatives" are HRMS and qNMR .

Table 1: Performance Comparison of Analytical Standards
FeatureMethod A: Combustion Analysis (CHNS) Method B: High-Res Mass Spec (HRMS) Method C: Quantitative NMR (qNMR)
Primary Standard Acetanilide (Solid) or Hexadecane (Liquid)Leucine Enkephalin (Lock Mass)Maleic Acid or TCNB (Internal Std)
Analyte State Liquid (Requires encapsulation)Solution (MeOH/ACN)Solution (

)
Precision

(High)

ppm mass error

(Moderate)
Sample Req. 2–5 mg per run (Destructive)< 0.1 mg (Destructive)5–10 mg (Non-destructive)
Key Failure Mode Volatility loss (Low %C)Ion suppression / AdductsPeak overlap / Relaxation time
Cost/Run LowHighModerate
Compliance Gold Standard for publicationAccepted alternativeAccepted for purity, not elemental
Expert Insight: The "Volatility Trap"

For 2,2-Dimethyl-3-nonanol, standard open-tin-capsule loading will fail . The heat generated by the autosampler or the vacuum purge cycle in the CHNS analyzer causes the alcohol to volatilize, leading to consistently low Carbon values (e.g., C: 74.5% instead of 76.7%).

  • Recommendation: Use Method A only with cold-sealing techniques. Use Method B (HRMS) for rapid confirmation of formula if

    
     precision is not strictly required by the regulatory body.
    

Part 3: Detailed Experimental Protocols

Protocol A: Cold-Sealed Liquid Combustion Analysis (Recommended)

Objective: Determine %C and %H within


 error.
Equipment:  Thermo Scientific FlashSmart or Elementar vario EL cube.
Standard:  Acetanilide (Calibration, K-factor), Hexadecane (Validation for liquids).
  • Calibration: Calibrate the analyzer using Acetanilide (C=71.09%, H=6.71%, N=10.36%). Run a "Conditioning" sample of Acetanilide to prime the columns.

  • Capsule Preparation: Use smooth-wall tin capsules for liquids (Part No. 24006400).

  • Loading (The Critical Step):

    • Place the tin capsule in a cooling block or on a frozen gel pack to minimize evaporation.

    • Using a micro-syringe, inject 2.5 mg of 2,2-Dimethyl-3-nonanol directly into the bottom of the capsule.

    • Immediate Action: Using two flat-nose forceps, pinch the top of the capsule shut. Fold the crimped edge over twice and press firmly to create a hermetic "cold weld."

    • Validation: Weigh the sealed capsule. Wait 60 seconds. Weigh again. If mass decreases by >0.005 mg, the seal is leaking. Discard and retry.

  • Analysis: Load into the autosampler. Set the Oxygen Dosing to 10 mL (slightly higher than standard) to ensure complete combustion of the branched alkyl chain.

  • Calculation: Compare experimental %C/%H to theoretical.

Protocol B: HRMS Validation (Alternative)

Objective: Confirm molecular formula


 via Exact Mass.
Instrument:  Q-TOF or Orbitrap MS.
  • Solvent: Dissolve 0.1 mg analyte in LC-MS grade Methanol + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Note: Alcohols often ionize poorly in ESI+. Look for the Sodium adduct

      
      .
      
    • Target Mass (

      
      , 
      
      
      
      ): 195.1719 m/z .
    • Target Mass (

      
      , Dehydration): 155.1794 m/z .
      
  • Lock Mass: Infuse Leucine Enkephalin (556.2771 m/z) simultaneously for internal mass calibration.

  • Criteria: Mass error must be

    
     ppm.
    

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate standard and method based on the sample status.

ValidationWorkflow Start Start: 2,2-Dimethyl-3-nonanol Sample CheckState Check State: Volatile Liquid Start->CheckState Decision Requirement: Publication Quality? CheckState->Decision MethodA Method A: CHNS Combustion Decision->MethodA Yes (Strict EA) MethodB Method B: HRMS (Q-TOF) Decision->MethodB No (Identity only) StandardA Std: Acetanilide (Solid) Validation: Hexadecane (Liquid) MethodA->StandardA StandardB Std: Leucine Enkephalin (Lock Mass) MethodB->StandardB PrepA Protocol: Cold-Sealed Tin Capsule (Prevent Evaporation) ResultA Output: %C, %H Target: 76.68% C ±0.4% PrepA->ResultA PrepB Protocol: MeOH Dilution Target [M+Na]+ ResultB Output: Exact Mass Target: 195.1719 m/z <5ppm PrepB->ResultB StandardA->PrepA StandardB->PrepB

Figure 1: Decision tree for selecting the appropriate elemental analysis standard and protocol for volatile alcohol validation.

Part 5: References

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer Operating Manual: Liquid Sampling Techniques. Thermo Fisher Scientific.[1]

  • National Institute of Standards and Technology (NIST). (2023). 2,2-Dimethyl-3-pentanol (Analog) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2]

  • American Chemical Society (ACS). (2022). Author Guidelines for Elemental Analysis and Purity. ACS Publications.

  • PubChem. (2025).[3] Compound Summary: 2,2-Dimethyl-3-nonanol (C11H24O). National Library of Medicine.

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques: CHNS vs ICP vs HRMS. Measurlabs Technical Guides.

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethyl-3-nonanol proper disposal procedures

Executive Summary: Operational Directive Do not dispose of 2,2-Dimethyl-3-nonanol down the drain. Despite being an alcohol, this compound (C₁₁H₂₄O) is highly lipophilic and water-insoluble.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Do not dispose of 2,2-Dimethyl-3-nonanol down the drain. Despite being an alcohol, this compound (C₁₁H₂₄O) is highly lipophilic and water-insoluble. Disposal into municipal water systems will cause immediate phase separation, coating plumbing infrastructure and violating EPA Clean Water Act regulations.

Primary Disposal Path: Segregate into Non-Halogenated Organic Solvent waste streams. RCRA Classification: While likely a high-flashpoint combustible (Flash Point > 60°C), it should be managed under D001 (Ignitable) protocols in mixed solvent streams to ensure high-temperature incineration.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its behavior in the waste container.[1] 2,2-Dimethyl-3-nonanol is a higher-molecular-weight secondary alcohol with a bulky tert-butyl group.

PropertyValue (Est/Analog)*Operational Implication
Molecular Formula C₁₁H₂₄OHigh carbon content; excellent fuel for incineration.
Water Solubility Negligible (< 1 g/L)Critical: Will form a top layer in aqueous waste, creating "dead volume" and potential vapor pressure issues.
Flash Point ~95°C - 105°CCombustible IIIB. Low vapor risk at RT, but flammable if heated.
Reactivity StableCompatible with most organic solvents (Acetone, Hexane). Incompatible with strong oxidizers (Nitric/Chromic acid).
Specific Gravity ~0.83 g/mLLighter than water; will float.

*Note: Exact physicochemical data for this specific isomer is rare. Data extrapolated from homologous series (2-Nonanol, 2,2-Dimethyl-3-pentanol).

The "Phase Separation" Hazard

In a mixed waste container, 2,2-Dimethyl-3-nonanol acts as a surfactant/oil. If poured into an aqueous waste container (e.g., HPLC waste with high water content), it will separate.

  • The Risk: If the container is pumped out from the bottom, the organic layer remains. If pumped from the top, the pure organic slug may overwhelm the treatment system.

  • The Fix: Strictly segregate into Organic waste streams (0-10% water max).

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation
  • Isolate the Waste: Do not mix with halogenated solvents (Dichloromethane, Chloroform) if your facility separates them. Halogens increase incineration costs and require scrubbers.

  • Check pH: Ensure the solution is neutral (pH 6-8). If the alcohol was used in a reaction with acids/bases, neutralize before adding to the solvent drum to prevent drum corrosion.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Safety Glass containers. Avoid low-grade plastics that may swell upon long-term exposure to C11 alcohols.

Phase 2: Labeling (The "Self-Validating" Step)

A label must tell the story of the waste to the chemist who picks it up 3 months later.

  • Constituents: Write "2,2-Dimethyl-3-nonanol" (do not use abbreviations like "DMN").

  • Hazards: Check "Combustible" and "Irritant".[2]

Phase 3: Waste Stream Decision Logic

Use the following workflow to determine the exact destination of your waste.

DisposalWorkflow Start Waste: 2,2-Dimethyl-3-nonanol IsPure Is the waste pure or mixed with organics? Start->IsPure IsAqueous Is it mixed with >20% Water? IsPure->IsAqueous Aqueous Mix Halogenated Contains Halogens? (DCM, Chloroform) IsPure->Halogenated Pure/Organic Mix StreamC STREAM C: Aqueous Waste (Risk of Separation) IsAqueous->StreamC No (Trace Water) Action ACTION: Add Emulsifier or Separate Layers before Disposal IsAqueous->Action Yes (>20% Water) StreamA STREAM A: Non-Halogenated Organic Waste (Preferred) Halogenated->StreamA No StreamB STREAM B: Halogenated Organic Waste Halogenated->StreamB Yes Action->StreamA Organic Layer

Figure 1: Decision logic for segregating lipophilic alcohol waste. Note that Stream A is the standard path for this compound.

Spill Response Procedures

Since 2,2-Dimethyl-3-nonanol is oily and combustible, standard paper towels are often insufficient and can create a "wicking" fire hazard.

  • Secure Area: Remove ignition sources. Although the flash point is high, static discharge can ignite vapors if the liquid is heated or aerosolized.

  • Absorb: Use Vermiculite , Bentonite Clay , or Polypropylene Pads (Universal Pig Mats).

    • Why? Clay-based absorbents suppress vapor pressure and do not burn.

  • Clean Up:

    • Scoop absorbed material into a wide-mouth jar.

    • Wash the surface with a detergent solution (soap/water) to emulsify the remaining oily residue.

    • Do not use acetone to clean the floor; it increases the flammability of the spill area.

Regulatory Framework & Compliance

EPA Resource Conservation and Recovery Act (RCRA)[3][4][5][6]
  • Waste Code: Technically, if the Flash Point is > 60°C (140°F), it does not meet the strict definition of D001 (Ignitable). However, best practice dictates managing it as D001 because it supports combustion.

  • Aquatic Toxicity: Long-chain alcohols can be toxic to aquatic life. Under 40 CFR 261.3 , dilution into sewer systems is prohibited (Dilution is not the solution to pollution).

Department of Transportation (DOT)

If shipping waste off-site:

  • Proper Shipping Name: Waste Alcohols, n.o.s. (2,2-Dimethyl-3-nonanol)

  • Hazard Class: 3 (Flammable Liquid) or Combustible Liquid (depending on bulk volume).

  • Packing Group: III (Low danger).

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4][5] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.).[6] Compound Summary: 2-Nonanol (Homologous Analog). National Library of Medicine. Retrieved from [Link]

Sources

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